molecular formula C8H10ClF2N B1428547 2,2-Difluoro-2-phenylethanamine HCl CAS No. 39625-10-0

2,2-Difluoro-2-phenylethanamine HCl

Cat. No.: B1428547
CAS No.: 39625-10-0
M. Wt: 193.62 g/mol
InChI Key: XFEYOJKYXHRUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-phenylethanamine HCl is a strategic fluorinated analog of the endogenous neuromodulator 2-phenylethylamine, presenting a valuable chemical tool for advanced research . The phenethylamine scaffold is a foundational motif in medicinal chemistry, serving as the core structure for a wide array of endogenous neurotransmitters and neuromodulators, such as dopamine and norepinephrine, which are critical for voluntary movement, stress response, and mood regulation . The introduction of fluorine atoms is a established strategy in drug discovery to influence a molecule's electronic properties, metabolic stability, and binding affinity, allowing researchers to probe complex biological systems and structure-activity relationships. This compound is of significant interest for investigating the pharmacology of serotonin, dopamine, and trace amine-associated receptors (TAAR1), given the known activity of numerous phenethylamine derivatives across these key therapeutic targets . Its primary research utility lies in neuroscientific studies aimed at understanding neurochemical pathways and in medicinal chemistry programs focused on developing novel ligands for G-protein coupled receptors (GPCRs) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-8(10,6-11)7-4-2-1-3-5-7;/h1-5H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEYOJKYXHRUQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39625-10-0
Record name 2,2-difluoro-2-phenylethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for 2,2-Difluoro-2-phenylethanamine hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The strategic incorporation of a difluoromethyl group can significantly modulate the physicochemical properties of bioactive molecules, making this compound a valuable building block in medicinal chemistry.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine into organic molecules is a widely employed strategy in modern drug discovery. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group, in particular, serves as a bioisostere for carbonyl or hydroxyl groups, potentially enhancing interactions with biological targets while resisting metabolic oxidation. This guide outlines a robust laboratory-scale synthesis and rigorous characterization of 2,2-Difluoro-2-phenylethanamine HCl, providing a foundational methodology for its application in research and development.

Proposed Synthetic Pathway: A Multi-Step Approach

A plausible and efficient synthesis of this compound can be envisioned through a multi-step pathway commencing from readily available starting materials. The proposed route involves the synthesis of a key intermediate, 2,2-difluoro-2-phenylacetonitrile, followed by its reduction to the desired amine.

Synthetic Pathway Phenylacetonitrile Phenylacetonitrile 2,2-Difluoro-2-phenylacetonitrile 2,2-Difluoro-2-phenylacetonitrile Phenylacetonitrile->2,2-Difluoro-2-phenylacetonitrile Fluorination 2,2-Difluoro-2-phenylethanamine 2,2-Difluoro-2-phenylethanamine 2,2-Difluoro-2-phenylacetonitrile->2,2-Difluoro-2-phenylethanamine Reduction This compound This compound 2,2-Difluoro-2-phenylethanamine->this compound Salt Formation

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2,2-Difluoro-2-phenylacetonitrile

The initial step involves the electrophilic fluorination of phenylacetonitrile. This transformation can be achieved using a suitable fluorinating agent, such as N-Fluorodibenzenesulfonimide (NFSI), in the presence of a base to generate the carbanion.

Experimental Protocol:

  • To a solution of phenylacetonitrile (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 equivalents) at -78 °C under an inert atmosphere (e.g., argon).

  • Stir the resulting solution for 30 minutes to ensure complete deprotonation.

  • Add a solution of N-Fluorodibenzenesulfonimide (NFSI) (2.5 equivalents) in THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,2-difluoro-2-phenylacetonitrile.

Step 2: Reduction of 2,2-Difluoro-2-phenylacetonitrile to 2,2-Difluoro-2-phenylethanamine

The nitrile group of 2,2-difluoro-2-phenylacetonitrile can be reduced to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2,2-difluoro-2-phenylacetonitrile (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude 2,2-Difluoro-2-phenylethanamine.

Step 3: Formation of 2,2-Difluoro-2-phenylethanamine Hydrochloride

The final step involves the formation of the hydrochloride salt to improve the stability and handling of the amine.

Experimental Protocol:

  • Dissolve the crude 2,2-Difluoro-2-phenylethanamine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the target molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (-CH₂) group adjacent to the amine, and the amine protons. The methylene protons will likely appear as a triplet due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atom bearing the two fluorine atoms is expected to show a characteristic triplet in the proton-coupled spectrum due to one-bond C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is crucial for confirming the presence and environment of the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms.

Predicted NMR Data ¹H NMR (400 MHz, D₂O) ¹³C NMR (101 MHz, D₂O)
Chemical Shift (δ) Aromatic (multiplet), Methylene (triplet), Amine (broad singlet)Aromatic carbons, Methylene carbon (triplet), Difluorinated carbon (triplet)
Coupling Constants J(H-F) for methylene protonsJ(C-F) for difluorinated carbon
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2,2-Difluoro-2-phenylethanamine, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 158.07759.[2]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

  • N-H stretching: for the primary amine.

  • C-H stretching: for the aromatic and aliphatic C-H bonds.

  • C-F stretching: characteristic strong absorptions for the carbon-fluorine bonds.

  • Aromatic C=C stretching: for the phenyl ring.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesized_Product This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS IR Infrared Spectroscopy Synthesized_Product->IR Purity Purity Assessment (e.g., HPLC) Synthesized_Product->Purity

Caption: Workflow for the characterization of the synthesized product.

Conclusion and Future Perspectives

This technical guide presents a detailed, albeit proposed, synthetic route and a comprehensive characterization strategy for this compound. The successful synthesis of this compound would provide a valuable tool for medicinal chemists and drug discovery scientists. The insights gained from the synthesis and characterization of this molecule can pave the way for the development of novel therapeutics with improved pharmacological profiles. Further optimization of the synthetic route and in-depth biological evaluation of its derivatives are promising areas for future research.

References

  • PubChem. 2,2-Difluoro-2-phenylethylamine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2,2-difluoro-2-phenylethylamine (C8H9F2N). [Link]

  • OpenStax. 24.6 Synthesis of Amines. In Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Difluoro-2-phenylethanamine hydrochloride is a fluorinated derivative of the well-known biogenic amine, phenethylamine. The introduction of geminal fluorine atoms at the benzylic position significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of considerable interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of the core physicochemical properties of 2,2-Difluoro-2-phenylethanamine HCl, with detailed, field-proven methodologies for their determination and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's characteristics.

Chemical Identity and Structure

2,2-Difluoro-2-phenylethanamine hydrochloride is the hydrochloride salt of 2,2-Difluoro-2-phenylethanamine. The presence of the difluoromethyl group is a key structural feature that imparts unique properties compared to its non-fluorinated parent compound, 2-phenylethylamine hydrochloride.[1][2]

PropertyValueSource
Chemical Name 2,2-Difluoro-2-phenylethanamine hydrochloride-
Synonyms 2,2-Difluoro-2-phenylethylamine HCl-
Molecular Formula C₈H₁₀ClF₂N[3]
Molecular Weight 193.62 g/mol [3]
CAS Number Not readily available for the HCl salt. (Free base: 55601-21-3)[4]
Chemical Structure Chemical Structure of this compound-

Experimental Determination of Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following sections detail the experimental protocols for determining key parameters for this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, whereas a broad melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Method

This method is a standard and widely accepted technique for accurate melting point determination.[5][6][7]

Methodology:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20 °C/minute until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/minute to allow for accurate observation.[5]

  • Observation: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary (2-3mm) Powder->Load Insert Insert into Apparatus Load->Insert Heat_Fast Rapid Heat (to T_exp - 20°C) Insert->Heat_Fast Heat_Slow Slow Heat (1-2°C/min) Heat_Fast->Heat_Slow Record Record Melting Range Heat_Slow->Record

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter that influences a drug's absorption and bioavailability. The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility.[1]

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]

Methodology:

  • Solvent Selection: A range of solvents should be tested, including purified water, ethanol, methanol, and buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).[11]

  • Sample Preparation: Add an excess of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

  • Constant Temperature and Agitation: These conditions are necessary to reach a true thermodynamic equilibrium.

  • Filtration: Removes any undissolved microparticles that could lead to an overestimation of solubility.

SolubilityWorkflow Start Start Add_Excess Add Excess Solid to Solvent Start->Add_Excess Agitate Agitate at Constant Temp (24-48h) Add_Excess->Agitate Centrifuge Centrifuge to Pellet Solid Agitate->Centrifuge Filter Filter Supernatant (0.22µm) Centrifuge->Filter Analyze Analyze by HPLC Filter->Analyze Result Determine Solubility (mg/mL) Analyze->Result

Caption: Workflow for Equilibrium Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa of the primary amine is a crucial determinant of the compound's ionization state at different physiological pH values, which in turn affects its absorption, distribution, and target engagement.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups.[12][13][14]

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while continuously monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Causality Behind Experimental Choices:

  • Strong Base Titrant: Ensures a sharp and well-defined equivalence point.

  • Continuous pH Monitoring: Allows for the precise determination of the titration curve's inflection point.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy:

  • Expected Signals: The ¹H NMR spectrum will show signals for the aromatic protons, the methylene (-CH₂) protons, and the amine (-NH₃⁺) protons.

  • Interpretation: The chemical shifts, integration, and coupling patterns of these signals will confirm the carbon skeleton and the connectivity of the protons. The protons of the methylene group adjacent to the difluorinated carbon will exhibit coupling to the fluorine atoms, resulting in a characteristic triplet of triplets.

¹³C NMR Spectroscopy:

  • Expected Signals: Signals for the aromatic carbons, the methylene carbon, and the difluorinated benzylic carbon will be observed.

  • Interpretation: The chemical shifts will confirm the carbon framework. The difluorinated carbon will show a large one-bond carbon-fluorine coupling (¹JCF), appearing as a triplet.

¹⁹F NMR Spectroscopy:

  • Significance: ¹⁹F NMR is particularly useful for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[15][16][17][18][19][20]

  • Expected Signal: A single resonance is expected for the two equivalent fluorine atoms.

  • Interpretation: The chemical shift of the fluorine signal provides information about the electronic environment of the fluorine atoms. This signal will be split into a triplet by the adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions for this compound:

  • N-H Stretching: A broad absorption band in the region of 3000-2700 cm⁻¹ is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺) in an amine hydrochloride salt.[21][22]

  • Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

  • C-F Stretching: Strong absorption bands in the region of 1100-1000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum of the free base (2,2-Difluoro-2-phenylethanamine) would show a molecular ion peak corresponding to its molecular weight.

  • Key Fragments: Common fragmentation pathways would include the loss of the aminoethyl group and benzylic cleavage. The presence of fluorine can be inferred from the mass of the fragments. It's important to note that chlorine from the HCl salt will not be part of the covalent structure and will not typically be observed in the same way as covalently bonded halogens in the mass spectrum of the organic cation.[23][24][25][26][27]

Conclusion

The physicochemical properties of this compound are significantly influenced by the presence of the geminal difluoro group. This guide has provided a comprehensive framework for the experimental determination and interpretation of its key characteristics. A thorough understanding of these properties is essential for the rational design and development of novel therapeutic agents based on this promising chemical scaffold.

References

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

  • Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • University of Ottawa. 19Flourine NMR. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • World Health Organization. Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. Available from: [Link]

  • National Institutes of Health. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. Available from: [Link]

  • YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Available from: [Link]

  • Stanford Research Systems. Melting Point Determination. Available from: [Link]

  • Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available from: [Link]

  • ResearchGate. Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available from: [Link]

  • ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Available from: [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Quora. How to interpret the 19F NMR spectra. Available from: [Link]

  • McLaughlin, Jay C. Experiment 27 - Amines and Amides. Available from: [Link]

  • PubChem. 2,2-Difluoro-2-phenylethanol. Available from: [Link]

  • University of Alberta. Melting point determination. Available from: [Link]

  • Defense Technical Information Center. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]

  • National Institutes of Health. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • Lambda Photometrics. Determination of Melting Points According to Pharmacopeia. Available from: [Link]

  • ResearchGate. An Overview of Fluorine NMR. Available from: [Link]

  • Moorpark College. Experiment 13 – Properties of Amines and Amides. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • U.S. Pharmacopeia. <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • Michigan State University. Mass Spectrometry. Available from: [Link]

  • U.S. Pharmacopeia. <1236> Solubility Measurements. Available from: [Link]

  • Chemistry LibreTexts. 21.2: Structural and Physical Properties of Amines. Available from: [Link]

  • PubMed. Near-infrared spectroscopy of amine salts. Available from: [Link]

  • YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Available from: [Link]

  • RSC Publishing. IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Available from: [Link]

  • ACS Omega. Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning Algorithms. Available from: [Link]

  • American Chemical Society. 2-Phenylethylamine. Available from: [Link]

Sources

biological activity of fluorinated phenylethylamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Phenylethylamine Analogs

Abstract

The strategic incorporation of fluorine into the phenylethylamine scaffold has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological profiles of this critical class of psychoactive compounds. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationships (SAR) of fluorinated phenylethylamine analogs. We will delve into the causal relationships behind experimental design, provide detailed protocols for essential in vitro and in vivo assays, and present a systematic analysis of how fluorine substitution modulates interactions with key central nervous system targets, including monoamine transporters.

Introduction: The Rationale for Fluorination in Phenylethylamine Drug Design

The phenylethylamine backbone is the foundational structure for a vast array of neuroactive compounds, from endogenous neurotransmitters like dopamine to synthetic stimulants such as amphetamine. The introduction of fluorine, the most electronegative element, into this scaffold is a deliberate strategy to modulate key physicochemical and pharmacological properties.[1][2]

Key advantages of fluorination include:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This can prolong the compound's half-life and duration of action.

  • Modulation of Basicity: Fluorine's electron-withdrawing nature can lower the pKa of the amine group, influencing its ionization state at physiological pH and thereby affecting receptor binding and membrane permeability.

  • Enhanced Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a receptor's binding pocket, potentially increasing affinity and potency.[2]

  • Improved Blood-Brain Barrier (BBB) Penetration: By increasing lipophilicity, fluorination can enhance a molecule's ability to cross the BBB and reach its central nervous system (CNS) targets.

However, the effects of fluorination are not always predictable. The position and number of fluorine atoms can lead to a wide spectrum of outcomes, from enhanced potency to a complete loss of activity.[1][3] This guide will explore these nuances, providing a framework for the rational design and evaluation of novel fluorinated analogs.

Synthetic Strategies for Fluorinated Phenylethylamines

The synthesis of fluorinated phenylethylamines involves various established and emerging organic chemistry techniques. While a comprehensive review of synthetic methods is beyond the scope of this guide, it is pertinent to mention common approaches. Methods often begin with fluorinated precursors, such as fluorinated benzaldehydes or benzyl bromides, which are then elaborated to the final phenylethylamine structure.[4][5] Techniques like the Erlenmeyer azlactone synthesis and stereoselective alkylations are frequently employed to build the core scaffold.[4][5] For radiolabeling studies, direct radiofluorination using reagents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite ([¹⁸F]AcOF) is a critical technology, particularly for developing positron emission tomography (PET) imaging agents.[4]

Pharmacological Profile: Interaction with Monoamine Transporters

The primary mechanism of action for many psychoactive phenylethylamines involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6][7][8] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating the signal. Phenylethylamine analogs can act as either reuptake inhibitors (blocking the transporter) or as substrates (being transported into the neuron and inducing reverse transport, or efflux, of the neurotransmitter).[8][9]

Fluorination dramatically influences these interactions. The position of the fluorine atom on the phenyl ring is a critical determinant of potency and selectivity.

Structure-Activity Relationships (SAR) at Monoamine Transporters

Systematic studies comparing fluorinated isomers reveal clear SAR trends. For instance, comparing 2-fluoroamphetamine (2-FA) and 4-fluoroamphetamine (4-FA) highlights this principle.

  • 2-Fluoroamphetamine (2-FA) shows a strong preference for inhibiting NET, followed by DAT, with very weak activity at SERT.[7]

  • 4-Fluoroamphetamine (4-FA) is a less potent inhibitor overall but exhibits a broader spectrum of activity.[7][10]

Para-halogenation (substitution at the 4-position) with larger halogens like chlorine tends to decrease the selectivity for DAT/NET over SERT, increasing the risk for serotonergic effects.[8] This demonstrates that even a subtle change in fluorine's position can shift a compound's profile from being primarily catecholaminergic (dopamine/norepinephrine) to having significant serotonergic activity.[8]

The following table summarizes in vitro data for selected fluorinated amphetamines, illustrating these SAR principles.

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Primary Activity Profile
2-Fluoroamphetamine (2-FA) 270431845NET > DAT >> SERT[7]
4-Fluoroamphetamine (4-FA) 7704206800NET > DAT >> SERT (less potent)[7]
4-Chloroamphetamine (4-CA) Low µMSub-µMPotent inhibitorPotent SERT/NET inhibitor[8][11]

IC₅₀ values represent the concentration of the drug required to inhibit 50% of monoamine uptake in vitro. Lower values indicate higher potency. Data is compiled from studies using human monoamine transporters expressed in HEK293 cells.[7][8]

Experimental Workflows for Pharmacological Characterization

To elucidate the biological activity of novel fluorinated phenylethylamines, a tiered approach combining in vitro and in vivo assays is essential.

In Vitro Assays: Transporter Interaction Profiling

Radioligand binding and uptake inhibition assays are the gold standard for determining a compound's affinity and functional potency at monoamine transporters.[12] These assays are typically performed using human embryonic kidney 293 (HEK293) cells stably expressing the human DAT, NET, or SERT.[8][12]

This workflow determines the potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled neurotransmitter.

Uptake_Inhibition_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT prep2 Plate cells in 96-well plates (e.g., 50,000 cells/well) prep1->prep2 prep3 Allow cells to adhere (24-48 hours) prep2->prep3 assay1 Wash cells with buffer (e.g., KHB) prep3->assay1 assay2 Pre-incubate cells with serial dilutions of test compound or vehicle (10 min) assay1->assay2 assay3 Initiate uptake by adding radiolabeled substrate (e.g., [³H]Dopamine for DAT) assay2->assay3 assay4 Incubate for a short period (e.g., 1-5 min at RT) assay3->assay4 assay5 Terminate uptake by rapidly washing with ice-cold buffer assay4->assay5 analysis1 Lyse cells (e.g., 1% SDS) assay5->analysis1 analysis2 Add scintillation cocktail analysis1->analysis2 analysis3 Quantify radioactivity using a liquid scintillation counter analysis2->analysis3 analysis4 Plot % inhibition vs. log[compound] analysis3->analysis4 analysis5 Calculate IC₅₀ value using non-linear regression analysis4->analysis5

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

  • Cell Culture: Maintain HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) in appropriate culture medium. Plate the cells in 96-well plates at a density of ~50,000 cells per well and allow them to attach overnight.

  • Assay Preparation: On the day of the experiment, wash the cells once with Krebs-HEPES buffer (KHB).

  • Compound Incubation: Pre-incubate the cells for 5-10 minutes at room temperature with various concentrations of the fluorinated test compound. Include a vehicle control (for 100% uptake) and a known potent inhibitor (e.g., cocaine for DAT) to determine non-specific uptake.[12][13]

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT).

  • Termination: After a brief incubation period (typically 1-5 minutes to measure initial uptake rates), terminate the reaction by rapidly aspirating the solution and washing the cells twice with ice-cold KHB.[13][14]

  • Quantification: Lyse the cells by adding a detergent solution (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the logarithm of the test compound's concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

In Vivo Assays: Assessing CNS Stimulant Activity

Locomotor activity testing in rodents is a fundamental in vivo assay for evaluating the stimulant or depressant effects of a compound.[15][16] An increase in horizontal movement is a hallmark of psychostimulant drugs that enhance dopamine and norepinephrine signaling.[11][17]

This workflow outlines the key stages for assessing a compound's effect on spontaneous motor activity.

Locomotor_Workflow cluster_hab Habituation Phase (Day 1-2) cluster_test Test Phase (Day 3) cluster_analysis Data Analysis acclimation Acclimate animals to the facility and handling hab1 Habituate animals to handling, injection procedure (saline), and test chambers acclimation->hab1 hab2 Record baseline activity following vehicle administration hab1->hab2 test1 Randomly assign animals to treatment groups (Vehicle, Drug Doses) hab2->test1 test2 Administer test compound or vehicle (e.g., via IP injection) test1->test2 test3 Immediately place animal in locomotor activity chamber test2->test3 test4 Record activity (e.g., distance traveled) for 60-120 minutes test3->test4 analysis1 Quantify total distance traveled, ambulatory counts, etc. test4->analysis1 analysis2 Compare drug-treated groups to vehicle control group using ANOVA analysis1->analysis2 analysis3 Generate dose-response curve analysis2->analysis3

Caption: Workflow for an in vivo rodent locomotor activity assessment.

  • Apparatus: Use locomotor activity chambers (e.g., 40x40 cm clear acrylic boxes) equipped with infrared photobeam arrays to automatically detect and record the animal's horizontal and vertical movements.[11][15]

  • Animals: Use male Swiss Albino mice (20-25g) or other appropriate rodent strains. House them with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Habituation: For at least two days prior to testing, habituate the mice to the experimental procedures. This involves handling, saline injections (intraperitoneal, IP), and placement in the locomotor chambers for a session equal in duration to the planned test session. This minimizes stress-induced artifacts.[15] On the day before the test, record a baseline activity measurement after a vehicle injection.

  • Test Procedure: On the test day, randomly assign mice to treatment groups (e.g., vehicle control, and 3-4 doses of the fluorinated phenylethylamine). Administer the assigned treatment via IP injection.

  • Data Collection: Immediately after injection, place each mouse into the center of a locomotor chamber and record activity continuously for a set period (e.g., 60 minutes), binned into 5-minute intervals.[15]

  • Data Analysis: The primary endpoint is the total distance traveled (in meters).[11] Analyze the data using a one-way analysis of variance (ANOVA) followed by post-hoc tests to compare each dose group to the vehicle control group. A statistically significant increase in distance traveled indicates a stimulant effect.

Metabolism and Other Biological Considerations

Beyond direct transporter interactions, fluorination can influence other biological processes.

  • Monoamine Oxidase (MAO) Inhibition: The phenylethylamine scaffold is a known substrate for MAO, an enzyme that degrades monoamines.[6][18] Structural modifications, including fluorination, can alter a compound's susceptibility to MAO metabolism or even turn it into an MAO inhibitor (MAOI).[6] This is a critical consideration, as MAO inhibition can potentiate the effects of released monoamines. Standard MAO inhibition assays are commercially available and measure the ability of a compound to inhibit the metabolism of a known MAO substrate.[19]

  • Receptor Interactions: While many stimulants act primarily on transporters, some phenylethylamines also have significant affinity for monoamine receptors, such as serotonin 5-HT₂A receptors, which is often associated with psychedelic effects.[1][3] Fluorination can modulate these receptor interactions, sometimes enhancing affinity for one receptor subtype while diminishing it for another.[3][20]

The diagram below illustrates the canonical mechanism of action for phenylethylamine-based releasing agents at a dopaminergic synapse.

Synapse_Diagram Mechanism of a Phenylethylamine Releasing Agent cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DAT Dopamine Transporter (DAT) DA_cyto DAT->DA_cyto 2. Disrupts vesicular storage via VMAT2 DA_synapse DAT->DA_synapse VMAT2 VMAT2 Vesicle Synaptic Vesicle DA_vesicle MAO MAO Receptor Dopamine Receptors Synaptic_Cleft Synaptic Cleft F_PEA Fluorinated Phenylethylamine F_PEA->DAT 1. Enters via DAT DA_cyto->DAT 3. Induces reverse transport (efflux) DA_cyto->MAO Metabolism DA_synapse->Receptor 4. Binds to receptors

Caption: Action of a phenylethylamine releasing agent at the presynaptic terminal.

Conclusion and Future Directions

The incorporation of fluorine is a powerful and versatile tool in the design of novel phenylethylamine analogs. As this guide has detailed, strategic fluorination can profoundly alter metabolic stability, transporter selectivity, and overall CNS activity. The structure-activity relationships, while complex, are becoming increasingly well-defined through the systematic application of the in vitro and in vivo methodologies described herein.

Future research will likely focus on developing analogs with even greater selectivity for specific transporter subtypes or with "tuned" release versus reuptake inhibition profiles. The use of fluorinated analogs as PET ligands for in vivo imaging of transporter density and occupancy will also continue to be a vital area of research, providing invaluable insights into the neurobiology of neuropsychiatric disorders and the mechanisms of therapeutic intervention.

References

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]

  • Sitte, H. H., & Scholze, P. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1436-1447. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 439. [Link]

  • Charlon, C., & Luu-Duc, C. (1986). Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods. Annales Pharmaceutiques Francaises, 44(2), 123-132. [Link]

  • Al-Abri, Z., et al. (2023). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Molecules, 28(19), 6871. [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 11(3), 198-202. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 12(8), 1058-1070. [Link]

  • Phillips, T. (n.d.). Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • Hesketh, J. E., & Curzon, G. (1976). Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters. Journal of Neurochemistry, 27(3), 817-819. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Gentil, J., et al. (2021). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 197, 108731. [Link]

  • Warnke, S., et al. (2017). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The Journal of Physical Chemistry A, 121(4), 854-864. [Link]

  • Bruns, A., & Haufe, G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 976-1021. [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. Melior Discovery In vivo Efficacy Models. [Link]

  • Partilla, J. S., et al. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237-246. [Link]

  • Watson, P. R., et al. (2020). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. ACS Medicinal Chemistry Letters, 11(7), 1435-1440. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 361(3), 439-451. [Link]

  • Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. [Link]

  • Bruns, A., & Haufe, G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 976–1021. [Link]

  • Reyes-Parada, M., et al. (2020). Amphetamine Derivatives as Monoamine Oxidase Inhibitors. Frontiers in Pharmacology, 10, 1706. [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. [Link]

  • Thakar, D., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 1, Unit1.25. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • Szatmári, I., & Fülöp, F. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • News-Medical.Net. (2022). What is the locomotor activity test used for in behavioral studies?. [Link]

  • Blair, J. B., et al. (2000). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 43(24), 4701-4710. [Link]

  • Biel, J. H., & Bopp, B. A. (1978). Amphetamines: Structure-Activity Relationships. In Handbook of Psychopharmacology (pp. 1-39). Springer, Boston, MA. [Link]

  • Schindler, C. W., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence, 239, 109601. [Link]

  • Wsól, A., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(19), 6296. [Link]

  • Journal of Medicinal Chemistry. (2026). Ahead of Print. ACS Publications. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation Profile of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the chemical stability and degradation profile of 2,2-Difluoro-2-phenylethanamine HCl, a fluorinated analogue of phenethylamine. While specific experimental data for this compound is not extensively published, this document synthesizes established principles of physical organic chemistry, insights from analogous structures, and standard pharmaceutical industry practices to outline a robust investigational strategy. We will explore the intrinsic chemical liabilities of the molecule, propose plausible degradation pathways, and provide detailed, field-proven protocols for conducting forced degradation studies and developing a stability-indicating analytical method. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to characterize and control the quality of this and similar fluorinated pharmaceutical compounds.

Introduction: The Significance of Fluorination and Stability

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, pKa, lipophilicity, and binding affinity.[1] The C-F bond is the strongest single bond in organic chemistry, which can enhance resistance to metabolic oxidation.[1][2] However, the presence of fluorine, particularly in proximity to functional groups like amines, can also introduce unique chemical instabilities.[3][4]

This compound, an analogue of the neuromodulator 2-phenylethylamine, presents a unique stability profile.[5][6] The gem-difluoro group at the benzylic position is expected to significantly alter the reactivity of the molecule compared to its non-fluorinated parent. Understanding its degradation profile is not merely an academic exercise; it is a critical regulatory requirement (ICH Q1A/Q1B) and a fundamental component of ensuring drug substance and product quality, safety, and efficacy.[7] This guide provides the scientific rationale and actionable protocols to thoroughly investigate this profile.

Physicochemical Properties and Intrinsic Stability Considerations

A foundational understanding of the molecule's properties is essential to predict its behavior under stress.

PropertyValue / Predicted CharacteristicRationale & Implication
Chemical Structure C₆H₅CF₂CH₂NH₂·HClThe key features are the phenyl ring, the gem-difluoro group at the benzylic position, and the primary amine.
Molecular Formula C₈H₁₀ClF₂N-
Molecular Weight 193.62 g/mol Relevant for analytical calculations.
Predicted pKa ~8.5 - 9.5The electron-withdrawing effect of the two fluorine atoms will lower the basicity (pKa) of the primary amine compared to 2-phenylethylamine (pKa ~10). This influences solubility and the species present at different pH values.
Solubility Expected to be soluble in water.[8]The hydrochloride salt form significantly enhances aqueous solubility, making it amenable to solution-state stability studies.[8]
UV Chromophore Phenyl ringAllows for straightforward detection using UV-Vis spectrophotometry, typically with λmax around 254-265 nm, which is ideal for HPLC analysis.[9]

Intrinsic Stability Considerations:

  • The Amine Group: Primary amines are susceptible to oxidation, which can be catalyzed by light, metal ions, or atmospheric oxygen.[10] This often leads to the formation of aldehydes and subsequently carboxylic acids.[10][11]

  • The gem-Difluoro Group: While the C-F bonds themselves are strong, the high electronegativity of fluorine can influence adjacent bonds. However, unlike some β-fluoroamines which are prone to HF elimination, the 2,2-difluoro arrangement in this molecule is generally more stable.[4] Defluorination under hydrolytic conditions is possible but likely requires harsh conditions.

  • The Hydrochloride Salt: As a salt of a strong acid (HCl) and a weaker base (the amine), solutions will be acidic. This protonated form of the amine is generally more stable against oxidation than the free base.[10]

Plausible Degradation Pathways

Based on the structure, we can hypothesize several key degradation pathways that must be investigated during forced degradation studies.

Oxidative Degradation

This is predicted to be the most significant degradation pathway. The primary amine is the most likely site of oxidation.

  • Initial Oxidation: The amine is oxidized to an imine intermediate.

  • Hydrolysis of Imine: The imine readily hydrolyzes to form 2,2-difluoro-2-phenylacetaldehyde.

  • Further Oxidation: The resulting aldehyde is susceptible to further oxidation to form 2,2-difluoro-2-phenylacetic acid.

Hydrolytic Degradation

The molecule is expected to be relatively stable to hydrolysis under neutral and acidic conditions. Under strongly basic conditions, deprotonation of the amine could potentially facilitate other reactions, but the C-F bonds are anticipated to be robust.

Photodegradation

The phenyl ring acts as a chromophore, capable of absorbing UV light. This energy can initiate photo-oxidative processes or other radical-based degradation pathways, potentially leading to complex mixtures of degradation products.

Thermal Degradation

In the solid state, the compound is likely stable at moderate temperatures.[12][13] In solution, elevated temperatures will accelerate the other degradation modes, particularly oxidation.[10][14][15]

G cluster_main Plausible Degradation Pathways of 2,2-Difluoro-2-phenylethanamine cluster_ox Oxidative Pathway cluster_photo Photolytic Pathway parent 2,2-Difluoro-2-phenylethanamine (C₆H₅CF₂CH₂NH₂) imine Imine Intermediate parent->imine [O] (e.g., H₂O₂, AIBN) photo_products Complex Radical Products parent->photo_products UV/Vis Light (ICH Q1B) aldehyde 2,2-Difluoro-2-phenylacetaldehyde imine->aldehyde Hydrolysis acid 2,2-Difluoro-2-phenylacetic acid aldehyde->acid [O] Further Oxidation

Caption: Plausible oxidative and photolytic degradation pathways.

Experimental Design: Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method.[7][16] The following protocols are designed to meet ICH Q1B guidelines.[7][17]

G cluster_stress Apply Stress Conditions (Parallel Experiments) start Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) control Unstressed Control (Stored at 5°C, protected from light) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox thermal Thermal (60°C in Solution) start->thermal photo Photolytic (ICH Q1B Option II) start->photo analysis Analyze All Samples (Control & Stressed) using Stability-Indicating Method control->analysis acid->analysis base->analysis ox->analysis thermal->analysis photo->analysis end Characterize Degradants (LC-MS/MS, NMR) analysis->end Evaluate Results: - % Degradation - Mass Balance - Peak Purity

Caption: Workflow for conducting forced degradation studies.

Protocol: Hydrolytic Degradation
  • Objective: To assess stability in acidic and basic conditions.

  • Materials: 1 mg/mL stock solution of the compound, 0.1 M HCl, 0.1 M NaOH, 1 M HCl, 1 M NaOH.

  • Procedure: a. Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Place in a water bath at 60°C. b. Base Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Place in a water bath at 60°C. c. Control: Mix 1 mL of stock solution with 1 mL of purified water. Keep at room temperature. d. Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. e. Quenching: Immediately neutralize the acid-stressed sample with an equivalent volume of 0.1 M NaOH, and the base-stressed sample with 0.1 M HCl. Dilute all samples to a final concentration suitable for HPLC analysis.

  • Rationale: The use of elevated temperature (60°C) accelerates potential reactions. Neutralization stops the reaction at the specific time point, ensuring accurate kinetic profiling.

Protocol: Oxidative Degradation
  • Objective: To assess stability in the presence of an oxidizing agent.

  • Materials: 1 mg/mL stock solution, 3% hydrogen peroxide (H₂O₂).

  • Procedure: a. Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. b. Control: Mix 1 mL of stock solution with 1 mL of purified water. c. Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours. d. Quenching: No quenching is typically required, but samples should be analyzed promptly. Dilute to the final concentration for analysis.

  • Rationale: 3% H₂O₂ is a standard oxidizing agent used in stress testing. The reaction is typically fast enough at room temperature.[10] Protecting from light prevents confounding photo-oxidative effects.

Protocol: Photostability Testing
  • Objective: To assess stability under exposure to light, following ICH Q1B.[7]

  • Materials: Solid drug substance, 1 mg/mL solution, quartz cuvettes or other transparent containers.

  • Procedure: a. Sample Preparation: Prepare both a solid sample and a solution sample. Prepare identical "dark controls" by wrapping the containers in aluminum foil. b. Exposure: Place the samples and dark controls in a validated photostability chamber. c. ICH Q1B Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[7][17] d. Analysis: After exposure, dissolve the solid sample and analyze both it and the solution sample alongside their respective dark controls.

  • Rationale: Using both solid and solution samples assesses degradation in different physical states. The dark control is crucial to differentiate between thermal and photolytic degradation.[7]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API peak from all potential degradation product peaks and placebo components.[16] Reversed-phase HPLC with UV and/or Mass Spectrometric detection is the workhorse for this application.[9][18][19]

G cluster_dev Method Development Cycle start Define Analytical Target Profile col 1. Select Column (e.g., C18, Phenyl-Hexyl) start->col mob 2. Screen Mobile Phases (ACN vs. MeOH, pH, Buffer) col->mob grad 3. Optimize Gradient (Slope, Time) mob->grad inj 4. Inject Stressed Samples (Degradation Mixture) grad->inj res Check Resolution (Rs > 2) inj->res res->grad Optimize val Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, Robustness res->val Resolution OK

Caption: Workflow for stability-indicating HPLC method development.

Protocol: HPLC-UV/MS Method Development
  • Objective: To develop a SIM capable of separating the parent compound from all process impurities and degradation products.

  • Instrumentation: HPLC system with a diode array detector (DAD) and preferably a mass spectrometer (MS).[20][21]

  • Starting Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[9] A phenyl-hexyl column could also be an excellent alternative due to potential pi-pi interactions with the analyte's phenyl ring.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: DAD at 254 nm and scanning from 200-400 nm for peak purity analysis. MS scan for mass identification.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Development & Optimization Strategy: a. Inject a standard solution of this compound to determine its retention time. b. Prepare a composite mixture of all stressed samples (acid, base, oxidative, etc.) that show significant degradation (aim for 10-20% degradation). c. Inject the composite mixture. The goal is to achieve baseline separation (Resolution > 2.0) between the parent peak and all degradant peaks. d. Optimization: If separation is poor, systematically adjust parameters. First, modify the gradient slope. Second, evaluate methanol as an alternative to acetonitrile (it offers different selectivity). Third, adjust the pH of Mobile Phase A (e.g., using an ammonium acetate buffer at pH 5) to alter the ionization state of the amine and any acidic/basic degradants.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[19]

Summary of Expected Degradation Profile

The following table summarizes the anticipated results from the forced degradation studies. The percentage of degradation is a target; if degradation is too rapid, the stress level (e.g., temperature, time) should be reduced.

Stress ConditionReagent / ConditionExpected DegradationPlausible Major Degradant(s)
Acid Hydrolysis 0.1 M HCl, 60°C< 5%None expected
Base Hydrolysis 0.1 M NaOH, 60°C< 5%None expected
Oxidation 3% H₂O₂, RT10 - 30%2,2-Difluoro-2-phenylacetaldehyde, 2,2-Difluoro-2-phenylacetic acid
Thermal (Solution) 60°C, in Water5 - 15%Primarily oxidative degradants if oxygen is present
Photolytic ICH Q1B5 - 20%Various photo-oxidative products

Conclusion

The stability profile of this compound is predicted to be dominated by its susceptibility to oxidative degradation, a common pathway for phenylethylamine derivatives.[10][11] The primary amine is the principal site of chemical liability. The compound is expected to exhibit good stability against hydrolytic and moderate thermal stress. A well-developed, validated stability-indicating HPLC method is paramount for accurately tracking the purity of the drug substance over time and under various storage and stress conditions. The systematic approach outlined in this guide, combining predictive chemistry with rigorous experimental protocols, provides a comprehensive framework for the complete stability and degradation characterization of this fluorinated molecule, ensuring its quality and regulatory compliance.

References

  • ACS Organic & Inorganic Au. (2023).
  • Eurofins. (2022). ANALYTICAL METHOD SUMMARIES.
  • Analytical Chemistry. (2005).
  • BenchChem. (n.d.). How to prevent oxidation of 2-Phenylethylamine hydrochloride solutions.
  • Fluoride Action Network. (2019). The Dark Side of Fluorine.
  • PubMed. (n.d.). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U.
  • Enamine. (n.d.). α-Fluoroamines.
  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
  • ResearchGate. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2-Phenylethylamine hydrochloride.
  • CymitQuimica. (n.d.). CAS 156-28-5: 2-Phenylethylamine hydrochloride.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride.
  • ScienceDirect. (n.d.).
  • BenchChem. (n.d.). Application Note and Protocol for the Quantification of 2-Phenylethylamine Hydrochloride using HPLC.
  • AK Scientific, Inc. (n.d.).
  • PubMed. (n.d.).
  • American Chemical Society. (2023). 2-Phenylethylamine.
  • PubChem. (n.d.). 2-Phenylethylamine hydrochloride.
  • PubMed. (1978). The Effect of Drug Concentration on the Thermal (Dark) Degradation of Promethazin Hydrochloride in Aqueous Solution.

Sources

Spectroscopic Characterization of 2,2-Difluoro-2-phenylethanamine HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,2-Difluoro-2-phenylethanamine and its hydrochloride salt are fluorinated analogues of the well-known biogenic amine, phenethylamine. The introduction of a geminal difluoro group at the benzylic position is a common strategy in medicinal chemistry to modulate the metabolic stability, lipophilicity, and basicity of parent compounds. Understanding the precise structural features of this molecule is paramount for its application in drug development and neuroscience research. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-Difluoro-2-phenylethanamine HCl, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive yet robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of this compound in solution. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information regarding the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the aromatic protons and the ethylamine chain. The geminal fluorine atoms significantly influence the chemical shift and multiplicity of the adjacent methylene protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-H (ortho, meta, para)7.4 - 7.6Multiplet
-CH₂-3.5 - 3.8Triplet of tripletsJ(H-H) ≈ 7-8, J(H-F) ≈ 12-15
-NH₃⁺8.0 - 9.0Broad singlet

Expertise & Experience: The methylene protons (-CH₂-) are diastereotopic due to the chiral center created by the gem-difluoro group and are expected to appear as a triplet of triplets. The triplet arises from coupling to the adjacent -NH₃⁺ protons, and the additional splitting into a triplet is due to coupling with the two neighboring fluorine atoms. The broadness of the -NH₃⁺ signal is a consequence of quadrupolar relaxation of the nitrogen atom and chemical exchange with the solvent.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide key information about the carbon skeleton. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenyl-C (quaternary)135 - 140TripletJ(C-F) ≈ 20-25
Phenyl-C (CH)128 - 132Singlet/Doublet
-CF₂-115 - 125TripletJ(C-F) ≈ 240-250
-CH₂-45 - 50TripletJ(C-F) ≈ 20-25

Expertise & Experience: The large one-bond ¹³C-¹⁹F coupling constant (¹JCF) for the -CF₂- carbon is a hallmark of gem-difluoro compounds and is a powerful diagnostic tool.[1] The adjacent methylene carbon (-CH₂-) will also show coupling to the fluorine atoms (²JCF), resulting in a triplet. The quaternary phenyl carbon attached to the CF₂ group will also exhibit a triplet due to two-bond C-F coupling.

Predicted ¹⁹F NMR Spectral Data

Fluorine-19 NMR is highly sensitive and provides a direct window into the electronic environment of the fluorine atoms. For this compound, a single resonance is expected for the two equivalent fluorine atoms.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CF₂--90 to -110TripletJ(F-H) ≈ 12-15

Expertise & Experience: The chemical shift of the fluorine atoms is referenced to an external standard, typically CFCl₃. The observed multiplicity will be a triplet due to coupling with the adjacent methylene protons. The relatively wide chemical shift range in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds, even in complex mixtures.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. For this compound, the spectrum will be dominated by absorptions from the ammonium group, the aromatic ring, and the carbon-fluorine bonds.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (NH₃⁺)3200 - 2800Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2900 - 2800Medium
N-H Bend (NH₃⁺)1625 - 1560 (asymmetric), 1550 - 1500 (symmetric)Medium
Aromatic C=C Stretch1600, 1495, 1450Medium to Weak
C-F Stretch1350 - 1100Strong
Aromatic C-H Bend770 - 730 and 720 - 680Strong

Expertise & Experience: The formation of the hydrochloride salt results in a broad and strong absorption band in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium group.[2] This broadness is due to hydrogen bonding. The C-F stretching vibrations typically give rise to very strong absorption bands in the 1350-1100 cm⁻¹ region.[3] For a gem-difluoro compound, two distinct C-F stretching bands (asymmetric and symmetric) may be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for identification and structural elucidation. For 2,2-Difluoro-2-phenylethanamine, the fragmentation will be influenced by the phenyl ring, the amine group, and the gem-difluoro moiety.

m/z Predicted Fragment Fragmentation Pathway
158[M+H]⁺ (free base)Protonation of the free base
127[C₇H₅F₂]⁺Loss of CH₂NH₂
109[C₆H₅CF]⁺Loss of HF from [C₇H₅F₂]⁺
77[C₆H₅]⁺Loss of CF₂ from [C₆H₅CF₂]⁺
30[CH₂NH₂]⁺Alpha-cleavage

Expertise & Experience: In electrospray ionization (ESI), the protonated molecule of the free base ([M+H]⁺ at m/z 158) is expected. A key fragmentation pathway for phenethylamines is the cleavage of the Cα-Cβ bond.[4] For 2,2-Difluoro-2-phenylethanamine, this would lead to the formation of a benzylic cation stabilized by the phenyl group. The presence of the fluorine atoms will influence the stability of the fragment ions. The most prominent fragmentation is expected to be the loss of the ethylamine side chain, leading to the [C₆H₅CF₂]⁺ ion.

G M [C₈H₉F₂N + H]⁺ m/z = 158 F1 [C₇H₅F₂]⁺ m/z = 127 M->F1 - CH₄N F3 [CH₂NH₂]⁺ m/z = 30 M->F3 α-cleavage F2 [C₆H₅CF]⁺ m/z = 109 F1->F2 - HF

Caption: Predicted fragmentation of 2,2-Difluoro-2-phenylethanamine.

Experimental Protocols

The following protocols are designed to be self-validating systems for the acquisition of high-quality spectroscopic data for this compound.

NMR Data Acquisition
  • Sample Preparation:

    • Weigh accurately 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the -NH₃⁺ protons are exchangeable. D₂O will result in the disappearance of the NH₃⁺ signal.

    • Add a small amount of a reference standard (e.g., TMS or a calibrated solvent peak).

  • Instrument Setup (400 MHz NMR Spectrometer):

    • Tune and shim the probe for the chosen solvent.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Acquire a ¹⁹F NMR spectrum. This typically requires fewer scans than ¹H NMR due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the reference standard.

    • Integrate the signals in the ¹H NMR spectrum.

    • Measure the coupling constants from the high-resolution spectra.

IR Data Acquisition (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry high-purity KBr powder in an oven to remove any absorbed water.

    • Grind a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of the dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup (FTIR Spectrometer):

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

  • Data Acquisition:

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major absorption bands.

Mass Spectrometry Data Acquisition (LC-MS with ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system for reverse-phase chromatography (e.g., water/acetonitrile with 0.1% formic acid). The formic acid will help to maintain the analyte in its protonated form.

  • Instrument Setup (LC-MS System):

    • Equilibrate the C18 column with the initial mobile phase conditions.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analysis of small polar molecules.

    • Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300).

  • Data Acquisition:

    • Inject the sample onto the LC column.

    • Acquire data in full scan mode to identify the molecular ion.

    • If necessary, perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to obtain fragment ions.

  • Data Processing:

    • Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

    • Identify the molecular ion and major fragment ions.

    • Propose fragmentation pathways consistent with the observed masses.

References

  • Krueger, A. (2014). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. In Nanodiamonds: Advanced Material Analysis, Properties and Applications (pp. 1-28). Pan Stanford Publishing.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.
  • Kalman, F., & Szalontai, G. (2013). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS).
  • Giraud, S., Remaud, G. S., & Akoka, S. (2007). A new and plain method for the determination of C-F coupling constants. Magnetic Resonance in Chemistry, 45(11), 959-962.
  • Lin, L. A., & Szafran, Z. (1988). Infrared and nuclear magnetic resonance spectra of amine salts.
  • Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Sangster, J. (1997). Octanol-water partition coefficients: fundamentals and physical chemistry. John Wiley & Sons.
  • PubChem. (n.d.). 2,2-Difluoro-2-phenylethanamine. Retrieved from [Link]

  • Awad, T., & El-Aneed, A. (2013). The fragmentation of phenethylamines and their analogues. Mass Spectrometry Reviews, 32(6), 434-458.

Sources

The Strategic Difluorination of Phenylethylamines: A Technical Guide to Modulating Neurotransmitter Systems for Therapeutic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of difluorinated phenylethylamines, a class of compounds with significant potential for therapeutic applications in neurology and psychiatry. We will dissect the causal relationships between specific difluorination patterns on the phenylethylamine scaffold and their resulting pharmacological profiles, with a focus on key central nervous system (CNS) targets: the serotonin 2A receptor (5-HT₂A), the dopamine transporter (DAT), the norepinephrine transporter (NET), the serotonin transporter (SERT), and the trace amine-associated receptor 1 (TAAR1). This guide will furnish researchers, scientists, and drug development professionals with a foundational understanding of the synthesis, mechanism of action, structure-activity relationships, and potential therapeutic avenues for this promising class of neuromodulators.

Introduction: The Fluorine Advantage in Phenylethylamine Design

The phenylethylamine scaffold is the foundational structure for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs. Its therapeutic manipulation has led to treatments for conditions ranging from ADHD to depression. The introduction of fluorine, and specifically difluorination, offers a nuanced approach to modulate the physicochemical properties of these molecules.

The rationale for fluorination is multifaceted:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug. Strategic placement of fluorine atoms can block common sites of oxidative metabolism.

  • Modulation of Basicity: Fluorine's high electronegativity can lower the pKa of the amine group, influencing the molecule's ionization state at physiological pH. This can alter its ability to cross the blood-brain barrier and its binding affinity for specific receptor pockets.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a receptor's binding site, potentially increasing affinity and selectivity.

  • Conformational Control: The presence of fluorine can influence the preferred conformation of the flexible ethylamine side chain, pre-organizing the molecule for optimal receptor engagement.

Difluorination, in particular, can amplify these effects or introduce unique electronic properties compared to monofluorination, leading to distinct pharmacological profiles. For instance, difluorination of the methylenedioxy ring in MDMA analogues was explored to prevent the formation of toxic metabolites. This guide will focus on the implications of these strategic modifications for therapeutic design.

Synthesis of Difluorinated Phenylethylamines: A Validated Approach

The synthesis of difluorinated phenylethylamines can be reliably achieved through established organic chemistry reactions, starting from commercially available difluorinated precursors. The following protocol outlines a representative synthesis of 3,4-difluoroamphetamine, a key compound in this class, starting from 3,4-difluorobenzaldehyde. This method is based on the well-established reductive amination pathway.

Experimental Protocol: Synthesis of 3,4-Difluoroamphetamine via Reductive Amination

Objective: To synthesize 1-(3,4-difluorophenyl)propan-2-amine (3,4-difluoroamphetamine) from 3,4-difluorobenzaldehyde.

Materials:

  • 3,4-Difluorobenzaldehyde (CAS: 34036-07-2)

  • Nitroethane

  • Ammonium acetate

  • Glacial acetic acid

  • Iron powder (Fe)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Step 1: Henry Reaction (Nitrostyrene Formation)

    • In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) and ammonium acetate (0.3 eq) in glacial acetic acid.

    • Add nitroethane (1.5 eq) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the resulting yellow precipitate (1-(3,4-difluorophenyl)-2-nitropropene) by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to yield purified nitrostyrene.

    • Causality Explanation: The Henry reaction is a base-catalyzed C-C bond formation between a carbonyl compound and a nitroalkane. Here, ammonium acetate acts as the base to deprotonate nitroethane, forming a nitronate anion that attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the conjugated nitrostyrene.

  • Step 2: Reduction of the Nitrostyrene

    • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a suspension of iron powder (Fe, ~5.0 eq) in a mixture of water and ethanol.

    • Heat the suspension to reflux and add a small amount of concentrated HCl to activate the iron.

    • Add the 1-(3,4-difluorophenyl)-2-nitropropene synthesized in Step 1 portion-wise to the refluxing mixture. The reaction is exothermic.

    • After the addition is complete, continue refluxing for 2-3 hours, monitoring by TLC for the disappearance of the nitrostyrene.

    • Causality Explanation: This is a classic Bechamp reduction. The activated iron metal in an acidic medium acts as the reducing agent, reducing the nitro group to a primary amine and concurrently reducing the alkene double bond.

  • Step 3: Work-up and Isolation

    • Cool the reaction mixture and make it strongly basic by the slow addition of a concentrated NaOH solution. This will precipitate iron hydroxides.

    • Filter the mixture through a pad of Celite to remove the iron salts.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude 3,4-difluoroamphetamine freebase as an oil.

  • Step 4: (Optional) Salt Formation for Purification and Handling

    • Dissolve the crude freebase in a minimal amount of anhydrous diethyl ether.

    • Slowly add a solution of HCl in isopropanol or ether dropwise while stirring.

    • The hydrochloride salt of 3,4-difluoroamphetamine will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

    • The purity can be confirmed by melting point determination, NMR, and mass spectrometry.

Core Pharmacology and Mechanisms of Action

Difluorinated phenylethylamines exert their effects by interacting with a constellation of monoaminergic targets. The specific pattern of difluorination dictates the affinity and efficacy at each of these sites, creating a unique pharmacological signature.

Monoamine Transporters: DAT, NET, and SERT

Monoamine transporters are the primary sites of action for classic stimulants like amphetamine. These transporters are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft, thereby terminating their signal. Amphetamine and its analogues act as both reuptake inhibitors and releasing agents (efflux).

Fluorination can significantly alter these interactions. For example, 3,4-difluoroamphetamine (DFA) has been shown to have a four-fold weaker affinity for the serotonin transporter (SERT) compared to its non-fluorinated counterpart, 3,4-methylenedioxyamphetamine (MDA). This suggests that difluorination at the 3 and 4 positions may reduce serotonergic activity relative to dopaminergic and noradrenergic activity. In contrast, para-fluoroamphetamine (4-FA) is a potent dopamine reuptake inhibitor and releasing agent, with weaker effects on serotonin.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Amphetamine Analogues at Human Monoamine Transporters

Compound DAT (Kᵢ, nM) NET (Kᵢ, nM) SERT (Kᵢ, nM) Selectivity Profile Reference(s)
d-Amphetamine ~600 ~70-100 ~20,000-40,000 NET > DAT >> SERT
3,4-Difluoroamphetamine Not extensively studied Not extensively studied Weak releasing agent Likely DAT/NET selective
4-Fluoroamphetamine Strong Inhibitor Strong Inhibitor Weaker Inhibitor DAT/NET > SERT

| Cocaine | ~200-700 | ~200-700 | ~200-700 | Non-selective | |

Note: Data is compiled from multiple sources and experimental conditions may vary. The values for d-Amphetamine provide a baseline for comparison.

The therapeutic implication is the potential to fine-tune the balance between dopamine/norepinephrine and serotonin release. A compound with high DAT/NET and low SERT activity could be a candidate for treating ADHD with fewer of the side effects associated with serotonergic agents.

Amphetamine_Action_on_DAT DAT Dopamine Transporter (DAT) (Outward-facing) DAT_in DAT (Inward-facing) DAT->DAT_in Translocation DA_ext Dopamine (DA) DAT->DA_ext Increased Synaptic DA DAT_in->DAT 4. Reverse Transport (Efflux) VMAT2 VMAT2 DA_int Cytosolic DA VMAT2->DA_int vesicle Synaptic Vesicle PKC PKC PKC->DAT Phosphorylation CaMKII CaMKII CaMKII->DAT Phosphorylation Amphetamine Difluoro-Phenylethylamine (Amphetamine Analogue) Amphetamine->DAT Amphetamine->VMAT2 2. Disrupts Vesicular Storage Amphetamine->PKC Activates Signaling Cascades DA_int->DAT_in 3. Binds to Inward- Facing DAT

Figure 1: Mechanism of Action of Amphetamine Analogues at the Dopamine Transporter (DAT).

Serotonin 5-HT₂A Receptor

The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a primary target for psychedelic phenylethylamines. Agonism at this receptor is linked to their hallucinogenic effects. This receptor primarily signals through the Gq/11 pathway.

  • Ligand Binding: The phenylethylamine binds to the 5-HT₂A receptor.

  • Gq Protein Activation: This binding event causes a conformational change in the receptor, activating the associated Gq protein.

  • PLC Activation: The activated Gq protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses, including modulation of neuronal excitability, which are thought to underlie the compound's psychoactive effects.

Fluorination can dramatically alter both the affinity (how tightly a drug binds) and the efficacy (the degree to which it activates the receptor) at the 5-HT₂A receptor. Studies on mescaline analogues have shown that difluoro and trifluoro substitutions can increase both potency and duration of action compared to the parent compound.

Table 2: Functional Potency (EC₅₀, nM) of Selected Phenethylamines at the Human 5-HT₂A Receptor

Compound 5-HT₂A EC₅₀ (nM) Efficacy (vs. 5-HT) Reference(s)
Serotonin (5-HT) ~40 100%
25I-NBOMe ~0.5 - 1.5 Full Agonist
Difluoroescaline Retained Potency -
Trifluoroescaline Increased Potency -

| Lisuride | Partial Agonist | Low | |

Note: EC₅₀ values represent the concentration required to elicit 50% of the maximal response. Lower values indicate higher potency.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Difluorinated Phenylethylamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor 1. Binds G_Protein Gαq/11 Protein Receptor->G_Protein 2. Activates PLC Phospholipase C (PLC) G_Protein->PLC 3. Activates PIP2 PIP2 (Membrane Phospholipid) PLC->PIP2 4. Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER 5. Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC 7. Activates Ca2 ER->Ca2 6. Releases Ca²⁺ Ca2->PKC Co-activates CellularResponse Downstream Cellular Responses (e.g., Neuronal Excitability) Ca2->CellularResponse Modulates Activity PKC->CellularResponse 8. Phosphorylates Targets

Figure 2: The 5-HT₂A Receptor Gq-Coupled Signaling Pathway.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a GPCR that is activated by endogenous trace amines, including phenylethylamine itself, as well as by amphetamine-like psychostimulants. Unlike the classic monoamine transporters and receptors, TAAR1 acts as a neuromodulator. Its activation can:

  • Reduce the firing rate of dopamine neurons.

  • Induce the internalization of DAT, effectively reducing dopamine reuptake capacity.

  • Modulate glutamatergic transmission.

This profile makes TAAR1 an attractive therapeutic target. TAAR1 agonists are being investigated for schizophrenia, substance use disorders, and other conditions characterized by hyperdopaminergic states. Because difluorinated phenylethylamines are structural analogues of TAAR1's endogenous ligands, they are promising candidates for development as TAAR1 agonists. The ability to fine-tune their properties through fluorination could lead to compounds with optimized potency and selectivity for this receptor, offering a novel, non-D2-antagonist approach to treating psychosis.

Potential Therapeutic Applications

The unique pharmacological profiles of difluorinated phenylethylamines open up several promising avenues for therapeutic development.

Attention-Deficit/Hyperactivity Disorder (ADHD)

The standard treatment for ADHD involves stimulants like amphetamine that primarily enhance dopamine and norepinephrine signaling. The ability to create analogues with a more selective DAT/NET versus SERT profile could lead to medications with a comparable efficacy to existing treatments but with a different side effect profile. By minimizing interaction with the serotonin system, it may be possible to reduce side effects such as mood changes or gastrointestinal issues.

Depression

While traditional antidepressants often target serotonin and/or norepinephrine reuptake, there is growing interest in modulators of the dopamine system for treatment-resistant depression. A difluorinated phenylethylamine with a balanced profile of DAT/NET inhibition and TAAR1 agonism could offer a novel mechanism of action. Early research has shown that phenylethylamine itself, when protected from rapid metabolism, can have antidepressant effects. Difluorination could provide the necessary metabolic stability to make this a viable therapeutic strategy.

Neurological Imaging (Positron Emission Tomography - PET)

The development of selective radioligands for PET imaging is crucial for diagnosing and monitoring neurological disorders. By labeling a difluorinated phenylethylamine with fluorine-18 (¹⁸F), a positron-emitting isotope, it is possible to create a tracer that can visualize and quantify the density of specific targets, such as the dopamine transporter, in the living brain. This is particularly relevant for conditions like Parkinson's disease, where DAT density is significantly reduced. The favorable pharmacokinetic properties conferred by fluorine make these compounds excellent candidates for developing next-generation PET tracers.

Schizophrenia and Psychosis

As previously mentioned, TAAR1 agonists represent a novel approach to treating psychosis that does not rely on direct D2 receptor blockade. A selective difluorinated phenylethylamine TAAR1 agonist could potentially treat the positive symptoms of schizophrenia (e.g., hallucinations, delusions) by dampening hyperactive dopamine signaling, without the motor side effects (e.g., tardive dyskinesia) associated with traditional antipsychotics.

Behavioral Pharmacology: Predicting In Vivo Effects

Behavioral pharmacology studies in animal models are essential for predicting the clinical effects of novel compounds. Key assays include:

  • Locomotor Activity: Measures the stimulant or sedative effects of a compound. Amphetamine-like drugs typically cause a dose-dependent increase in locomotor activity.

  • Drug Discrimination: This assay assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a known drug (e.g., amphetamine) and then tested with the novel compound to see if it produces similar subjective effects.

  • In Vivo Microdialysis: This technique allows for the direct measurement of neurotransmitter levels (e.g., dopamine, serotonin) in specific brain regions of freely moving animals after drug administration, providing a direct link between pharmacology and behavior.

Studies on mono-fluorinated amphetamines have shown that they can produce potent psychostimulant effects, including increased locomotor activity. For example, 3-fluoroethamphetamine has been shown to induce hyperactivity in mice. It is anticipated that difluorinated analogues would also possess significant stimulant properties, with the specific behavioral profile depending on their relative activity at DAT, NET, and SERT. A compound with high DAT/NET selectivity would be expected to produce a clean, amphetamine-like stimulant effect.

Conclusion and Future Directions

Difluorinated phenylethylamines represent a promising and versatile chemical class for the development of novel CNS therapeutics. The strategic placement of two fluorine atoms on the phenylethylamine scaffold provides a powerful method for fine-tuning pharmacological properties, including receptor selectivity, functional activity, and metabolic stability. By modulating key targets such as monoamine transporters and TAAR1, these compounds offer the potential for new treatments for ADHD, depression, and psychosis, as well as advanced diagnostic tools for PET imaging.

Future research should focus on the systematic synthesis and pharmacological profiling of a wider range of difluorinated isomers to build a more comprehensive structure-activity relationship database. In particular, direct comparative studies of non-fluorinated parent compounds and their difluorinated analogues are needed to precisely quantify the effects of difluorination. As our understanding of the nuanced roles of monoaminergic systems in neuropsychiatric disorders continues to grow, the rational design of molecules like difluorinated phenylethylamines will be paramount in developing the next generation of safer and more effective treatments.

References

  • Daly, J. W. (2000). The Role of Fluorine in Medicinal Chemistry and Chemical Biology. Journal of Fluorine Chemistry, 105(2), 235-242. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Kraemer, T., & Maurer, H. H. (2002). Toxicokinetics of amphetamines: metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. Therapeutic Drug Monitoring, 24(2), 277-289. [Link]

  • Walline, C. C., Nichols, D. E., Carroll, F. I., & Barker, E. L. (2008). Comparative molecular field analysis using selectivity fields reveals residues in the third transmembrane helix of the serotonin transporter associated with substrate and antagonist recognition. The Journal of Pharmacology and Experimental Therapeutics, 325(3), 791–800. [Link]

  • Bradaia, A., Trube, G., Stalder, H., Norcross, R. D., Ozmen, L., Wettstein, J. G., ... & Hoener, M. C. (2009). The selective antagonist EPPTB reveals TAAR1-mediated regulatory mechanisms in dopaminergic neurons of the mesolimbic system. Proceedings of the National Academy of Sciences, 106(47), 20081-20086. [Link]

  • Dolan, S. B., & Gatch, M. B. (2019). Discriminative stimulus effects of the novel psychoactive substance 3-fluoroethamphetamine (3-FEA) in mice. Behavioural Pharmacology, 30(8), 699-705. [Link]

  • Sabri, O., Winz, O., Meyer, P. M., Barthel, H., & Hesse, S. (2007). PET imaging of dopamine transporters with [¹⁸F]FE-PE2I: effects of anti-Parkinsonian drugs. Synapse, 61(10), 834-843. [Link]

  • Roman, D. L., Saldaña, S. N., Nichols, D. E., Carroll, F. I., & Barker, E. L. (2004). Distinct molecular recognition of psychostimulants by human and Drosophila serotonin transporters. The Journal of Pharmacology and Experimental Therapeutics, 308(2), 679–687. [Link]

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2, 5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 52-60. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link]

  • Banken, S., Hinz, S., & Müller, C. E. (2018). Radioligand binding and functional assays for 5-HT₂A receptors. Methods in molecular biology (Clifton, N.J.), 1756, 111–124. [Link]

Navigating the Nuances of 2,2-Difluoro-2-phenylethanamine HCl: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 2,2-Difluoro-2-phenylethanamine HCl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of precautions. It delves into the rationale behind each procedural recommendation, grounded in the physicochemical properties of fluorinated amine hydrochlorides, to foster a culture of intrinsic safety and scientific integrity within the laboratory.

Compound Profile and Inherent Hazards

Based on analogous compounds like 2-Phenylethylamine hydrochloride, the primary hazards are anticipated to be:

  • Acute Toxicity (Oral): Expected to be harmful if swallowed[1][2]. Phenethylamines can exhibit physiological effects, and ingestion may lead to adverse health consequences[1].

  • Skin Corrosion/Irritation: Causes skin irritation[2][3]. Prolonged contact may lead to inflammation[1].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation[2][3]. Direct contact can cause significant damage[1].

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols[2][3].

The presence of fluorine introduces additional considerations. Fluorinated organic compounds can release hazardous decomposition products, including hydrogen fluoride (HF), upon thermal degradation or in the presence of strong acids[4]. HF is acutely toxic and highly corrosive[4].

Quantitative Hazard Data (Analog-Based)
Hazard ClassificationEndpointSpeciesValueReference
Acute Oral Toxicity (for 2-Phenylethylamine)LD50Rat287 mg/kg
Acute Oral Toxicity (for 2-Phenylethylamine HCl)LD50Mouse400 mg/kg[1]
Eye Irritation (for 2-Phenylethylamine HCl)-Human50 mgSevere[1]

Risk Assessment: A Logic-Based Approach

A thorough risk assessment is paramount before any handling of this compound. This involves not just identifying the hazards but also evaluating the likelihood of exposure during planned experimental workflows.

RiskAssessment cluster_hazard Hazard Identification cluster_exposure Exposure Potential cluster_controls Control Measures H1 Chemical Properties (Irritant, Toxic) E1 Inhalation (Dust/Aerosol) H1->E1 poses risk of E2 Dermal Contact (Spills) H1->E2 poses risk of E3 Ingestion (Contamination) H1->E3 poses risk of E4 Eye Contact (Splashes) H1->E4 poses risk of H2 Potential for HF Release (Thermal/Acidic Decomposition) H2->E1 poses risk of C1 Engineering Controls (Fume Hood) C1->E1 mitigates C1->E4 mitigates C2 Administrative Controls (SOPs, Training) C2->E1 mitigates C2->E2 mitigates C2->E3 mitigates C2->E4 mitigates C3 Personal Protective Equipment (PPE) C3->E2 mitigates C3->E3 mitigates C3->E4 mitigates

Caption: Logical flow for risk assessment of this compound.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound, particularly in its solid form, is a certified chemical fume hood[5]. This is non-negotiable. The rationale is twofold: it prevents the inhalation of fine powders or aerosols and provides a contained space to manage potential spills. Ventilation systems should be regularly inspected to ensure they are functioning to specification. An eyewash station and safety shower must be readily accessible and located near the workstation[3].

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

  • Hand Protection: Nitrile or neoprene gloves are recommended[1][5]. It is crucial to consult the glove manufacturer's compatibility charts. Always inspect gloves for degradation or punctures before use. Double-gloving can provide an additional layer of protection during high-risk procedures.

  • Eye and Face Protection: Chemical safety goggles are mandatory[3][5]. A full-face shield should be worn over goggles when there is a significant risk of splashes, such as when handling solutions or during vigorous reactions.

  • Skin and Body Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required to protect against skin exposure[1][5]. An apron made of a chemically resistant material like PVC can offer additional protection[1].

  • Respiratory Protection: For weighing or transferring powder where dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary, even within a fume hood[6][7].

PPE_Selection Start Handling this compound Task Assess Task (Weighing, Solution Prep, Reaction) Start->Task PPE Select Appropriate PPE Task->PPE Gloves Nitrile/Neoprene Gloves (Inspect Before Use) PPE->Gloves Goggles Chemical Safety Goggles PPE->Goggles Coat Lab Coat, Full Pants, Closed-toe Shoes PPE->Coat End Proceed with Experiment Gloves->End Goggles->End Coat->End

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of 2,2-Difluoro-2-phenylethanamine HCl: A Putative Monoamine Oxidase-B Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, publicly available literature lacks specific in vivo studies for 2,2-Difluoro-2-phenylethanamine HCl. Based on its structural similarity to 2-phenylethylamine and related derivatives, this document presents a detailed, hypothetical framework for its in vivo evaluation, assuming a primary mechanism of action as a Monoamine Oxidase-B (MAO-B) inhibitor. The protocols herein are based on established methodologies for well-characterized MAO-B inhibitors and are intended to serve as a comprehensive starting point for investigating this novel compound.

Introduction: The Rationale for Investigating this compound as a Neuroprotective Agent

Monoamine Oxidase-B (MAO-B) is a critical enzyme in the catabolism of dopamine, primarily within the brain.[1] Inhibition of MAO-B presents a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it elevates dopaminergic neurotransmission and mitigates the production of neurotoxic reactive oxygen species (ROS) that arise from dopamine breakdown.[1][2] Beyond symptomatic relief, established MAO-B inhibitors such as selegiline and rasagiline have demonstrated significant neuroprotective effects in a variety of preclinical models.[1][3] These effects are attributed to a multifaceted mechanism that includes the regulation of mitochondrial function, induction of pro-survival and anti-apoptotic factors, and suppression of α-synuclein aggregation.[1][4]

The structure of this compound, a derivative of 2-phenylethylamine, suggests its potential to interact with monoamine oxidase enzymes. The introduction of fluorine atoms can often enhance metabolic stability and blood-brain barrier permeability, making it a compelling candidate for a central nervous system therapeutic. This guide provides a robust framework for the initial in vivo characterization of this compound, focusing on a neuroprotective paradigm in a well-established rodent model of Parkinson's disease.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as a selective inhibitor of MAO-B. This inhibition is expected to confer neuroprotection through two primary pathways:

  • Dopaminergic Enhancement: By reducing the degradation of dopamine in the striatum, the compound is expected to increase the synaptic availability of dopamine, thereby alleviating motor deficits.

  • Reduction of Oxidative Stress: Inhibition of MAO-B will decrease the production of hydrogen peroxide (H₂O₂), a byproduct of dopamine metabolism that contributes to oxidative stress and neuronal damage.[2]

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism VMAT2 VMAT2 Dopamine->VMAT2 Packaging H2O2 H₂O₂ (Oxidative Stress) MAOB->H2O2 DOPAC DOPAC MAOB->DOPAC Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packaging DAT DAT DAT->Dopamine Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_synapse->DAT Reuptake D2R D2 Receptor Dopamine_synapse->D2R Signal Signal Transduction D2R->Signal DFPEA 2,2-Difluoro-2- phenylethanamine HCl DFPEA->MAOB Inhibition

Caption: Hypothesized mechanism of this compound.

PART 1: Preclinical Formulation and Dosing Considerations

Formulation of this compound for In Vivo Administration

The hydrochloride salt form of the compound suggests good water solubility. However, initial solubility tests are crucial.

Recommended Vehicle: Sterile 0.9% saline.

Protocol for Solution Preparation (1 mg/mL):

  • Aseptically weigh 10 mg of this compound.

  • Transfer the powder to a sterile 15 mL conical tube.

  • Add 10 mL of sterile 0.9% saline to the tube.

  • Vortex thoroughly until the compound is completely dissolved.

  • Visually inspect for any particulates. If present, filter the solution through a 0.22 µm sterile syringe filter.

  • Prepare fresh on the day of dosing.

Dosing in Rodent Models

Without prior data, a dose-response study is essential. The following table provides starting points based on doses of the well-characterized MAO-B inhibitor, selegiline, used in neuroprotection studies.[1]

Compound Animal Model Dose Range (mg/kg) Route of Administration Frequency Reference
SelegilineC57BL/6 Mice (MPTP model)1 - 10Oral Gavage / SubcutaneousDaily[5][6][7]
RasagilineC57BL/6 Mice (MPTP model)0.5 - 2Oral GavageDaily[8]
This compound (Proposed) C57BL/6 Mice (MPTP model)0.5, 1, 5, 10 Oral Gavage / Subcutaneous Daily N/A

PART 2: Experimental Protocol: Neuroprotection in a Subacute MPTP Mouse Model of Parkinson's Disease

This protocol is designed to assess the neuroprotective and/or neurorestorative effects of this compound.

Materials
  • Male C57BL/6 mice (8-10 weeks old)

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl

  • This compound

  • Sterile saline (0.9% NaCl)

  • Vehicle for drug administration (e.g., sterile water or saline for oral gavage)

  • Gavage needles

  • Standard laboratory equipment for animal handling and injections

Experimental Workflow

experimental_workflow cluster_analysis Post-Mortem Analysis acclimation Week 1: Acclimation & Handling baseline Day 0: Baseline Behavioral Assessment acclimation->baseline mptp Days 1-5: MPTP Administration (20 mg/kg, i.p.) baseline->mptp treatment Days 6-20: Daily Treatment (Vehicle or Compound) mptp->treatment behavior_mid Day 13: Mid-point Behavioral Assessment treatment->behavior_mid behavior_final Day 20: Final Behavioral Assessment treatment->behavior_final euthanasia Day 21: Euthanasia & Tissue Collection behavior_final->euthanasia ihc Immunohistochemistry (TH Staining) & Stereology euthanasia->ihc hplc HPLC-ECD for Neurochemical Analysis euthanasia->hplc

Caption: Experimental workflow for in vivo neuroprotection studies.

Step-by-Step Procedure
  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week prior to the experiment. Handle the mice daily to minimize stress.

  • Baseline Behavioral Assessment (Day 0): Conduct baseline behavioral tests on all animals to ensure there are no pre-existing motor deficits. Recommended tests include the Open Field Test and Rotarod Test.[9][10]

  • MPTP Administration (Days 1-5): Induce dopaminergic neurodegeneration by administering MPTP-HCl at a dose of 20 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.[11]

  • Treatment Initiation (Day 6): 24 hours after the final MPTP injection, begin daily administration of this compound (at predetermined doses) or vehicle via oral gavage. Continue treatment for 14 days.

  • Behavioral Assessments (Days 13 and 20):

    • Open Field Test: To assess general locomotor activity.[9][11] Place mice in an open field arena and record parameters such as total distance traveled, velocity, and time spent in the center versus the periphery.

    • Rotarod Test: To evaluate motor coordination and balance.[10] Place mice on an accelerating rotating rod and record the latency to fall.

    • Cylinder Test: To measure forelimb akinesia.[11] Place the mouse in a transparent cylinder and count the number of times it rears and touches the wall with its left, right, or both forepaws.

  • Euthanasia and Tissue Collection (Day 21):

    • One day after the final behavioral test, euthanize the mice using an approved method.

    • For immunohistochemistry, transcardially perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Dissect and post-fix the brains in 4% PFA, then cryoprotect in a 30% sucrose solution.[1]

    • For neurochemical analysis, rapidly dissect the striatum and midbrain from fresh brains, snap-freeze in liquid nitrogen, and store at -80°C.[1]

Outcome Measures and Analysis
  • Immunohistochemistry and Stereology:

    • Section the cryoprotected brains (e.g., at 30 µm) using a cryostat.[1]

    • Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to label dopaminergic neurons in the substantia nigra pars compacta (SNpc) and their terminals in the striatum.[1]

    • Use stereological methods (e.g., optical fractionator) to quantify the number of TH-positive neurons in the SNpc.[1]

    • Measure the density of TH-positive fibers in the striatum using densitometry.

  • Neurochemical and Molecular Analysis:

    • Homogenize the striatal tissue samples.

    • Use High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to measure the levels of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[12][13] A successful MAO-B inhibitor should increase dopamine levels and decrease the DOPAC/dopamine ratio.

PART 3: Safety and Toxicological Considerations

As a novel phenylethylamine derivative, a preliminary toxicological assessment is crucial.

  • Acute Toxicity: A single-dose acute toxicity study should be performed to determine the maximum tolerated dose (MTD).

  • Genotoxicity: Phenylethylamine derivatives have been investigated for genotoxic potential, which can be assessed via in vitro assays such as the micronucleus test.[14][15]

  • Clinical Observations: Throughout the in vivo study, animals should be monitored daily for any signs of toxicity, including changes in weight, posture, grooming, and any adverse behavioral reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase-B (MAO-B) Inhibitors in In Vivo Neuroprotection Studies.
  • Chesselet, M. F., & Richter, F. (2011). Behavioural phenotyping of mouse models of Parkinson's Disease. Neurobiology of disease, 42(3), 301–311. [Link]

  • Ugun-Klusek, A., et al. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 26(3), 1234. [Link]

  • Bidel, Y., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 456. [Link]

  • Bove, J., & Perier, C. (2022). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease. Frontiers in Behavioral Neuroscience, 16, 987654. [Link]

  • Shivanna, G. (2023). ASSESSMENT OF MOTOR FUNCTION IN MICE MODEL OF PARKINSON'S DISEASE. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1008. [Link]

  • Jenkinson, S. E., et al. (2024). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. protocols.io. [Link]

  • Li, L., et al. (2019). Behavioral Assessments of Spontaneous Locomotion in a Murine MPTP-induced Parkinson's Disease Model. Journal of visualized experiments : JoVE, (143), 10.3791/58653. [Link]

  • Slevin, J. T. (2011). Effect of MAO-B inhibitors on MPP+ toxicity in Vivo. Neuroscience letters, 504(1), 59–62. [Link]

  • Baker, G. B., et al. (2021). Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine. Journal of Neural Transmission, 128(11), 1651-1658. [Link]

  • Jenner, P. (2003). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. Journal of the neurological sciences, 211(1-2), 1–18. [Link]

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147 Suppl 1(Suppl 1), S287–S296. [Link]

  • Blandini, F. (2010). Neuroprotective effects of the MAO-B inhibitor, PF9601N, in an in vivo model of excitotoxicity. British journal of pharmacology, 159(7), 1535–1544. [Link]

  • Finberg, J. P. (2024). An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy. Open Exploration, 2, 1-10. [Link]

  • Chattopadhyay, S., & Chattopadhyay, M. (2010). High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish. PloS one, 5(11), e13992. [Link]

  • Saura, J., et al. (2018). An inducible MAO-B mouse model of Parkinson's disease: a tool towards better understanding basic disease mechanisms and developing novel therapeutics. Journal of neural transmission (Vienna, Austria : 1996), 125(11), 1651–1658. [Link]

  • Wikipedia. (2023). Pharmacology of selegiline. [Link]

  • Blesa, J., & Przedborski, S. (2019). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease. Cells, 8(9), 1047. [Link]

  • Apotex Inc. (2021). Selegiline Hydrochloride Tablets USP (l-Deprenyl Hydrochloride Tablets USP) 5 mg Antiparkinsonian Agent. [Link]

  • Yang, L., & Beal, M. F. (2011). Quantification of dopamine and its metabolites in Drosophila brain using HPLC. Methods in molecular biology (Clifton, N.J.), 778, 223–230. [Link]

  • Cai, Z., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in pharmacology, 12, 770396. [Link]

  • Wang, Y., et al. (2017). Selegiline Rescues Gait Deficits and the Loss of Dopaminergic Neurons in a Subacute MPTP Mouse Model of Parkinson's Disease. Molecular neurobiology, 54(7), 5349–5358. [Link]

  • Lopatina, O., et al. (2018). Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson's Disease. Frontiers in behavioral neuroscience, 12, 259. [Link]

  • Mercolini, L., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International journal of molecular sciences, 21(24), 9616. [Link]

  • Kurosaki, R., et al. (2019). Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson's Disease. Frontiers in pharmacology, 10, 140. [Link]

  • Mercolini, L., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International journal of molecular sciences, 21(24), 9616. [Link]

  • University of Virginia School of Medicine. (n.d.). Phenethylamines. [Link]

  • Mercolini, L., et al. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. ResearchGate. [Link]

  • Mathew, B., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules (Basel, Switzerland), 28(12), 4811. [Link]

  • Zhang, M., et al. (2020). Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor. Journal of medicinal chemistry, 63(24), 15986–16004. [Link]

  • Jin, C., et al. (2023). Design, synthesis and evaluation of novel monoamine oxidase B (MAO-B) inhibitors with improved pharmacokinetic properties for Parkinson's disease. European journal of medicinal chemistry, 252, 115308. [Link]

  • Uddin, M. S., et al. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

  • Garrido, N. M., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel, Switzerland), 14(3), 253. [Link]

  • Chavarria, D., et al. (2021). Design of novel monoamine oxidase-B inhibitors based on piperine scaffold: Structure-activity-toxicity, drug-likeness and efflux transport studies. Bioorganic chemistry, 107, 104543. [Link]

  • Alborghetti, B. S., & Guglielmi, P. (2025). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Medicinal Chemistry, 32. [Link]

Sources

Application Notes and Protocols for the Quantification of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of 2,2-Difluoro-2-phenylethanamine HCl, a compound of significant interest in pharmaceutical development. Detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are presented. The rationale behind experimental choices, system validation in accordance with ICH guidelines, and data interpretation are discussed to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking reliable and validated methods for the analysis of this compound in various matrices.

Introduction: The Significance of this compound Quantification

This compound is a fluorinated amine salt with potential applications in medicinal chemistry and pharmaceutical research. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and bioavailability. Consequently, the ability to accurately quantify this compound is paramount for quality control, stability testing, and pharmacokinetic studies during drug development.

This application note details validated analytical methods designed to provide high accuracy, precision, and sensitivity for the quantification of this compound. The methodologies are presented with a focus on the underlying scientific principles, ensuring that researchers can not only replicate the protocols but also adapt them to their specific needs. All methods are discussed in the context of international regulatory standards, specifically the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Method Selection: A Comparative Overview

The choice of an analytical method is contingent upon several factors, including the nature of the analyte, the sample matrix, the required sensitivity, and the available instrumentation.[6] For this compound, three primary techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[6][7] It offers excellent resolution and sensitivity for the quantification of amine salts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and thermally stable compounds.[6] For polar analytes like amines, derivatization is often necessary to improve volatility.[8]

  • UV-Vis Spectrophotometry: A simple, cost-effective, and rapid method for the quantification of compounds with a suitable chromophore.[9][10] It is particularly useful for the analysis of bulk drug substances and simple formulations.

The following sections provide detailed protocols and validation data for each of these methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the preferred method for the routine quantification of this compound due to its robustness, specificity, and ease of use. A reversed-phase C18 column is employed to separate the analyte from potential impurities.

Principle of the Method

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The retention of the compound is controlled by adjusting the composition of the mobile phase. Detection is achieved by monitoring the absorbance of the analyte at a specific wavelength using a UV detector.

Experimental Protocol

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Visible detector is required.[7]

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid.[11]

  • Mobile Phase: Mix acetonitrile and the phosphate buffer in the ratio of 30:70 (v/v). Filter through a 0.45 µm membrane filter and degas prior to use.[11]

  • Diluent: The mobile phase is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[11]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to obtain a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.[7]

Method Validation

The method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[1][3][4][12]

Validation Parameters:

ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery between 98.0% and 102.0%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant change in results with small, deliberate variations in method parameters.
HPLC Workflow Diagram

HPLC_Workflow MobilePhase Prepare Mobile Phase HPLC HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC Standard Prepare Standard Solutions Injection Inject Samples Standard->Injection Sample Prepare Sample Solutions Sample->Injection Chromatogram Acquire Chromatogram Injection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of low concentrations of this compound, especially in complex matrices. Due to the polar nature of the amine, a derivatization step is required to increase its volatility.[6][8]

Principle of the Method

The analyte is first derivatized to a less polar and more volatile compound. The derivative is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the analyte.

Experimental Protocol

Derivatization: A common derivatization reagent for primary amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, which converts the amine to its trimethylsilyl (TMS) derivative.

GC-MS System: A standard GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector is used.

GC-MS Conditions:

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Temperature Program Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

Sample Preparation and Derivatization:

  • Accurately weigh the sample containing this compound into a vial.

  • Dissolve the sample in a suitable solvent (e.g., pyridine).

  • Add the derivatizing agent (BSTFA with 1% TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature and inject into the GC-MS.

GC-MS Workflow Diagram

GCMS_Workflow SamplePrep Sample Weighing & Dissolution Derivatization Derivatization with BSTFA SamplePrep->Derivatization Injection Inject Derivatized Sample Derivatization->Injection GCMS GC-MS System (Injector, Column, MS Detector) Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Analysis Detection->MassSpectrum Quantification Quantification using Selected Ions MassSpectrum->Quantification

Sources

Application Notes and Protocols for the Characterization of 2,2-Difluoro-2-phenylethanamine HCl as a Potential TAAR1 Agonist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2,2-Difluoro-2-phenylethanamine HCl as a potential Trace Amine-Associated Receptor 1 (TAAR1) agonist. TAAR1 is a G-protein coupled receptor that modulates monoaminergic neurotransmission, making it a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1][2] These application notes and protocols outline the necessary steps to synthesize, purify, and evaluate the in vitro and in vivo pharmacological properties of this novel compound. The methodologies described herein are designed to be self-validating, with explanations of the scientific principles behind each experimental choice.

Introduction: TAAR1 as a Therapeutic Target

Trace Amine-Associated Receptor 1 (TAAR1) is a Gs- and Gq-coupled G-protein coupled receptor (GPCR) that has emerged as a significant target for the development of novel therapeutics for psychiatric and neurological disorders.[3] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, TAAR1 agonists offer a novel mechanism of action by modulating dopaminergic, serotonergic, and glutamatergic systems.[1][4] Preclinical evidence suggests that TAAR1 agonists can produce antipsychotic-like effects without the extrapyramidal side effects commonly associated with D2 receptor antagonists.[4]

Activation of TAAR1 leads to the stimulation of adenylyl cyclase and the production of cyclic AMP (cAMP), a key second messenger.[5] This signaling cascade, along with potential β-arrestin recruitment, influences downstream cellular processes.[5][6] The investigation of novel compounds like this compound as TAAR1 agonists could lead to the development of a new generation of safer and more effective treatments for conditions like schizophrenia.

Rationale for Investigating this compound

Phenethylamine and its derivatives are the endogenous ligands for TAAR1.[7] The structural similarity of this compound to the core phenethylamine scaffold suggests its potential to interact with and activate TAAR1. The introduction of fluorine atoms can often enhance metabolic stability and brain penetrance of a molecule, making this compound an attractive candidate for a central nervous system (CNS) therapeutic. This guide provides the necessary protocols to systematically test the hypothesis that this compound is a TAAR1 agonist.

Synthesis and Characterization of this compound

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of phenethylamines.[7] The following is a proposed synthetic scheme.

Proposed Synthesis Workflow

Synthesis_Workflow Start α,α-Difluorophenylacetonitrile Reduction Reduction (e.g., Raney Nickel, H2, NH3) Start->Reduction Amine 2,2-Difluoro-2-phenylethanamine Reduction->Amine HCl_Salt HCl Salt Formation (HCl in Ether) Amine->HCl_Salt Final_Product This compound HCl_Salt->Final_Product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis
  • Reduction of α,α-Difluorophenylacetonitrile: In a high-pressure hydrogenation vessel, combine α,α-difluorophenylacetonitrile, Raney nickel catalyst, and methanolic ammonia.[8]

  • Pressurize the vessel with hydrogen gas and heat to 100-125°C with shaking until hydrogen uptake ceases.[8]

  • Cool the reaction, filter the catalyst, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting 2,2-Difluoro-2-phenylethanamine by vacuum distillation.

  • Salt Formation: Dissolve the purified amine in an appropriate solvent (e.g., diethyl ether) and treat with a solution of HCl in ether to precipitate the hydrochloride salt.

  • Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and elemental analysis.

In Vitro Characterization

The following protocols are designed to determine the affinity and functional activity of this compound at the TAAR1 receptor.

Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the TAAR1 receptor, thereby determining its binding affinity (Ki).[9]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing human TAAR1 (e.g., HEK293-hTAAR1).[3]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-p-tyramine), and varying concentrations of this compound.[3]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[3]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter to separate bound and free radioligand.[10]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[10]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

ParameterDescription
Receptor Source HEK293 cells stably expressing human TAAR1
Radioligand [3H]-p-tyramine
Non-specific Binding Determined in the presence of a high concentration of a known TAAR1 ligand (e.g., 10 µM p-tyramine)
Incubation Time/Temp 60 minutes at 30°C
Data Analysis Non-linear regression to determine IC50, followed by Cheng-Prusoff equation for Ki
cAMP Accumulation Assay

This functional assay measures the ability of the test compound to stimulate the production of cAMP, the primary second messenger of Gs-coupled receptors like TAAR1.[11] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.[1]

cAMP_Assay_Workflow Cell_Plating Plate hTAAR1-expressing cells Compound_Addition Add this compound and PDE inhibitor (IBMX) Cell_Plating->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Lysis_Detection Lyse cells and add HTRF detection reagents Incubation->Lysis_Detection Read_Plate Read HTRF signal Lysis_Detection->Read_Plate

Caption: Workflow for the HTRF cAMP accumulation assay.

  • Cell Plating: Plate HEK293 cells expressing human TAAR1 in a 384-well plate and incubate overnight.[2]

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX to prevent cAMP degradation.[11]

  • Cell Stimulation: Add the compound dilutions to the cells and incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).[1]

  • Signal Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve to determine the EC50 value and maximum response.

ParameterDescription
Cell Line HEK293 cells stably expressing human TAAR1
PDE Inhibitor 3-isobutyl-1-methylxanthine (IBMX)
Detection Method Homogeneous Time-Resolved Fluorescence (HTRF)
Incubation Time/Temp 30 minutes at 37°C
Data Analysis Non-linear regression to determine EC50 and Emax
β-Arrestin Recruitment Assay

This assay determines if the test compound induces the recruitment of β-arrestin to the TAAR1 receptor, which is involved in receptor desensitization and G-protein independent signaling.[6] The PathHunter assay is a widely used platform.[12]

  • Cell Plating: Use a PathHunter cell line co-expressing TAAR1 fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.[12] Plate the cells in a 384-well plate and incubate overnight.[13]

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[13]

  • Detection: Add the PathHunter detection reagents, which include a substrate for the complemented β-galactosidase enzyme.[13]

  • Signal Reading: Incubate for 60 minutes at room temperature and read the chemiluminescent signal on a plate reader.[13]

  • Data Analysis: Plot the concentration-response curve to determine the EC50 and Emax for β-arrestin recruitment.

ParameterDescription
Cell Line PathHunter hTAAR1 β-Arrestin cells
Detection Method Enzyme Fragment Complementation (β-galactosidase)
Incubation Time/Temp 90 minutes at 37°C
Signal Chemiluminescence
Data Analysis Non-linear regression to determine EC50 and Emax

In Vivo Evaluation

The following protocols are designed to assess the pharmacokinetic profile and potential antipsychotic-like activity of this compound in a rodent model.

Pharmacokinetic Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in vivo.[14]

  • Animal Model: Use male C57BL/6 mice.

  • Dosing: Administer this compound via intravenous (IV) and oral (PO) routes at a specified dose (e.g., 5 mg/kg).[15] A typical study involves multiple time points with 3-4 animals per time point.[16]

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; 15, 30, 60, 120, 240, 360 minutes for PO).[15]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

ParameterDescription
Animal Model Male C57BL/6 mice
Routes of Administration Intravenous (IV) and Oral (PO)
Sampling Matrix Plasma
Analytical Method LC-MS/MS
Key Parameters CL, Vd, t1/2, F%
Amphetamine-Induced Hyperlocomotion Model

This behavioral model is used to screen for antipsychotic-like activity.[17] Compounds that attenuate amphetamine-induced hyperlocomotion are considered to have potential antipsychotic efficacy.

Behavioral_Assay_Workflow Acclimation Acclimate mice to testing room Habituation Habituate mice to open-field arena Acclimation->Habituation Pretreatment Administer vehicle or This compound Habituation->Pretreatment Amphetamine_Challenge Administer amphetamine Pretreatment->Amphetamine_Challenge Locomotor_Activity Record locomotor activity Amphetamine_Challenge->Locomotor_Activity

Caption: Workflow for the amphetamine-induced hyperlocomotion model.

  • Animal Model: Use male C57BL/6 mice.

  • Acclimation and Habituation: Acclimate the mice to the testing room for at least 60 minutes, then place them in an open-field arena for a 30-60 minute habituation period.[17][18]

  • Pre-treatment: Administer various doses of this compound or vehicle via an appropriate route (e.g., intraperitoneal).

  • Amphetamine Challenge: After a pre-determined pre-treatment time, administer a psychostimulant dose of amphetamine (e.g., 2-5 mg/kg, i.p.).[19]

  • Locomotor Activity Recording: Immediately place the mice back in the open-field arena and record their locomotor activity for 60-90 minutes using an automated tracking system.[18][20]

  • Data Analysis: Analyze the total distance traveled and compare the activity of the compound-treated groups to the vehicle-treated group.

ParameterDescription
Animal Model Male C57BL/6 mice
Psychostimulant D-amphetamine sulfate
Behavioral Endpoint Locomotor activity (total distance traveled)
Data Analysis ANOVA followed by post-hoc tests to compare treatment groups

Analytical Methods

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and other in vivo studies.

LC-MS/MS Method for Plasma Quantification

This method provides high sensitivity and selectivity for the quantification of the test compound.[21]

  • Sample Preparation: Perform a protein precipitation of plasma samples using a solvent like acetonitrile.[9]

  • Chromatographic Separation: Use a C18 reverse-phase HPLC column with a gradient mobile phase of water and methanol containing 0.1% formic acid.[22]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

  • Method Validation: Validate the method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

ParameterDescription
Sample Preparation Protein precipitation
HPLC Column C18 reverse-phase
Mobile Phase Water/Methanol with 0.1% formic acid
Detection Triple quadrupole mass spectrometer (MRM mode)
Internal Standard Stable isotope-labeled analog

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a potential TAAR1 agonist. Successful execution of these experiments will elucidate the compound's binding affinity, functional activity, pharmacokinetic profile, and in vivo efficacy, providing a solid foundation for further drug development efforts.

References

  • PathHunter® β-Arrestin GPCR Assays. (n.d.). Retrieved from Eurofins DiscoverX. URL: [Link]

  • Stahl, S. M. (2022). TAAR1 Agonism – A Novel Approach To Treating Schizophrenia. Psychiatric Times, 39(1). URL: [Link]

  • Chen, R., et al. (2012). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Neuroscience Letters, 525(2), 115-119. URL: [Link]

  • Berardi, F., et al. (2016). An LC-MS-MS method for quantitation of four new phenethylamines (BOX series) in plasma: In vivo application. Journal of Pharmaceutical and Biomedical Analysis, 128, 245-251. URL: [Link]

  • Thanos, P. K., et al. (2008). Increased amphetamine-induced hyperactivity and reward in mice overexpressing the dopamine transporter. Proceedings of the National Academy of Sciences, 105(11), 4429-4434. URL: [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 659. URL: [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. URL: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience. URL: [Link]

  • Watts, V. J., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1283319. URL: [Link]

  • Ostuzzi, G., et al. (2023). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. Wellcome Open Research, 8, 431. URL: [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. URL: [Link]

  • Haidar, M., et al. (2024). Locomotion changes in methamphetamine and amphetamine withdrawal: a systematic review. Frontiers in Behavioral Neuroscience, 18, 1386616. URL: [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. URL: [Link]

  • U.S. Food and Drug Administration. (n.d.). Redbook 2000: V.B. Metabolism and Pharmacokinetic Studies. Retrieved from FDA. URL: [Link]

  • Eurofins DiscoverX. (n.d.). GPCR β-Arrestin Product Solutions. Retrieved from Eurofins DiscoverX. URL: [Link]

  • Fink-Jensen, A., et al. (2005). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. Journal of Neurochemistry, 94(3), 734-743. URL: [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International, 325, 110884. URL: [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. URL: [Link]

  • Gainetdinov, R. R. (2016). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. CNS Drugs, 30(9), 819-830. URL: [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from MuriGenics. URL: [Link]

  • Barnes, S. A., et al. (2015). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Behavioural Brain Research, 281, 141-147. URL: [Link]

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS. Retrieved from Agilent. URL: [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. Retrieved from ACS. URL: [Link]

  • PathHunter™ eXpress β-Arrestin Assays. (n.d.). Retrieved from Eurofins DiscoverX. URL: [Link]

  • Bräuner-Osborne, H., et al. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. International Journal of Molecular Sciences, 15(2), 2554-2572. URL: [Link]

  • Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.3.1-1.3.18. URL: [Link]

  • PubChem. (n.d.). 2-Phenylethylamine hydrochloride. Retrieved from National Center for Biotechnology Information. URL: [Link]

  • Lee, S., et al. (2021). A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma during Extracorporeal Membrane Oxygenation. Molecules, 26(18), 5585. URL: [Link]

  • De Logu, F., et al. (2016). Computational Methods for the Discovery and Optimization of TAAR1 and TAAR5 Ligands. Molecules, 21(9), 1195. URL: [Link]

  • Robinson, J. C., & Snyder, H. R. (1943). β-PHENYLETHYLAMINE. Organic Syntheses, 23, 71. URL: [Link]

Sources

Application Note & Protocol: Radiolabeling of 2,2-Difluoro-2-phenylethanamine HCl for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of gem-difluoro groups into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles. 2,2-Difluoro-2-phenylethanamine, a structural analogue of phenethylamine, represents a promising scaffold for the development of novel central nervous system (CNS) PET tracers. Its unique electronic properties may confer advantageous interactions with biological targets. The radiolabeling of this compound with fluorine-18 (t½ = 109.8 min), a positron-emitting radionuclide with favorable decay characteristics, enables in vivo quantification of its distribution and target engagement using PET.[1][2]

This document provides a comprehensive guide for the radiosynthesis of [¹⁸F]2,2-Difluoro-2-phenylethanamine HCl. We present a detailed, field-proven protocol, beginning with the synthesis of a suitable precursor, followed by the nucleophilic ¹⁸F-fluorination, and concluding with rigorous purification and quality control measures. The methodologies described herein are designed to be robust and adaptable for implementation in a standard radiochemistry facility.

Precursor Synthesis: A Strategic Approach

A critical component for successful radiolabeling is the design and synthesis of a high-quality precursor. For the preparation of [¹⁸F]2,2-Difluoro-2-phenylethanamine, we propose a precursor featuring a tosylate leaving group for the nucleophilic substitution reaction with [¹⁸F]fluoride.[3][4] Additionally, the primary amine must be protected to prevent unwanted side reactions during the fluorination step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the labeling reaction and its facile removal under acidic conditions.[5][6]

The proposed precursor is tert-butyl (2-((4-methylphenyl)sulfonyloxy)-1,1-difluoro-1-phenylethyl)carbamate . The synthesis of this precursor can be achieved in a multi-step sequence starting from 2,2-difluoro-2-phenylethan-1-ol.

G A 2,2-Difluoro-2-phenylethan-1-ol B 2-Azido-2,2-difluoro-2-phenylethan-1-ol A->B 1. DPPA, DBU C 2-Amino-2,2-difluoro-2-phenylethan-1-ol B->C 2. PPh3, H2O D tert-Butyl (2-hydroxy-1,1-difluoro-1-phenylethyl)carbamate C->D 3. Boc2O, Et3N E tert-Butyl (2-((4-methylphenyl)sulfonyloxy)-1,1-difluoro-1-phenylethyl)carbamate (Precursor) D->E 4. TsCl, Pyridine

Caption: Proposed synthetic route for the radiolabeling precursor.

Protocol: Precursor Synthesis

Step 1: Azidation of 2,2-Difluoro-2-phenylethan-1-ol

  • To a solution of 2,2-difluoro-2-phenylethan-1-ol (1.0 eq) in toluene at 0 °C, add diphenylphosphoryl azide (DPPA, 1.2 eq).

  • Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-azido-2,2-difluoro-2-phenylethan-1-ol.

Step 2: Reduction of the Azide

  • Dissolve the azido alcohol (1.0 eq) in a mixture of THF and water (9:1).

  • Add triphenylphosphine (PPh₃, 1.5 eq) and stir the mixture at 50 °C for 6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 2-amino-2,2-difluoro-2-phenylethan-1-ol.

Step 3: Boc-Protection of the Amine

  • Dissolve the amino alcohol (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (Et₃N, 1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (2-hydroxy-1,1-difluoro-1-phenylethyl)carbamate.

Step 4: Tosylation of the Alcohol

  • Dissolve the Boc-protected amino alcohol (1.0 eq) in pyridine at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl, 1.5 eq).

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for an additional 4 hours.

  • Quench the reaction with ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the final precursor, tert-butyl (2-((4-methylphenyl)sulfonyloxy)-1,1-difluoro-1-phenylethyl)carbamate .

Radiolabeling of [¹⁸F]this compound

The radiosynthesis involves a two-step, one-pot procedure: nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride, followed by acidic hydrolysis to remove the Boc protecting group.

G A Precursor B [¹⁸F]Boc-2,2-Difluoro-2-phenylethanamine A->B [¹⁸F]KF/K222, MeCN, 110°C C [¹⁸F]2,2-Difluoro-2-phenylethanamine B->C HCl, 100°C D [¹⁸F]this compound C->D Formulation

Caption: Radiolabeling and deprotection scheme.

Protocol: Automated Radiosynthesis

This protocol is designed for an automated synthesis module.

Step 1: [¹⁸F]Fluoride Trapping and Elution

  • Irradiate [¹⁸O]H₂O in a cyclotron to produce [¹⁸F]fluoride.

  • Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in acetonitrile/water.

Step 2: Azeotropic Drying

  • Heat the reaction vessel under a stream of nitrogen to azeotropically remove the water with acetonitrile. This step is crucial for activating the [¹⁸F]fluoride.

Step 3: Nucleophilic Fluorination

  • Dissolve the precursor (5-10 mg) in anhydrous acetonitrile (1 mL) and add it to the dried [¹⁸F]KF/K₂₂₂ complex.

  • Seal the reaction vessel and heat at 110 °C for 15 minutes.

  • Cool the reaction vessel to room temperature.

Step 4: Deprotection

  • Add 1 M HCl (1 mL) to the reaction vessel.

  • Heat the mixture at 100 °C for 5 minutes to remove the Boc protecting group.

  • Cool the vessel to room temperature and neutralize with an appropriate amount of 1 M NaOH.

Purification

The crude product is purified by semi-preparative high-performance liquid chromatography (HPLC).

Protocol: HPLC Purification
  • Column: A semi-preparative C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid). A typical gradient would be from 10% to 70% acetonitrile over 20 minutes.

  • Flow Rate: 4-5 mL/min.

  • Detection: UV detector at 254 nm and a radioactivity detector.

  • Collect the fraction corresponding to the [¹⁸F]2,2-Difluoro-2-phenylethanamine peak.

Formulation

  • Dilute the collected HPLC fraction with water and pass it through a C18 Sep-Pak cartridge to trap the product.

  • Wash the cartridge with water to remove residual HPLC solvents.

  • Elute the final product from the cartridge with ethanol.

  • Formulate the product in sterile saline for injection, ensuring the final ethanol concentration is below 10%.

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.

G QC Quality Control Purity Radiochemical Purity QC->Purity Identity Chemical Identity QC->Identity Activity Specific Activity QC->Activity Safety Safety Tests QC->Safety

Caption: Overview of quality control tests.

Parameter Method Specification
Radiochemical Purity Analytical HPLC> 95%
Chemical Identity Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches the standard
Specific Activity Calculated from the radioactivity and the mass of the product> 1 Ci/µmol at the time of injection
pH pH paper or meter4.5 - 7.5
Residual Solvents Gas Chromatography (GC)Acetonitrile < 410 ppm, Ethanol < 5000 ppm
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% ¹⁸F
Sterility Standard microbiological testingSterile
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the synthesis and radiolabeling of [¹⁸F]this compound. The proposed multi-step precursor synthesis, followed by a robust one-pot radiolabeling and deprotection procedure, offers a reliable pathway to produce this novel PET tracer. Adherence to the detailed purification and quality control protocols will ensure the final product is suitable for preclinical and potentially clinical PET imaging studies, paving the way for new insights into CNS pharmacology.

References

  • Doyle, A. G. et al. (2014). Enantioselective Radiosynthesis of Positron Emission Tomography (PET) Tracers Containing [¹⁸F]Fluorohydrins. Journal of the American Chemical Society.
  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55–76.
  • Access to gem-Difluoro Olefins via C–H Functionalization and Dual Role of Anilines. (n.d.). Wiley Online Library.
  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55-76.
  • Synthesis of 18F-labelled PET tracers by nucleophilic copper-mediated radiofluorin
  • Deng, X., et al. (2019). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 7, 737.
  • [F]Tosyl fluoride as a versatile [F]fluoride source for the preparation of F-labeled radiopharmaceuticals. (2023).
  • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. (2023). EJNMMI Radiopharmacy and Chemistry.
  • Protecting Groups - Lokey Lab Protocols. (2017). Wikidot.
  • Enamine Synthesis of gem-difluorocycloheptanes building blocks. (n.d.). Enamine.
  • Application Notes and Protocols for Incorporating Gem-Difluoro Groups into Organic Scaffolds. (2025). BenchChem.
  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020).
  • The nucleophilic aromatic substitution by [18F]fluoride and its applications to the synthesis of model precursors for the multi step synthesis of the PET-tracer 6-[18F]Fluoro-L-DOPA. (2006). University of Tübingen.
  • Protecting Groups for Amines: Carbam
  • Liu, S., et al. (2022).
  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. (2020).
  • 2,2-DIFLUORO-2-PHENYLETHANAMINE CAS#: 55601-21-3. (n.d.). ChemicalBook.
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Protecting Groups For Amines: Carbam
  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. (2015). Molecules.
  • [18F]Fluorophenylazocarboxylates: Design and Synthesis of Potential Radioligands for Dopamine D3 and μ-Opioid Receptor. (2021). ACS Omega.
  • 2,2-difluoro-2-phenylethanamine - 55601-21-3, C8H9F2N, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSynthesis.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2015).
  • Recent Advances in Synthetic Methodologies to Form C-18F Bonds. (2022). Frontiers in Chemistry.
  • US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine. (2011).
  • 2-Fluoro-2-phenylethanamine | 55601-20-2 | FCA60120. (n.d.). Biosynth.
  • A new multi-gram synthetic route to labeling precursors for the D2/3 PET agent 18F-fallypride. (2012). Bioorganic & Medicinal Chemistry Letters.
  • 2,2-Difluoro-2-phenylethan-1-ol. (n.d.). Oakwood Chemical.
  • Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. (2022). Pharmaceuticals.
  • Synthetic Routes | Cambridge (CIE) AS Chemistry Revision Notes 2023. (2025). Save My Exams.
  • Synthetic Routes to SB 214857 - Lotrafiban. (n.d.). CHEM21.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023). Preprints.org.

Sources

experimental protocols for administering 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 2,2-Difluoro-2-phenylethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a research chemical. Its safety and efficacy have not been established in humans. This document is intended for informational purposes for research and development professionals in a laboratory setting. All experiments should be conducted in accordance with institutional and national safety guidelines.

Introduction

2,2-Difluoro-2-phenylethanamine, a halogenated derivative of phenethylamine, represents a class of compounds with significant potential in neuroscience research. The introduction of fluorine atoms can modulate the metabolic stability, lipophilicity, and binding affinity of the parent molecule to its biological targets. Phenethylamine and its derivatives are known to act as central nervous system stimulants, primarily by modulating monoamine neurotransmission.[1][2] They can bind to the trace amine-associated receptor 1 (TAAR1) and inhibit the vesicular monoamine transporter 2 (VMAT2), leading to the release of dopamine, norepinephrine, and serotonin.[1]

This guide provides a comprehensive overview of the experimental protocols for the characterization and administration of this compound, from initial handling and solution preparation to in vitro and in vivo assays.

Compound Handling and Safety

Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[3]

1.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. For tasks with a high risk of splashing, a face shield should be used in conjunction with goggles.[4]

  • Hand Protection: Chemical-resistant gloves are essential. It is advisable to consult the glove manufacturer's compatibility chart for the specific solvent being used. Double-gloving is recommended for handling concentrated solutions.[4]

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale operations, a chemical-resistant apron may be necessary.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If engineering controls are insufficient, a suitable respirator should be used.[4]

1.2. Storage and Disposal:

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[4] Containers should be clearly labeled with the chemical name and associated hazards.[4]

  • Disposal: All waste containing the compound must be collected in clearly labeled, compatible containers and disposed of in accordance with local, state, and federal regulations.[4]

1.3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[4]

Physicochemical Properties and Solution Preparation

The hydrochloride salt form of phenethylamines generally enhances their stability and solubility in aqueous solutions.[6][7]

Table 1: Solubility of 2-Phenylethylamine Hydrochloride in Common Solvents

Solvent Solubility
Water Soluble[7][8]
Ethanol Soluble[7]
Dimethyl sulfoxide (DMSO) ~31 mg/mL[9]

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[6] |

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

This protocol is adapted from procedures for similar compounds.[9]

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh the required amount of this compound powder to achieve a final concentration of 100 mM. The molecular weight of the compound is necessary for this calculation.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[9]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[9]

  • Label the aliquots with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[9]

In Vitro Experimental Protocols

In vitro assays are crucial for determining the pharmacological profile of this compound.

Monoamine Oxidase (MAO) Inhibition Assay

Phenylethylamines are metabolized by monoamine oxidase B (MAO-B).[1] Therefore, assessing the inhibitory potential of this compound on MAO-A and MAO-B is a critical first step.

Protocol 2: MAO Inhibition Assay

This protocol is based on commercially available assay kits.[10][11]

Principle: Monoamine oxidase reacts with its substrate to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), a colorimetric probe reacts with H₂O₂ to produce a colored product that can be measured spectrophotometrically.[10]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes[12]

  • MAO substrate (e.g., kynuramine)[12][13]

  • This compound

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)[12]

  • Assay buffer

  • Colorimetric probe and HRP

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and positive controls in assay buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.

  • Add the test compound dilutions or positive controls to the respective wells.

  • Incubate at room temperature to allow the inhibitor to interact with the enzyme.[10]

  • Initiate the reaction by adding the MAO substrate.

  • Add the colorimetric probe and HRP mixture.

  • Measure the absorbance at the appropriate wavelength (e.g., 540-570 nm) using a microplate reader.[10]

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Dopamine Transporter (DAT) Uptake and Efflux Assays

Phenethylamines are known to interact with the dopamine transporter (DAT), inhibiting dopamine reuptake and promoting its efflux.[14][15]

Protocol 3: Dopamine Uptake and Efflux Assay in HEK-293 cells expressing hDAT

This protocol is based on established methods for studying DAT function.[14]

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT)

  • Cell culture medium and supplements

  • Poly-D-lysine coated plates

  • [³H]-Dopamine

  • Uptake buffer

  • This compound

  • Scintillation fluid and counter

Procedure (Uptake):

  • Seed HEK-hDAT cells on poly-D-lysine coated plates and grow to 80-90% confluency.[14]

  • Wash the cells with pre-warmed uptake buffer.

  • Add varying concentrations of this compound to the cells.

  • Add [³H]-Dopamine and incubate at 37°C.

  • Terminate the uptake by washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of [³H]-Dopamine uptake inhibition and determine the IC₅₀ value.

Procedure (Efflux):

  • Load the cells with [³H]-Dopamine as described above.

  • Wash the cells to remove extracellular [³H]-Dopamine.[14]

  • Add varying concentrations of this compound and incubate at 37°C.[14]

  • Collect the supernatant containing the released [³H]-Dopamine.[14]

  • Lyse the cells to determine the remaining intracellular radioactivity.

  • Measure the radioactivity in the supernatant and cell lysate.

  • Calculate the percentage of [³H]-Dopamine released and determine the EC₅₀ value.[14]

Diagram 1: Hypothesized Signaling Pathway of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DAT DAT Cytosolic_DA Cytosolic Dopamine DAT->Cytosolic_DA Reverse Transport Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Release Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Cytosolic_DA Dopamine Cytosolic_DA->DAT Efflux DA_receptor Dopamine Receptor Synaptic_DA->DA_receptor Binds Compound 2,2-Difluoro-2- phenylethanamine HCl Compound->VMAT2 Inhibits Uptake Compound->DAT Inhibits Reuptake

Caption: Hypothesized mechanism of action at the dopamine synapse.

In Vivo Experimental Protocols

In vivo studies are essential to understand the behavioral effects of this compound.

Protocol 4: Formulation for Intraperitoneal (i.p.) Injection in Rodents

This protocol is adapted from a general method for phenylethylamine hydrochloride.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Vortex mixer

Procedure (for a 5 mg/mL solution):

  • Weigh 5 mg of this compound and place it in a sterile conical tube.

  • Add 100 µL of DMSO to dissolve the powder. Vortex until completely dissolved.[6]

  • Add 400 µL of PEG300 and vortex to mix.[6]

  • Add 50 µL of Tween 80 and vortex until the solution is homogenous.[6]

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.[6]

  • Administer to animals using a sterile syringe and an appropriate gauge needle. The recommended maximum intraperitoneal injection volume for mice is 10 mL/kg.[6]

Diagram 2: Experimental Workflow for In Vivo Behavioral Studies

G start Acclimatize Animals formulation Prepare Drug Formulation start->formulation dosing Administer Compound (i.p. injection) formulation->dosing behavior Behavioral Assays (e.g., FST, TST) dosing->behavior data Data Collection & Analysis behavior->data end Conclusion data->end

Caption: General workflow for in vivo behavioral experiments.

Behavioral Assays for Antidepressant-like and Stimulant Effects

The forced swim test (FST) and tail suspension test (TST) are widely used to screen for antidepressant-like activity in rodents.[16][17][18]

Protocol 5: Forced Swim Test (FST) in Mice

This protocol is based on standard FST procedures.[16][18]

Materials:

  • Glass cylinder (20 cm height, 10 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

Procedure:

  • Fill the cylinder with water to a depth where the mouse cannot touch the bottom or climb out.

  • Gently place the mouse into the water.

  • Record the session for 6 minutes.[17]

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.[18]

  • An effective antidepressant is expected to decrease the duration of immobility.[18]

Protocol 6: Tail Suspension Test (TST) in Mice

This protocol is based on standard TST procedures.[17][19]

Materials:

  • A horizontal bar or shelf

  • Adhesive tape

  • Video recording equipment

Procedure:

  • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.[19]

  • Suspend the mouse by its tail from the horizontal bar.

  • Record the session for 6 minutes.[19]

  • The primary measure is the duration of immobility, defined as the absence of any movement except for respiration.[19]

  • Antidepressant compounds are expected to reduce the duration of immobility.

Analytical Methods for Quantification in Biological Matrices

Accurate quantification of this compound in biological samples is essential for pharmacokinetic studies.

5.1. Sample Preparation: Biological samples such as plasma, urine, or brain tissue require processing to extract the analyte of interest. This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

5.2. Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorometric or mass spectrometric detection is a sensitive method for quantifying phenethylamines in biological samples.[20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly specific and sensitive technique for the confirmation and quantification of substituted phenethylamines.[21]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of drugs and their metabolites in complex biological matrices.[22][23]

References

  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment - Hairi. (2025-07-03).
  • Safety and handling of fluorin
  • Formulation of 2-Phenylethylamine Hydrochloride for In Vivo Studies: Applic
  • Using tests and models to assess antidepressant-like activity in rodents. (2016-06-08).
  • Behavioral Assessment of Antidepressant Activity in Rodents - NCBI - NIH.
  • Application Notes and Protocols for the Analytical Detection of Substituted Phenethylamines - Benchchem.
  • Determination of beta-phenylethylamine concentrations in human plasma, platelets, and urine and in animal tissues by high-performance liquid chromatography with fluorometric detection - PubMed.
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
  • Assessment of commonly used tests in experimental depression studies according to behavioral patterns of rodents - PubMed Central. (2023-11-01).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022-02-01).
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024-10-01).
  • Tail Suspension Test (screening of antidepressant drugs) - YouTube. (2022-03-26).
  • Manual on safety handling of fluorine - INIS-IAEA.
  • Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed. (2014-05-15).
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) - Cell Biolabs, Inc.
  • Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed.
  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • Application Notes and Protocols for 2-Phenylethylamine Hydrochloride in Cell Culture - Benchchem.
  • Application Notes and Protocols for Studying Dopamine Release In Vitro Using 2-Phenylethylamine Hydrochloride - Benchchem.
  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
  • 2,2-Difluoro-2-phenylethylamine | C8H9F2N | CID 12635529 - PubChem.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI.
  • β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study - PMC - PubMed Central. (2013-05-03).
  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - PubMed Central.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological M
  • Phenethylamine - Wikipedia.
  • Synthesis of 2-phenylethylamine hydrochloride - PrepChem.com.
  • CAS 156-28-5: 2-Phenylethylamine hydrochloride - CymitQuimica.
  • 2-Phenylethylamine hydrochloride | CAS 156-28-5 - Selleck Chemicals.
  • RU2659037C1 - Method for producing beta-phenylethylamine - Google P
  • What is 2-Phenylethylamine hydrochloride used for? - Knowledge - Bloom Tech. (2024-06-23).
  • 2-Phenylethylamine hydrochloride | C8H12ClN | CID 9075 - PubChem.
  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central.
  • β-PHENYLETHYLAMINE - Organic Syntheses Procedure.
  • 2-Phenylethylamine hydrochloride | 156-28-5 - ChemicalBook.
  • CAS No : 156-28-5| Chemical Name : 2-Phenylethanamine Hydrochloride | Pharmaffili
  • 2-Phenylethylamine hydrochloride synthesis - ChemicalBook.
  • 2-Phenylethylamine - American Chemical Society. (2023-05-22).

Sources

Application Notes & Protocols: A Guide to Developing In Vitro Assays for 2,2-Difluoro-2-phenylethanamine HCl Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of in vitro assays to characterize the bioactivity of 2,2-Difluoro-2-phenylethanamine HCl. As a structural analog of phenethylamine, a well-known central nervous system stimulant and neuromodulator, this compound is hypothesized to interact with key targets within the monoaminergic system.[1][2] We present detailed protocols for two primary assay types: a fluorometric enzyme inhibition assay for Monoamine Oxidase A and B (MAO-A/B) and a cell-based fluorescent neurotransmitter transporter uptake inhibition assay. These protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and trustworthiness.

Introduction: The Scientific Rationale

This compound belongs to the phenethylamine class of compounds, which are recognized for their profound effects on the central nervous system.[2] The parent compound, phenethylamine, acts as a neuromodulator or neurotransmitter, regulating monoamine signaling by interacting with targets like the trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2).[1] Its derivatives include a wide range of therapeutic agents and stimulants. The introduction of fluorine atoms, as in 2,2-Difluoro-2-phenylethanamine, is a common medicinal chemistry strategy to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Therefore, it is critical to establish robust and reliable assays to elucidate the pharmacological profile of this specific molecule. Based on its structural similarity to endogenous monoamines, the primary hypothesized targets are the enzymes responsible for their degradation, Monoamine Oxidases (MAO-A and MAO-B), and the plasma membrane transporters responsible for their reuptake, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] Dysregulation of these systems is implicated in numerous neurological and psychiatric disorders, making inhibitors of these targets valuable as potential therapeutics for conditions like depression and Parkinson's disease.[5][6]

This guide provides the foundational methodologies to determine if and how this compound interacts with these high-value targets.

General Assay Development and Validation Workflow

A successful assay development pipeline moves from initial concept to a fully validated, robust screening method. The process requires careful planning and execution to ensure that the generated data is accurate, reproducible, and meaningful. This workflow is a self-validating system, with quality control checkpoints integrated at each stage.

AssayDevelopmentWorkflow cluster_0 Phase 1: Design & Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Implementation TargetID Target Identification (e.g., MAO, DAT) AssaySelect Assay Principle Selection (e.g., Fluorescence, Luminescence) TargetID->AssaySelect Hypothesize Mechanism ReagentSource Reagent Sourcing & QC (Enzyme, Cells, Substrate) AssaySelect->ReagentSource Define Components AssayOpt Assay Optimization (Conc., Time, Buffer) ReagentSource->AssayOpt ControlSelect Control Selection (Positive & Negative) AssayOpt->ControlSelect Establish Assay Window PreValidation Pre-Validation Run (Assess Reproducibility) ControlSelect->PreValidation FullValidation Full Validation (Z', S/B, IC50 confirmation) PreValidation->FullValidation Confirm Robustness SOP SOP Generation & Screening FullValidation->SOP Finalize Protocol

Caption: General workflow for in vitro assay development and validation.

Protocol 1: Fluorometric Monoamine Oxidase (MAO) Inhibition Assay

Principle of the Assay

Monoamine oxidases (MAOs) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[7] This assay quantifies the inhibitory activity of this compound against the two primary isoforms, MAO-A and MAO-B. The methodology relies on a fluorometric approach where a non-fluorescent MAO substrate (e.g., p-tyramine or kynuramine) is oxidized by the enzyme, resulting in the production of hydrogen peroxide (H₂O₂) or a directly fluorescent product like 4-hydroxyquinoline.[7][8] In the H₂O₂-based method, a peroxidase enzyme subsequently uses the H₂O₂ to convert a non-fluorescent probe into a highly fluorescent reporter molecule.[7] An inhibitor of MAO will decrease the rate of substrate turnover, leading to a reduction in the fluorescence signal. This method is highly sensitive, continuous, and suitable for high-throughput screening.[9][10]

MAO_Assay_Principle MAO MAO-A or MAO-B (Enzyme) H2O2 H₂O₂ MAO->H2O2 Substrate Non-Fluorescent Substrate (e.g., p-Tyramine) Substrate->MAO Oxidation TestCmpd 2,2-Difluoro-2- phenylethanamine HCl (Potential Inhibitor) TestCmpd->MAO Inhibition HRP Horseradish Peroxidase (HRP) H2O2->HRP Product Fluorescent Product HRP->Product Detection Probe Non-Fluorescent Probe Probe->HRP

Caption: Principle of the coupled fluorometric MAO inhibition assay.

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • p-Tyramine (Substrate)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex™ Red or equivalent)

  • This compound (Test Compound)

  • Clorgyline (MAO-A selective positive control inhibitor)[7]

  • Pargyline or Selegiline (MAO-B selective positive control inhibitor)[7]

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (e.g., with Ex/Em filters for 530/585 nm)[7]

Step-by-Step Experimental Protocol

Causality Note: This protocol is designed to determine an IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[11] Running parallel plates for MAO-A and MAO-B allows for the determination of isoform selectivity.

  • Prepare Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Control Inhibitor Stocks: Prepare 1 mM stock solutions of Clorgyline and Pargyline in 100% DMSO.

    • Enzyme Working Solutions: Dilute MAO-A and MAO-B enzymes in cold Assay Buffer to a 2X final concentration. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay (typically 15-30 minutes).

    • Detection Mix: Prepare a 2X substrate/probe mix. In Assay Buffer, combine p-Tyramine, HRP, and the fluorescent probe to their optimal 2X final concentrations. Protect this solution from light.

  • Compound Plating:

    • Create a serial dilution series of the test compound stock in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • Pipette 1 µL of each compound dilution (and DMSO for vehicle controls) into the wells of a 96-well plate. Also include wells for the positive control inhibitors.

  • Assay Execution:

    • Pre-incubation: Add 50 µL of the 2X Enzyme Working Solution (MAO-A or MAO-B) to each well containing the compound. For "No Enzyme" background controls, add 50 µL of Assay Buffer instead.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Reaction Initiation: Add 50 µL of the 2X Detection Mix to all wells to start the reaction. The final volume is now 100 µL, and all components are at their 1X final concentration. The final DMSO concentration should be ≤1%.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 530/585 nm) every 1-2 minutes for 20-30 minutes (kinetic mode). Alternatively, for an endpoint reading, incubate for a fixed time (e.g., 20 minutes) and then read the fluorescence.

Data Analysis and Interpretation
  • Calculate Reaction Rate: For kinetic data, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve for each well. For endpoint data, use the background-subtracted fluorescence value.

  • Normalize Data:

    • The "100% Activity" control is the average rate from the vehicle (DMSO) wells.

    • The "0% Activity" control is the average rate from the highest concentration of the relevant positive control inhibitor (Clorgyline for MAO-A, Pargyline for MAO-B).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_Sample - Rate_0%_Control) / (Rate_100%_Control - Rate_0%_Control))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[11]

ParameterMAO-A Inhibition DataMAO-B Inhibition Data
Compound Conc. (µM) % Inhibition % Inhibition
10098.599.1
33.395.292.4
11.188.175.6
3.765.348.9
1.245.122.3
0.421.88.1
0.19.52.5
Calculated IC₅₀ (µM) 1.5 4.1
Table 1: Example dose-response data for this compound against MAO-A and MAO-B.

Protocol 2: Cell-Based Neurotransmitter Transporter Uptake Assay

Principle of the Assay

This assay measures the ability of this compound to inhibit the function of specific monoamine transporters (e.g., DAT, NET, or SERT) expressed in a host cell line. The method uses a fluorescent substrate that is a mimic of natural neurotransmitters (dopamine, norepinephrine, or serotonin).[12] This substrate is actively transported into the cells via the specific transporter, leading to an accumulation of fluorescence inside the cell.[13] A masking dye included in the extracellular medium quenches any background fluorescence, ensuring that only the signal from internalized substrate is detected.[14] An inhibitor of the transporter will block the uptake of the fluorescent substrate, resulting in a lower intracellular signal. This homogeneous, no-wash assay is ideal for screening and can be run in kinetic or endpoint mode.[15]

Transporter_Assay_Workflow cluster_0 Experimental Setup cluster_1 Assay Execution cluster_2 Data Acquisition Cells Plate Cells (e.g., HEK293-DAT) Compound Add Test Compound & Controls Cells->Compound Incubate1 Pre-incubate Compound->Incubate1 Reagent Add Fluorescent Substrate + Masking Dye Incubate1->Reagent Initiate Uptake Incubate2 Incubate at 37°C Reagent->Incubate2 Read Measure Intracellular Fluorescence (Bottom-Read Plate Reader) Incubate2->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: Workflow for the cell-based neurotransmitter transporter uptake assay.

Materials and Reagents
  • HEK293 cells stably expressing the transporter of interest (e.g., human DAT)

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)[12][13]

  • This compound (Test Compound)

  • GBR-12909 (DAT selective positive control inhibitor) or appropriate controls for NET (Desipramine) or SERT (Fluoxetine)

  • Poly-D-Lysine coated, black-walled, clear-bottom 96-well microplates

  • Fluorescence microplate reader with bottom-read capability

Step-by-Step Experimental Protocol

Causality Note: Using a stable cell line expressing a single transporter isoform is crucial for determining specific on-target activity. Comparing results across different transporter cell lines (DAT, NET, SERT) reveals the compound's selectivity profile.

  • Cell Plating:

    • The day before the assay, seed the HEK293-DAT cells into a 96-well poly-D-lysine coated plate at a density that will yield a 90-95% confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation and Addition:

    • On the day of the assay, prepare a serial dilution of the test compound in Assay Buffer.

    • Carefully remove the culture medium from the cells and wash once with 100 µL of Assay Buffer.

    • Add 50 µL of the diluted compound solutions to the appropriate wells. Include vehicle controls (Assay Buffer + DMSO) and a positive inhibitor control (e.g., GBR-12909).

    • Incubate the plate at 37°C for 15-20 minutes.

  • Uptake Initiation and Measurement:

    • Prepare the 2X working solution of the fluorescent substrate/masking dye mix in Assay Buffer according to the manufacturer's protocol.

    • Add 50 µL of this working solution to all wells, bringing the total volume to 100 µL.

    • Immediately transfer the plate to a bottom-read fluorescence plate reader pre-warmed to 37°C.

    • Measure fluorescence intensity every 1-2 minutes for 45-60 minutes.

Data Analysis and Interpretation

Data analysis follows the same principles as the MAO assay. The rate of fluorescence increase corresponds to the rate of transporter activity.

  • Calculate Uptake Rate: Determine the slope (V₀) of the linear phase of the fluorescence vs. time plot.

  • Normalize Data:

    • 100% Transport Activity: Average rate from vehicle (DMSO) control wells.

    • 0% Transport Activity: Average rate from positive inhibitor control (e.g., GBR-12909) wells.

  • Calculate Percent Inhibition and IC₅₀: Use the formulas described in section 3.4 to calculate % inhibition for each concentration and fit the dose-response curve to determine the IC₅₀ value.

ParameterDAT Uptake InhibitionNET Uptake InhibitionSERT Uptake Inhibition
Compound Conc. (µM) % Inhibition % Inhibition % Inhibition
10095.470.115.2
33.390.155.68.9
11.178.338.24.1
3.752.520.51.3
1.228.99.80.5
0.410.23.1-0.8
0.13.41.0-1.1
Calculated IC₅₀ (µM) 3.5 25.8 >100
Table 2: Example selectivity profile of this compound against dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Assay Validation and Quality Control

To ensure the trustworthiness of results, every assay should be validated.[16] Key metrics include:

  • Controls: The inclusion of vehicle, no-enzyme/untransfected cell, and positive inhibitor controls in every plate is mandatory. They define the dynamic range of the assay.

  • Signal-to-Background (S/B) Ratio: S/B = Mean_Signal_Vehicle / Mean_Signal_Background. A ratio >3 is generally acceptable.

  • Z'-Factor: For high-throughput screening, the Z'-factor is a measure of assay quality. Z' = 1 - (3*(SD_Signal + SD_Background)) / |Mean_Signal - Mean_Background|. A Z' > 0.5 indicates an excellent assay.

  • Reproducibility: The IC₅₀ values for control compounds should be consistent across multiple experiments (typically within a 2-3 fold range).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Cell monolayer is not uniform; Compound precipitation.Use calibrated multichannel pipettes; Optimize cell seeding density; Check compound solubility in final assay buffer.
Low Signal or Small Assay Window Insufficient enzyme/transporter activity; Sub-optimal substrate concentration; Inactive reagents.Increase enzyme/cell concentration; Titrate substrate around its Km value; Use fresh reagents and confirm activity of new lots.
Assay Drift Across Plate Temperature gradients; Evaporation from edge wells.Allow all reagents and plates to equilibrate to assay temperature; Use an incubator for incubations; Consider leaving edge wells empty or filling with buffer.
Compound Interference Intrinsic fluorescence of the test compound; Light scattering.Run a control plate with compound and all reagents except the enzyme/substrate to measure background fluorescence; Subtract this value from assay wells.

References

  • Li, X., Zhang, H., Xie, Y., Hu, Y., Sun, H., & Zhu, Q. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry.
  • Kauk, M., & Hoffmann, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Kim, D., & Kim, Y. (2014). Fluorescent probes for analysis and imaging of monoamine oxidase activity. Bulletin of the Korean Chemical Society.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare.
  • Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific.
  • Kim, D., & Kim, Y. (2014). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. KoreaScience.
  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). PubMed.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Weyler, W., & Salach, J. I. (1987). Monoamine oxidase assays. PubMed.
  • Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
  • Kauk, M., & Hoffmann, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed.
  • Tipton, K. F., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate.
  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer.
  • Edmondson, D. E. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
  • Various Authors. (2014). Activity-based fluorescent reporters for monoamine oxidases in living cells. Semantic Scholar.
  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). PubMed Central.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. Biocompare.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog.
  • Rothman, R. B., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate.
  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. NCBI Bookshelf.
  • K-ras, G. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
  • Thorne, N., et al. (2014). Strategies to develop enzyme assays. ResearchGate.
  • Association for Molecular Pathology. (2009). Molecular Diagnostic Assay Validation. AMP.
  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. PubMed Central.
  • Wikipedia. (n.d.). Phenethylamine. Wikipedia.
  • American Chemical Society. (2023). 2-Phenylethylamine. ACS.

Sources

Advanced Chromatographic Strategies for the Analysis of 2,2-Difluoro-2-phenylethanamine HCl: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and protocols for the analytical characterization of 2,2-Difluoro-2-phenylethanamine HCl, a compound of significant interest in pharmaceutical research and development. We present robust methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering orthogonal approaches for identification, quantification, and purity assessment. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind the selection of columns, mobile phases, and derivatization strategies. This document is intended for researchers, analytical scientists, and quality control professionals working on the development of pharmaceuticals containing this active pharmaceutical ingredient (API).

Introduction: The Analytical Imperative for this compound

2,2-Difluoro-2-phenylethanamine, with the molecular formula C8H9F2N and a molecular weight of 157.16 g/mol , is a phenethylamine derivative with potential applications in drug development.[1][2][3] The introduction of the difluoro-geminal group on the benzylic carbon can significantly alter the compound's lipophilicity, metabolic stability, and pharmacological activity compared to its non-fluorinated analogs. As with any API, rigorous analytical characterization is paramount to ensure safety, efficacy, and compliance with regulatory standards.

This guide addresses the critical need for reliable analytical methods by providing a comprehensive framework for the analysis of this compound using two complementary chromatographic techniques: HPLC for quantification and purity analysis, and GC-MS for definitive identification and sensitive detection of volatile impurities. Furthermore, we will address the potential for chirality in this molecule and the necessity for chiral separation methods.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.[4] A reversed-phase method is proposed here as a primary approach for assay and impurity profiling.

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability for the separation of moderately polar compounds.[4] The mobile phase, a combination of an aqueous buffer and an organic modifier, allows for the fine-tuning of retention and selectivity. Given the basic nature of the amine functional group, a slightly acidic mobile phase (pH ~3) is recommended to ensure consistent protonation of the analyte, leading to improved peak shape and retention. UV detection is suitable due to the presence of the phenyl chromophore. For higher sensitivity, particularly in biological matrices, fluorescence detection after derivatization with a fluorogenic reagent like o-phthalaldehyde (OPA) can be employed.[5]

HPLC Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Detailed HPLC Protocol

Table 1: HPLC Method Parameters

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20mM Potassium dihydrogen phosphate buffer (pH 3.0 with H3PO4)B: AcetonitrileGradient: 10-70% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A:Acetonitrile (80:20)

Protocol Steps:

  • Mobile Phase Preparation: Prepare the aqueous buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.

  • Sample Solution Preparation: Accurately weigh a sample containing approximately 10 mg of this compound and prepare a 100 µg/mL solution in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions.

  • Quantification: Determine the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides a high degree of certainty in compound identification through its combination of chromatographic separation and mass spectral data.[4] For a polar and non-volatile compound like this compound, derivatization is a mandatory step to improve volatility and thermal stability.

Rationale for Method Development

The primary amine group of the analyte requires derivatization to be amenable to GC analysis. Acylation with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) is a common and effective strategy for amines, producing stable and volatile derivatives.[6] Silylation with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also a viable option.[7] The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or ZB-5), provides good selectivity for a wide range of derivatized compounds.[8] Electron ionization (EI) at 70 eV is a standard technique that yields reproducible fragmentation patterns for library matching and structural elucidation.

GC-MS Experimental Workflow

Caption: GC-MS analysis workflow for this compound.

Detailed GC-MS Protocol

Table 2: GC-MS Method Parameters

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temp 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Protocol Steps:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample or standard into a vial.

    • Add 500 µL of a suitable solvent (e.g., ethyl acetate).

    • Add 100 µL of the derivatizing agent (e.g., TFAA).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized solution into the GC-MS system.

    • Acquire data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized 2,2-Difluoro-2-phenylethanamine.

    • Examine the mass spectrum and compare it to a reference spectrum if available, or interpret the fragmentation pattern to confirm the structure.

Chiral Separation: A Critical Consideration

The presence of a stereocenter at the C2 position of the ethylamine chain in 2,2-Difluoro-2-phenylethanamine means that this compound can exist as a pair of enantiomers. It is crucial in drug development to separate and characterize individual enantiomers, as they can exhibit different pharmacological and toxicological profiles.[9]

Direct chiral separation using HPLC with a chiral stationary phase (CSP) is the most common and effective method.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for screening.

Table 3: Recommended Starting Conditions for Chiral HPLC

ParameterRecommended Setting
Column Chiralpak® IA, IB, IC, or ID (or equivalent)
Mobile Phase Heptane/Isopropanol with a small amount of an amine additive (e.g., diethylamine)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210 nm and 254 nm

The development of a chiral separation method will likely require screening of different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers.

Conclusion

The analytical methods presented in this guide provide a robust framework for the comprehensive characterization of this compound. The orthogonal nature of HPLC and GC-MS ensures reliable data for identity, purity, and assay. The successful implementation of these protocols will support the development of safe and effective pharmaceuticals. It is imperative that any developed method undergoes full validation according to ICH guidelines to ensure its suitability for its intended purpose.

References

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. Oxford Academic. Available at: [Link]

  • 2,2-difluoro-2-phenylethanamine - 55601-21-3, C8H9F2N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link]

  • Detection and Identification of Amphetamine-Type Stimulants and Analogs via Recognition-Enabled “Chromatographic” 19F NMR. ResearchGate. Available at: [Link]

  • Detection of Amphetamine and Methamphetamine-Type Materials in Pharmaceutical and Biological Fluids by Fluorometric Labeling. PubMed. Available at: [Link]

  • 2,2-Difluoro-2-phenylethylamine | C8H9F2N | CID 12635529. PubChem. Available at: [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography. Semantic Scholar. Available at: [Link]

  • Chiral Drug Separation. Available at: [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available at: [Link]

  • 2,2-difluoro-2-phenylethylamine (C8H9F2N). PubChemLite. Available at: [Link]

  • Design of chiral derivatizing agents for the chromatographic resolution of optical isomers. Asymmetric synthesis of some chiral fluoroalkylated amines. ACS Publications. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. ResearchGate. Available at: [Link]

  • Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Available at: [Link]

  • Phenylephrine HCL Tablet Analyzed with HPLC. MicroSolv. Available at: [Link]

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. bepls. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2-Difluoro-2-phenylethanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block. The information provided herein is based on established principles of organic chemistry and proven laboratory techniques.

Introduction

2,2-Difluoro-2-phenylethanamine and its hydrochloride salt are important intermediates in medicinal chemistry. The introduction of the gem-difluoro group at the benzylic position can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules, such as metabolic stability and binding affinity. The synthesis of this compound, however, can present several challenges. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address specific issues you may encounter during your experiments.

Primary Synthetic Route: Reduction of 2,2-Difluoro-2-phenylacetamide

The most common and direct laboratory-scale synthesis of 2,2-Difluoro-2-phenylethanamine involves the reduction of the corresponding amide, 2,2-difluoro-2-phenylacetamide. Strong hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃·THF) are typically employed for this transformation.[1]

Synthesis_Workflow 2,2-Difluoro-2-phenylacetamide 2,2-Difluoro-2-phenylacetamide Reduction Reduction 2,2-Difluoro-2-phenylacetamide->Reduction LiAlH₄ or BH₃·THF 2,2-Difluoro-2-phenylethanamine (Free Base) 2,2-Difluoro-2-phenylethanamine (Free Base) Reduction->2,2-Difluoro-2-phenylethanamine (Free Base) Salt Formation Salt Formation 2,2-Difluoro-2-phenylethanamine (Free Base)->Salt Formation Anhydrous HCl This compound This compound Salt Formation->this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Q&A Format

Section 1: The Amide Reduction Step

Q1: My reduction of 2,2-difluoro-2-phenylacetamide with LiAlH₄ is sluggish and gives a low yield of the desired amine. What are the possible causes and solutions?

A1: Several factors can contribute to a low-yielding reduction of 2,2-difluoro-2-phenylacetamide with LiAlH₄. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Quality: LiAlH₄ is extremely sensitive to moisture and can decompose upon storage. Ensure you are using fresh, high-quality LiAlH₄ from a sealed container. The quality of your solvent (typically anhydrous THF or diethyl ether) is also critical; ensure it is thoroughly dried before use.

  • Reaction Temperature: While many LiAlH₄ reductions proceed at room temperature or gentle reflux, the optimal temperature can be substrate-dependent. If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., refluxing in THF) may be necessary. However, excessive heat should be avoided to minimize side reactions.

  • Stoichiometry of LiAlH₄: Amide reductions require a sufficient excess of the reducing agent. For a primary amide, a molar ratio of at least 1.5 to 2 equivalents of LiAlH₄ to the amide is recommended to ensure complete conversion.

  • Workup Procedure: Improper workup can lead to the loss of product. The "Fieser workup" is a reliable method for quenching LiAlH₄ reactions and precipitating aluminum salts, which can then be easily filtered off.[2] This involves the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

Q2: I am using BH₃·THF for the reduction, but the reaction is incomplete. How can I improve the conversion?

A2: Borane-THF complex is a good alternative to LiAlH₄ for amide reductions.[3] If you are experiencing incomplete conversion, consider the following:

  • Reaction Time and Temperature: Borane reductions can sometimes be slower than those with LiAlH₄. Increasing the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) can often drive the reaction to completion.[3]

  • Reagent Equivalents: Ensure you are using a sufficient excess of the borane reagent. Typically, 1.5 to 2 equivalents of BH₃·THF per equivalent of amide are used.

  • Quenching and Workup: The initial product of a borane reduction of an amide is an amine-borane complex, which needs to be hydrolyzed to liberate the free amine.[4] This is typically achieved by quenching the reaction with an alcohol (e.g., methanol) followed by an acidic workup (e.g., with HCl).

Q3: I am concerned about potential side reactions. What byproducts should I look out for during the reduction of 2,2-difluoro-2-phenylacetamide?

A3: While the reduction of amides to amines is generally a robust reaction, a few side reactions can occur:

  • Incomplete Reduction: If the reaction is not driven to completion, you may isolate unreacted starting material or partially reduced intermediates.

  • Hydrolysis of the Amide: Although less common under anhydrous reducing conditions, if moisture is present, the starting amide can hydrolyze back to 2,2-difluoro-2-phenylacetic acid.[5] This carboxylic acid would then be reduced to the corresponding alcohol, 2,2-difluoro-2-phenylethanol.

  • C-F Bond Reduction: While generally stable, under harsh reaction conditions (e.g., prolonged heating with a large excess of a strong reducing agent), there is a small possibility of C-F bond reduction, which would lead to the formation of monofluorinated or non-fluorinated phenylethylamine derivatives.

Side_Reactions 2,2-Difluoro-2-phenylacetamide 2,2-Difluoro-2-phenylacetamide Incomplete Reduction Incomplete Reduction 2,2-Difluoro-2-phenylacetamide->Incomplete Reduction Insufficient reducing agent/time Hydrolysis Hydrolysis 2,2-Difluoro-2-phenylacetamide->Hydrolysis Presence of water 2,2-Difluoro-2-phenylacetic acid 2,2-Difluoro-2-phenylacetic acid Hydrolysis->2,2-Difluoro-2-phenylacetic acid Reduction Reduction 2,2-Difluoro-2-phenylacetic acid->Reduction 2,2-Difluoro-2-phenylethanol 2,2-Difluoro-2-phenylethanol Reduction->2,2-Difluoro-2-phenylethanol 2,2-Difluoro-2-phenylethanamine 2,2-Difluoro-2-phenylethanamine C-F Bond Reduction C-F Bond Reduction 2,2-Difluoro-2-phenylethanamine->C-F Bond Reduction Harsh conditions

Caption: Potential side reactions during the reduction of 2,2-difluoro-2-phenylacetamide.

Section 2: Workup and Purification

Q4: After quenching my LiAlH₄ reaction, I have a gelatinous precipitate that is difficult to filter. How can I improve the filtration?

A4: The formation of a gelatinous aluminum hydroxide precipitate is a common issue in LiAlH₄ workups. To obtain a more granular and easily filterable solid, adhere strictly to the Fieser workup procedure: for every 'x' grams of LiAlH₄ used, quench sequentially with 'x' mL of water, 'x' mL of 15% NaOH (aq), and then '3x' mL of water, with vigorous stirring.[2] Allowing the mixture to stir for a period (e.g., 30 minutes) after the additions can also help in the formation of a more crystalline precipitate.

Q5: My purified free amine appears to be unstable and discolors over time. What is the cause and how can I prevent this?

A5: Primary amines, especially those with a benzylic position, can be susceptible to air oxidation, which can lead to discoloration. It is best to use the purified free amine immediately in the next step (salt formation). If storage is necessary, it should be done under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Section 3: Hydrochloride Salt Formation

Q6: I am having trouble forming the hydrochloride salt of 2,2-difluoro-2-phenylethanamine. What is the best procedure?

A6: The key to successful hydrochloride salt formation is to use anhydrous conditions to prevent the formation of hydrates and to ensure good precipitation. Here are two common methods:

  • Using a Solution of HCl in an Anhydrous Solvent: Dissolve the purified free amine in a suitable anhydrous solvent in which the hydrochloride salt is insoluble, such as diethyl ether, dichloromethane, or ethyl acetate. Then, add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise with stirring.[4] The hydrochloride salt should precipitate out of the solution.

  • Bubbling Anhydrous HCl Gas: Alternatively, you can dissolve the free amine in an anhydrous solvent and then bubble dry HCl gas through the solution until precipitation is complete.[6] This method requires a setup to handle the corrosive gas safely.

Q7: The hydrochloride salt I isolated is oily or does not crystallize well. How can I obtain a crystalline solid?

A7: If you obtain an oily product, it could be due to the presence of impurities or residual solvent. Try the following:

  • Trituration: Add a non-polar solvent in which the salt is insoluble (e.g., hexane or pentane) to the oil and stir vigorously. This can often induce crystallization.

  • Recrystallization: If trituration is unsuccessful, you may need to recrystallize the salt from a suitable solvent system. This will require some experimentation to find a solvent in which the salt is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q: What is a typical experimental protocol for the synthesis of this compound from 2,2-difluoro-2-phenylacetamide?

A: The following is a representative, generalized protocol. It is crucial to perform all steps under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.

Step 1: Reduction of 2,2-Difluoro-2-phenylacetamide

  • To a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF at 0 °C, add a solution of 2,2-difluoro-2-phenylacetamide (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ using the Fieser workup procedure.

  • Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude 2,2-difluoro-2-phenylethanamine free base.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in anhydrous diethyl ether.

  • Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring until the pH of the solution is acidic (check with pH paper).

  • The hydrochloride salt should precipitate. Continue stirring for 30 minutes at room temperature.

  • Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Q: What are the expected analytical data for this compound?

Analytical Data Expected Observations
¹H NMR Phenyl protons (multiplet, ~7.4-7.6 ppm), CH₂ group (triplet, with coupling to the adjacent fluorine atoms), NH₃⁺ protons (broad singlet).
¹³C NMR Phenyl carbons, CF₂ carbon (triplet, due to C-F coupling), CH₂ carbon.
Mass Spec (ESI+) [M+H]⁺ corresponding to the free amine (C₈H₉F₂N), with an expected m/z of approximately 158.08.
FTIR N-H stretching bands (broad, ~2500-3000 cm⁻¹ for the ammonium salt), C-F stretching bands (~1000-1100 cm⁻¹).

Q: How can I monitor the progress of the amide reduction?

A: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The starting amide will be more polar than the resulting amine. Staining with potassium permanganate or ninhydrin can help visualize the spots.

  • LC-MS: This is a more definitive method. You can monitor the disappearance of the mass signal for the starting amide and the appearance of the mass signal for the product amine.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Direct defluorinative amidation–hydrolysis reaction of gem-difluoroalkenes with N,N-dimethylformamide, and primary and secondary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Highly selective hydrolysis of amides via electroreduction. Green Chemistry. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chemodivergent transformations of amides using gem-diborylalkanes as pro-nucleophiles. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Highly selective hydrolysis of amides via electroreduction. Green Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 2,2-Difluoro-2-phenylethanamine. Retrieved from [Link]

  • ResearchGate. (2006). Reduction of 2-chloro-N-phenylpropanamide and 2-methyl-N-phenylaziridine with lithium aluminium hydride. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Retrieved from [Link]

  • Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]

  • Slideshare. (n.d.). 2. LiAlH4. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1); (a) Free host cone-3; (b) cone-3 ⊂ 2-phenylethylammonium picrate; (c) free 2-phenylethyl-ammonium picrate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,2-difluoro-2-phenylethylamine (C8H9F2N). Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1- propanol HCl (1a). Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Diphenylethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2,2-Difluoro-2-phenylethan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Difluoro-2-phenylethylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Hydroboration-Oxidation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Construction and transformations of 2,2-difluoro-2,3-dihydrofurans from enaminones and diflurocarbene. Organic Chemistry Frontiers. Retrieved from [Link]

  • YouTube. (2021). Hydroboration-Oxidation | 1) BH3, THF 2) NaOH, H2O2 | Organic Chemistry. Retrieved from [Link]

  • MDPI. (2018). Synthesis of LiAlH4 Nanoparticles Leading to a Single Hydrogen Release Step upon Ti Coating. Inorganics. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved from [Link]

Sources

Technical Support Center: Stability of 2,2-Difluoro-2-phenylethanamine HCl in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Difluoro-2-phenylethanamine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Stability Landscape

This compound, a primary amine hydrochloride salt, possesses structural features that require careful consideration during formulation and handling in solution. The presence of the difluoro group on the benzylic carbon and the primary amine functionality can influence its reactivity and degradation pathways. This guide will delve into the key factors affecting its stability and provide actionable solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The degradation of this compound in solution is primarily influenced by several factors:

  • pH: The pH of the solution is a critical determinant of stability. As an amine hydrochloride, the compound's ionization state is pH-dependent. In alkaline conditions, the equilibrium can shift towards the free base form, which may be more susceptible to certain degradation reactions. Conversely, strongly acidic conditions can also promote hydrolysis or other degradative pathways.

  • Oxidation: The primary amine group is susceptible to oxidation, which can be catalyzed by factors such as exposure to atmospheric oxygen, the presence of trace metal ions (e.g., Cu²⁺, Fe³⁺), and exposure to light.[1] This can lead to the formation of impurities, such as the corresponding aldehyde or acid.[1]

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation processes.[1] Therefore, storage at elevated temperatures can significantly reduce the shelf-life of the compound in solution.

  • Light Exposure: Exposure to UV and visible light can provide the energy to initiate photochemical degradation reactions.[1]

  • Incompatible Excipients: Certain common pharmaceutical excipients can interact with amine hydrochlorides, leading to degradation. These include:

    • Reducing Sugars (e.g., lactose, dextrose): These can react with the primary amine via the Maillard reaction to form Schiff bases and subsequent degradation products.[2][3]

    • Aldehyde Impurities: Trace aldehydes present in excipients can react with the amine.[2]

    • Magnesium Stearate: This lubricant can induce disproportionation of the HCl salt to the free base, especially in the presence of moisture, creating an alkaline microenvironment that can accelerate degradation.[4]

    • Excipients with High Water Content (e.g., starch, povidone): Moisture can facilitate degradation reactions.

Q2: I've observed a yellowing or browning of my this compound solution over time. What could be the cause?

The discoloration of your solution is a common indicator of degradation. This is often due to:

  • Oxidation: Oxidation of the amine group can lead to the formation of colored degradation products.[1] This process can be accelerated by exposure to air, light, and trace metal contaminants.

  • Maillard Reaction: If your solution contains reducing sugars, the Maillard reaction can produce brown pigments.[2]

To mitigate this, it is crucial to prepare solutions using degassed solvents, protect them from light by using amber vials, and consider the addition of antioxidants or chelating agents.

Q3: What is the expected shelf-life of a stock solution of this compound?

The shelf-life of a stock solution is highly dependent on the solvent, concentration, storage conditions (temperature and light exposure), and the presence of any stabilizing or destabilizing agents. While a definitive shelf-life cannot be provided without specific stability data, it is best practice to prepare fresh solutions for critical experiments. For short-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) in airtight, light-protected containers is recommended.[1] However, it is essential to perform your own stability assessment for your specific experimental conditions.

Q4: Are there any known degradation pathways for fluorinated amines that I should be aware of?

Yes, the presence of fluorine can introduce unique degradation pathways. While the C-F bond is generally strong, certain structural motifs can render it susceptible to cleavage.[5] For instance, a monofluoroalkyl group in the presence of an intramolecular nucleophile can undergo SN2-like displacement of the fluoride.[6][7] While 2,2-Difluoro-2-phenylethanamine has a gem-difluoro group, which is generally more stable than a monofluorinated counterpart, the potential for defluorination under harsh conditions should not be entirely dismissed without experimental evidence.[6][7] Additionally, β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate HF.[6] While not directly applicable to this molecule's structure, it highlights the unique reactivity fluorine can impart.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Loss of Potency or Inconsistent Results Gradual degradation of the stock solution.1. Prepare Fresh Solutions: Always prepare fresh solutions for critical assays. 2. Aliquot Stock Solutions: If a stock solution must be stored, aliquot it into single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere.[1] 3. Perform a Forced Degradation Study: To understand the stability limits of your compound under your experimental conditions, consider conducting a forced degradation study (see protocol below).[8][9]
Precipitate Formation in Solution 1. Formation of Insoluble Degradation Products. 2. Low Solubility at Storage Temperature. 3. Common Ion Effect: At low pH, the solubility of hydrochloride salts can decrease due to the common ion effect.[10]1. Verify Degradation: If the precipitate does not redissolve upon warming to room temperature, it is likely a degradation product. Discard the solution and prepare a fresh one.[1] 2. Check Solubility: Ensure the storage temperature is not causing the compound to precipitate out of solution. 3. Adjust pH: If working at very low pH, consider if the common ion effect is impacting solubility.
Discoloration (Yellowing/Browning) 1. Oxidation. 2. Maillard Reaction (if reducing sugars are present). 1. Use Degassed Solvents: Sparge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.[1] 2. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1] 3. Use High-Purity Reagents: Use high-purity water and acid-washed glassware to minimize metal ion contamination.[1] 4. Consider Additives: For long-term storage, consider adding a chelating agent like EDTA to sequester metal ions and/or an antioxidant like ascorbic acid.[1]
Unexpected Peaks in Chromatographic Analysis Formation of degradation products or impurities.1. Characterize Unknown Peaks: Use techniques like LC-MS/MS to identify the mass of the unknown peaks, which can provide clues to their structure.[3] 2. Conduct a Forced Degradation Study: This will help to intentionally generate degradation products and confirm if the unexpected peaks correspond to them.[11][12]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol provides a general procedure for preparing a more stable stock solution of this compound, particularly for applications sensitive to oxidative degradation.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Disodium EDTA (Ethylenediaminetetraacetic acid, disodium salt)

  • L-Ascorbic acid

  • High-purity nitrogen or argon gas

  • Sterile, amber glass vials with airtight caps

Procedure:

  • Solvent Preparation:

    • Take a known volume of high-purity water in a clean glass container.

    • Sparge the water with high-purity nitrogen or argon gas for 15-20 minutes while stirring to remove dissolved oxygen.[1]

    • Add disodium EDTA to a final concentration of 0.01-0.1 mM.[1] Stir until dissolved.

    • (Optional) Add L-ascorbic acid to a final concentration of 0.1-1 mM. Stir until dissolved.

  • Solution Preparation:

    • Accurately weigh the desired amount of this compound.

    • Quantitatively transfer the compound to the prepared solvent.

    • Stir under a gentle stream of inert gas until fully dissolved.

  • Storage:

    • Filter the solution through a 0.22 µm syringe filter into sterile, amber vials.

    • Blanket the headspace of the vials with inert gas before sealing.

    • Store at the appropriate temperature (2-8 °C for short-term, ≤ -20 °C for long-term).

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[8][9][12]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)[13]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic solvent mixture) at a known concentration (e.g., 1 mg/mL).[12]

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).[14]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.[14]

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate under the same conditions.[11]

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60-80 °C).[12]

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines).[12]

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control, by a stability-indicating analytical method (e.g., HPLC-UV or LC-MS).[13]

  • Data Interpretation:

    • Quantify the remaining parent compound and any degradation products.

    • Aim for 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[12]

    • Characterize the major degradation products using techniques like LC-MS/MS.

Visualizing Stability Concepts

Troubleshooting Workflow for Solution Instability

G start Instability Observed (e.g., discoloration, precipitation, loss of potency) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_formulation Examine Solution Components (Solvent, pH, Excipients) start->check_formulation improper_storage Improper Storage check_storage->improper_storage incompatibility Potential Incompatibility check_formulation->incompatibility improper_storage->check_formulation No optimize_storage Optimize Storage: - Use amber vials - Store at lower temp - Use inert atmosphere improper_storage->optimize_storage Yes reformulate Reformulate Solution: - Use degassed, high-purity solvent - Adjust pH to optimal range - Avoid incompatible excipients incompatibility->reformulate Yes advanced_analysis Conduct Forced Degradation Study & Characterize Degradants (LC-MS) incompatibility->advanced_analysis No optimize_storage->advanced_analysis reformulate->advanced_analysis end Stable Solution Achieved advanced_analysis->end

Caption: A workflow for troubleshooting stability issues with this compound solutions.

Factors Influencing Degradation

G main This compound Stability in Solution sub_ph pH main->sub_ph sub_temp Temperature main->sub_temp sub_light Light main->sub_light sub_oxygen Oxygen main->sub_oxygen sub_excipients Excipients main->sub_excipients ph_details - Hydrolysis - Free Base Formation sub_ph->ph_details temp_details - Increased Reaction Rates sub_temp->temp_details light_details - Photodegradation sub_light->light_details oxygen_details - Oxidation of Amine sub_oxygen->oxygen_details excipients_details - Maillard Reaction - Disproportionation sub_excipients->excipients_details

Caption: Key environmental and formulation factors affecting the stability of this compound in solution.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Li, Y., & Wu, Y. (2012). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 13(4), 1144–1155. [Link]

  • Qiu, Y., Chen, Y., & Zhang, G. G. (Eds.). (2016). Developing Solid Oral Dosage Forms: Pharmaceutical Theory and Practice. Academic Press.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Reynolds, D. W. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Klick, S., Muijrers, P. H., & Ståhl, K. (2005). Forced degradation studies in pharmaceutical development. Pharmaceutical Technology Europe, 17(3), 38-44.
  • Stephenson, G. A., Forbes, R. A., & Reutzel-Edens, S. M. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. Journal of Pharmaceutical Sciences, 102(6), 2049–2058. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995–999. [Link]

  • Gupta, A., & Garg, R. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Roy, J. (2002). Pharmaceutical impurities—a mini-review. AAPS PharmSciTech, 3(2), E6.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101–125.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 15, 2026, from [Link]

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65–68. [Link]

  • Gomez-Perez, M. L., Garcia, A., Marin, A., & Barbas, C. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 624-629.
  • El-Gendy, A. E.-M. (1973). The stability of amitriptyline hydrochloride in aqueous solution. Journal of Pharmacy and Pharmacology, 25(10), 809-811.
  • Fluoride Action Network. (2019). The Dark Side of Fluorine. [Link]

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8. [Link]

  • Baertschi, S. W., & Alsante, K. M. (Eds.). (2016).
  • Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hata, T., & Motto, M. G. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56.
  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • PubChem. (n.d.). 2,2-Difluoro-2-phenylethylamine. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011–1040.
  • Ravi, T. K., Vimala, J., & Senthilraja, M. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 50(9), 818–824. [Link]

  • American Chemical Society. (2023). 2-Phenylethylamine. [Link]

Sources

Technical Support Center: Analysis of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical challenges in detecting 2,2-Difluoro-2-phenylethanamine HCl. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common and complex issues encountered during the analysis of this unique molecule, providing not just solutions but the underlying scientific reasoning to empower your method development and troubleshooting.

The structure of 2,2-Difluoro-2-phenylethanamine, featuring a primary amine, a phenyl ring, and a gem-difluoro group at the benzylic position, presents a distinct set of analytical hurdles. The strong electronegativity of the fluorine atoms and the basicity of the amine group significantly influence its chromatographic behavior, stability, and detection. This guide provides a comprehensive, question-and-answer-based approach to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental properties and analytical strategies for this compound.

Q1: What are the primary analytical challenges associated with this compound?

A1: The analysis of this compound is complicated by several factors stemming from its chemical structure:

  • Poor Chromatographic Peak Shape: As a primary amine, this compound is prone to interacting with acidic silanol groups on standard silica-based HPLC columns, leading to peak tailing.[1][2]

  • Thermal Instability: While the carbon-fluorine bond is very strong, the overall molecule can be susceptible to degradation at the high temperatures often used in GC inlets, which may lead to reproducibility issues.[3][4]

  • Low UV Absorbance: The phenyl group provides a chromophore, but its molar absorptivity may be insufficient for trace-level quantification without pre-concentration.

  • High Polarity: The hydrochloride salt form is highly polar and water-soluble, which requires careful selection of extraction and chromatographic conditions, particularly for reversed-phase systems.[5]

  • Matrix Effects: When analyzing biological samples, the amine group can cause strong interactions with matrix components like phospholipids, leading to ion suppression or enhancement in mass spectrometry.[6]

Q2: Which analytical technique is most recommended for the quantification of this compound in a complex matrix like plasma?

A2: For quantifying this analyte in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3] This technique offers the best combination of sensitivity, selectivity, and specificity. It can distinguish the analyte from matrix interferences and metabolites with high confidence.[7] While HPLC-UV can be used for bulk substance analysis, it often lacks the sensitivity for bioanalysis.[8] GC-MS is a viable option but typically requires a derivatization step to improve the compound's volatility and thermal stability, adding complexity to the sample preparation.[9][10]

Q3: Is derivatization necessary for the analysis of this compound?

A3: The necessity of derivatization depends entirely on the chosen analytical technique.

  • For LC-MS/MS: Derivatization is generally not required . The technique is sensitive enough to detect the native compound directly.[7]

  • For GC-MS: Derivatization is highly recommended, if not mandatory . The primary amine is polar and non-volatile, leading to poor chromatography and potential thermal degradation.[10] Acylating reagents like trifluoroacetic anhydride (TFAA) or silylating agents can be used to create a more volatile and thermally stable derivative.[11]

  • For HPLC-UV/Fluorescence: Derivatization can be used to enhance detection . If high sensitivity is needed and a mass spectrometer is unavailable, reacting the primary amine with a fluorogenic tag like o-phthalaldehyde (OPA) can significantly lower detection limits.[12]

Part 2: Troubleshooting Guide by Analytical Technique

This section provides detailed troubleshooting in a Q&A format for specific experimental issues.

High-Performance Liquid Chromatography (HPLC-UV)

Q4: My HPLC peak for 2,2-Difluoro-2-phenylethanamine is showing significant tailing on a C18 column. How can I improve the peak shape?

A4: Peak tailing for amines on reversed-phase columns is a classic problem caused by secondary ionic interactions between the protonated amine and deprotonated (anionic) residual silanol groups on the silica packing. Here is a systematic approach to resolve this:

  • Mobile Phase pH Adjustment: The most effective solution is to control the mobile phase pH.

    • Low pH (2.5-3.5): At this pH, the amine is fully protonated (cationic), and the silanol groups are protonated (neutral). This minimizes the ionic interaction, significantly improving peak shape. Use buffers like phosphate or formate.

    • High pH (9-10.5): At this pH, the amine is neutral, while the silanols are deprotonated. This also eliminates the ionic interaction. However, this requires a pH-stable column (e.g., hybrid silica or polymer-based).

  • Use of Mobile Phase Additives: Adding a competing base, such as 0.1% triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte.

  • Column Selection:

    • End-Capped Columns: Use a high-quality, modern column with extensive end-capping to minimize the number of available silanol groups.

    • PFP Columns: A pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and has been shown to provide excellent peak shape for phenethylamine alkaloids, reducing tailing issues.[1][2]

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the silanol groups.

Workflow for Improving HPLC Peak Shape

Caption: Decision tree for troubleshooting amine peak tailing in HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Q5: I am trying to analyze 2,2-Difluoro-2-phenylethanamine by GC-MS without derivatization and see no peak or a very broad, distorted peak. What is happening?

A5: Direct analysis of this polar, primary amine by GC-MS is problematic. The issues you are observing are expected and are due to two primary causes:

  • Adsorption: The polar amine group interacts strongly with any active sites in the GC inlet liner and the column, leading to irreversible adsorption (no peak) or poor peak shape and analyte loss.

  • Low Volatility: The compound, especially in its salt form, is not sufficiently volatile to pass through the GC system at typical operating temperatures without degradation.

The solution is to perform chemical derivatization before analysis. This process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, which is essential for good chromatography.[10]

Q6: What is the best derivatization strategy for this compound for GC-MS analysis, and can you provide a starting protocol?

A6: Acylation with a perfluorinated anhydride is an excellent choice. It makes the compound volatile and the resulting derivative is highly responsive to an electron capture detector (ECD) and produces characteristic fragments in MS. Trifluoroacetic anhydride (TFAA) is a common and effective reagent.

Protocol: TFAA Derivatization for GC-MS Analysis

Objective: To convert 2,2-Difluoro-2-phenylethanamine into its N-trifluoroacetyl derivative for improved volatility and chromatographic performance.

Materials:

  • Sample extract containing 2,2-Difluoro-2-phenylethanamine (dried down).

  • Trifluoroacetic anhydride (TFAA).

  • Ethyl Acetate (or other suitable solvent, anhydrous).

  • Pyridine (optional, as a catalyst).

  • GC vials with inserts.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Ensure your sample extract is completely dry. Evaporate the solvent under a gentle stream of nitrogen. Water will quench the derivatization reaction.

  • Reagent Addition: To the dried residue in a GC vial, add 50 µL of Ethyl Acetate and 50 µL of TFAA.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60°C for 30 minutes.

  • Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: TFAA and its by-product, trifluoroacetic acid, are corrosive.

  • Reconstitution: Reconstitute the dried derivative in a known volume (e.g., 100 µL) of a suitable solvent like hexane or ethyl acetate for injection into the GC-MS.

Table 1: Suggested GC-MS Starting Parameters

ParameterSettingRationale
Inlet Temperature 250 °CEnsures efficient volatilization of the derivative.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Carrier Gas Helium, 1.2 mL/min constant flowStandard carrier gas providing good efficiency.
Column 30m x 0.25mm, 0.25µm film (e.g., 5% Phenyl Methylpolysiloxane)A standard, non-polar column suitable for the derivatized analyte.[9]
Oven Program Start at 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minProvides good separation from solvent and matrix components.
MS Source Temp 230 °CStandard temperature for EI source.
MS Quad Temp 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard for generating reproducible fragmentation patterns.[9]
Scan Mode Full Scan (for identification) or SIM (for quantification)Use Selected Ion Monitoring (SIM) for higher sensitivity.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Q7: I am developing an LC-MS/MS method in positive electrospray ionization (ESI+) mode, but my signal intensity is low and unstable. What are the key parameters to optimize?

A7: Low and unstable signal in ESI+ for a basic compound like 2,2-Difluoro-2-phenylethanamine often points to issues with mobile phase composition, pH, or matrix effects.

  • Mobile Phase pH: The analyte must be ionized in solution to be efficiently detected by ESI. As a base, it will be protonated (positively charged) in an acidic mobile phase. Ensure your aqueous mobile phase contains an acidic modifier.

    • Recommendation: Start with 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases. Formic acid provides protons to form [M+H]+ and is volatile, making it ideal for MS.

  • Organic Solvent Choice: Acetonitrile is generally preferred over methanol for ESI+ as it often leads to more efficient desolvation and higher signal intensity.

  • Source/Gas Parameters: Optimize MS source parameters systematically.

    • Capillary Voltage: Typically 3.5-4.5 kV.

    • Gas Flow (Nebulizer & Heater): These are instrument-dependent but critical. High flows can improve desolvation but may also reduce signal if too high.

    • Source Temperature: A higher temperature (e.g., 350-500°C) aids in desolvation of the mobile phase, which is crucial for good ionization.

  • Matrix Effects: If analyzing biological extracts, co-eluting matrix components can suppress the ionization of your analyte.

    • Improve Chromatography: Ensure the analyte is well-separated from the bulk of the matrix components, especially phospholipids which often elute in the middle of a reversed-phase gradient.

    • Improve Sample Cleanup: Use a more rigorous sample preparation method like Solid Phase Extraction (SPE) instead of a simple protein precipitation to remove interferences.[13][14]

    • Use an Internal Standard: A stable isotope-labeled (e.g., deuterium or ¹³C) version of the analyte is the best way to compensate for matrix effects and improve accuracy and precision.

Diagram: Method Selection Logic

Caption: Logic for selecting the appropriate analytical method.

Part 3: Sample Preparation Protocols

Effective sample preparation is critical for accurate analysis. The goal is to isolate the analyte from interfering matrix components.[13]

Protocol: Solid Phase Extraction (SPE) from Human Plasma

Objective: To extract 2,2-Difluoro-2-phenylethanamine from human plasma for LC-MS/MS analysis, removing proteins and phospholipids.

Rationale: A mixed-mode cation exchange SPE cartridge is ideal. It retains the basic analyte via ion exchange while allowing neutral and acidic interferences to be washed away. Lipophilic interferences are removed with an organic wash.

Materials:

  • Mixed-Mode Cation Exchange SPE cartridges (e.g., Polymer-based with sulfonic acid and C18 ligands).

  • Human plasma sample.

  • Internal Standard (IS) solution (if available).

  • 4% Phosphoric Acid in water.

  • Methanol.

  • 5% Ammonium Hydroxide in Methanol.

  • Centrifuge, vortex mixer, evaporator.

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add IS. Add 600 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is protonated (cationic).

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of 4% phosphoric acid. Do not let the cartridge go dry.

  • Load: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 4% phosphoric acid in water.

  • Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of Methanol. This removes lipids and other non-polar matrix components.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.

References

  • Technology Networks. (2023). Overcoming Challenges in PFAS Detection. Available at: [Link]

  • Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals. Available at: [Link]

  • Royal Society of Chemistry. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Food-Borne Toxicants. Available at: [Link]

  • Larsen, B. S., & Kaiser, M. A. (2007). Challenges in Perfluorocarboxylic Acid Measurements. Analytical Chemistry. Available at: [Link]

  • The Analytical Scientist. (2023). Trends and Challenges in PFAS Analysis. Available at: [Link]

  • Pellati, F., et al. (2007). Fast high-performance liquid chromatography analysis of phenethylamine alkaloids in Citrus natural products on a pentafluorophenylpropyl stationary phase. Journal of Chromatography A. Available at: [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: [Link]

  • LabRulez LCMS. (n.d.). Trends and Challenges in PFAS Analysis. Available at: [Link]

  • U.S. Environmental Protection Agency. (2021). Analytical Method Summaries. Available at: [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12635529, 2,2-Difluoro-2-phenylethylamine. Available at: [Link]

  • Durán-Merás, I., et al. (1998). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis. Available at: [Link]

  • ResearchGate. (2025). Development of a fast and simple LC-MS/MS method for measuring the F2-isoprostanes in newborns. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Development of LC/MS/MS Methods for the Analysis of Chemicals on US EPA's Contaminant Candidate List. Available at: [Link]

  • American Chemical Society. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. Available at: [Link]

  • Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]

  • Royal Society of Chemistry. (2025). Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. In RSC Books. Available at: [Link]

Sources

minimizing side effects of 2,2-Difluoro-2-phenylethanamine HCl in studies

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-DFPA-V1.0

Last Updated: January 19, 2026

Introduction: A Proactive Framework for Research Success

Welcome to the technical support guide for 2,2-Difluoro-2-phenylethanamine HCl. As a novel research compound within the phenethylamine class, its unique pharmacological profile is an area of active investigation. This document is designed for researchers, scientists, and drug development professionals to provide a proactive framework for minimizing potential side effects during in vitro and in vivo studies.

The phenethylamine scaffold is the backbone for many compounds that act as central nervous system stimulants, often by modulating monoamine neurotransmission.[1][2] The addition of difluoro- groups to the alpha carbon can significantly alter metabolic stability and receptor affinity, making rigorous and carefully designed experiments essential. This guide synthesizes field-proven insights and established pharmacological principles to ensure the integrity of your research and the welfare of your experimental models. We will address common questions, provide troubleshooting workflows for potential adverse events, and detail essential protocols for mitigating risks.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common high-level questions regarding the use of this compound in a research setting.

Q1: What is the hypothesized mechanism of action for this compound?

A: Based on its structural similarity to other phenethylamines, this compound is hypothesized to act as a monoamine reuptake inhibitor or releasing agent.[3] Its primary targets are likely the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The difluoro- modification may increase its metabolic stability and blood-brain barrier penetration compared to its non-fluorinated parent compound, potentially leading to a longer duration of action and higher potency.[4]

Q2: What are the primary anticipated side effects in animal models?

A: Extrapolating from the known effects of other potent phenethylamine analogs, the primary side effects are expected to involve the central nervous and cardiovascular systems. These may include:

  • Cardiovascular Stimulation: Increased heart rate (tachycardia) and elevated blood pressure (hypertension) due to overstimulation of the sympathetic nervous system.[[“]]

  • Neurobehavioral Changes: Hyperactivity, stereotypy (repetitive, purposeless movements), and at higher doses, potential for seizures. These effects are linked to excessive monoamine signaling.[[“]]

  • Neurotoxicity: In vitro studies on related phenethylamines have shown potential for cytotoxicity in neuronal cell lines, which may be linked to oxidative stress or metabolic dysfunction.[[“]][6]

Q3: Why is independent purity and identity verification of the compound essential before beginning experiments?

A: As with many novel psychoactive substances, the synthesis process can result in impurities, isomers, or byproducts that may have their own, often more toxic, pharmacological profiles.[7] Relying solely on the supplier's certificate of analysis is insufficient for rigorous scientific research. Independent verification via methods like HPLC, GC-MS, and NMR ensures that observed effects are attributable to the compound of interest, not a contaminant. This is a foundational step for any self-validating protocol.

Q4: What are the critical ethical considerations when studying this compound?

A: Research involving novel psychoactive compounds requires stringent ethical oversight.[8][9] Key principles include:

  • Benefit-Risk Assessment: The potential scientific benefits must clearly outweigh the risks of adverse effects in animal models.

  • Dose Minimization: Experiments should be designed to use the lowest possible dose to achieve the desired scientific endpoint.

  • Humane Endpoints: Clear criteria must be established for intervention or euthanasia to prevent unnecessary suffering in animal studies.

  • Regulatory Compliance: All research must adhere to institutional (e.g., IACUC, IRB), national, and international regulations for controlled substances and animal welfare.[10][11]

Part 2: Troubleshooting Guides for Observed Adverse Events

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue 1: I am observing high levels of cytotoxicity in my in vitro neuronal cell culture assays, even at low concentrations. What are the likely causes and troubleshooting steps?

A: This is a critical observation that requires a systematic investigation. The cause could be intrinsic to the compound or an experimental artifact.

Causality: High cytotoxicity may stem from several factors:

  • Metabolic Activation: The cell line (e.g., SH-SY5Y, HepG2) may metabolize the compound into a more toxic species. Cytochrome P450 enzymes are often involved in the metabolism of phenethylamines.[6]

  • Oxidative Stress: The compound may induce the production of reactive oxygen species (ROS), leading to cellular damage.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential or cellular energy (ATP) production is a known mechanism of toxicity for some psychoactive compounds.[[“]]

  • Compound Instability: The compound may be degrading in the culture medium into a more toxic substance.

Troubleshooting Workflow:

Sources

Technical Support Center: Storage and Stability of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,2-Difluoro-2-phenylethanamine HCl is a critical building block and research compound in modern drug discovery and development. Its unique structural features, particularly the geminal difluoro group at the benzylic position, impart distinct electronic properties that are of significant interest. However, the integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides an in-depth technical overview of the factors affecting its stability, best practices for storage, and troubleshooting protocols to assess its purity and degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

The optimal storage conditions are designed to mitigate the primary degradation risks: moisture, heat, light, and oxidation. The hydrochloride salt form significantly enhances the compound's stability compared to its free base.[1]

ParameterRecommendationRationale
Temperature -20°C Low temperatures drastically reduce the rate of potential thermal degradation and other unwanted chemical reactions.[2][3] While some amine salts are stable at room temperature, -20°C provides a robust margin of safety for long-term storage.
Atmosphere Dry / Desiccated Amine salts can be hygroscopic, absorbing atmospheric moisture.[4] Moisture can lead to hydrolysis and physical changes like clumping, compromising sample integrity. Storing over a desiccant is highly recommended.[2][3]
Inert Gas Store under Argon or Nitrogen To prevent oxidative degradation, which is a known pathway for amines, the vial's headspace should be filled with an inert gas.[5] This is especially critical after the vial has been opened for the first time.
Light Protect from Light (Amber Vial / Dark) Fluorinated aromatic compounds can be susceptible to photodegradation.[6][7][8] Exposure to UV or even strong ambient light can initiate reactions, potentially leading to defluorination or other structural changes.
Container Tightly Sealed Glass Vial The container must be chemically inert and provide an airtight seal to protect from moisture and oxygen.[2][4] Borosilicate glass is an excellent choice.

Q2: Why is the compound supplied as a hydrochloride (HCl) salt?

The HCl salt form offers several advantages over the free amine base. Firstly, it converts the basic amine into a stable, crystalline solid, which is less volatile and easier to handle and weigh accurately.[1][3] Secondly, the protonation of the amine group protects it from oxidative degradation and other reactions that the lone pair of electrons on the free amine might otherwise undergo.[9] Finally, the salt form generally improves water solubility.[1]

Q3: What are the primary physical signs of degradation I should look for?

While chemical analysis is definitive, visual inspection is the first line of defense. Look for:

  • Color Change: The pure compound is typically a white to off-white crystalline solid.[1] Any development of yellow or brown coloration suggests the formation of degradation products.

  • Clumping or Caking: This indicates moisture absorption.[10] While the compound may not be chemically degraded, its measured weight will be inaccurate, and the presence of water can accelerate future degradation.

  • Change in Texture: A transition from a crystalline powder to a gummy or oily substance is a significant red flag for severe degradation or contamination.

Q4: My sample has clumped together. Is it still usable?

Clumping signifies moisture uptake. This has two major implications:

  • Inaccurate Weight: The measured mass will not be purely the active compound, leading to errors in concentration calculations.

  • Increased Risk of Hydrolysis: The presence of water can facilitate degradation.

Recommendation: The sample's purity is questionable. It is strongly advised to perform a purity analysis (see Protocol 3.1) before use. For critical applications, it is safest to discard the compromised batch and use a fresh, properly stored sample.

Section 2: Troubleshooting Guide

This guide provides a logical workflow for addressing common problems encountered in the lab.

Problem: Inconsistent or unexpected experimental results from an older batch of this compound.

This is a frequent issue when using reagents that have been stored for an extended period or may have been handled improperly. The workflow below provides a systematic approach to diagnosing the problem.

TroubleshootingWorkflow start Inconsistent Experimental Results check_physical Step 1: Visually Inspect the Stored Compound (Color, Clumping, Texture) start->check_physical appearance_ok Appearance is Normal (White, Crystalline, Free-Flowing) check_physical->appearance_ok Normal appearance_bad Appearance is Abnormal (Discolored, Clumped, Gummy) check_physical->appearance_bad Abnormal run_hplc Step 2: Perform HPLC Purity Analysis (See Protocol 3.1) appearance_ok->run_hplc appearance_bad->run_hplc purity_check Purity > 98% and Single Peak? run_hplc->purity_check purity_fail Purity < 98% or Multiple Peaks? run_hplc->purity_fail check_other Conclusion: Reagent is Likely Viable. Troubleshoot Other Experimental Parameters (Solvents, Other Reagents, Protocol Execution). purity_check->check_other discard Conclusion: Compound is Degraded. Discard and Use a New Batch. purity_fail->discard confirm_ms Step 3 (Optional): Confirm Identity of Impurities with LC-MS (See Protocol 3.2) purity_fail->confirm_ms For Investigation confirm_ms->discard

Caption: Troubleshooting workflow for reagent integrity.

Section 3: Technical Protocols

These protocols provide a framework for the analytical validation of compound purity.

Protocol 3.1: Routine Purity Check by HPLC-UV

This method is designed for a rapid assessment of purity and detection of major degradation products.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Dilute 100 µL of the stock solution into 900 µL of the same solvent for a final concentration of 100 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-22 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Integrate the area of all peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Acceptance Criteria: For most research applications, purity should be ≥98%. The presence of new peaks compared to a reference chromatogram of a fresh sample indicates degradation.

Protocol 3.2: Assessment of Degradation by LC-MS

This protocol is used to identify the molecular weights of impurities observed in the HPLC-UV analysis, providing insight into the degradation pathway.

  • Sample Preparation: Prepare the sample as described in Protocol 3.1.

  • LC-MS Conditions:

    • Use the same LC conditions as in Protocol 3.1 to ensure retention time correlation.

    • Divert the flow post-column to a Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 50 - 500 m/z.

    • Analysis: Correlate the peaks from the UV chromatogram with their corresponding mass spectra. Compare the measured m/z of impurity peaks with the theoretical masses of potential degradation products (see Section 4.1).

Section 4: Scientific Deep Dive: Understanding Degradation

A proactive approach to preventing degradation begins with understanding the underlying chemical mechanisms.

Key Degradation Pathways

The structure of this compound is susceptible to three primary modes of degradation during storage if conditions are suboptimal.

DegradationPathways cluster_hydrolysis Hydrolysis (Moisture) cluster_oxidation Oxidation (Air) cluster_photolysis Photodegradation (Light) parent This compound free_amine Free Amine + HCl parent->free_amine H₂O (excess) oxidized_products Oxidized Species (e.g., Imines, Oxides) parent->oxidized_products O₂ radicals Radical Intermediates parent->radicals hv (Light) benzaldehyde 2,2-Difluoro-2-phenylethanal (Potential Hydrolysis Product) free_amine->benzaldehyde Further Hydrolysis defluorinated Defluorinated Products radicals->defluorinated

Caption: Potential degradation pathways for the compound.

  • Hydrolysis: While the HCl salt is stable, excessive moisture can lead to the dissociation of the salt into the free amine. The geminal difluoro group can be susceptible to hydrolysis under certain conditions, though it is generally more stable than a corresponding di-chloro or di-bromo analogue.

  • Oxidation: The primary amine is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by light and heat, leading to the formation of imines, oxides, and other degradation products.[5] Storing as an HCl salt and under inert gas mitigates this risk.

  • Photodegradation: Aromatic compounds, especially those with electron-withdrawing groups like fluorine, can absorb UV light. This energy can initiate radical reactions, potentially leading to the cleavage of C-F or C-C bonds, a process known as photolysis.[8][11][12]

The Role of the Difluoro Group and HCl Salt in Stability

The geminal difluoro group at the benzylic position is not just an important pharmacophore; it also influences the molecule's stability. The strong electron-withdrawing nature of the fluorine atoms can affect the reactivity of the adjacent phenyl ring and the ethylamine side chain. The carbon-fluorine bond is exceptionally strong, making the compound generally robust.[13]

As discussed previously, the formation of the hydrochloride salt is the single most important factor for ensuring shelf stability. It passivates the reactive lone pair on the nitrogen atom, preventing it from participating in oxidative or other degradation reactions.[9] Therefore, any condition that could lead to the deprotonation of the amine (e.g., exposure to basic vapors in the lab) should be strictly avoided.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI. Retrieved from [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). University of Kentucky UKnowledge. Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2022). ResearchGate. Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2022). National Institutes of Health. Retrieved from [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. (2012). The University of Texas at Austin. Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2022). ACS Publications. Retrieved from [Link]

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (2023). ACS Omega. Retrieved from [Link]

  • Impact of Solvent on the Thermal Stability of Amines. (2022). National Institutes of Health. Retrieved from [Link]

  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). ACS Publications. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). ACS Figshare. Retrieved from [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2016). PubMed. Retrieved from [Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis. (2007). University of Glasgow Theses. Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). Retrieved from [Link]

  • Methylamine Hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). National Institutes of Health. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Matrix Effects in Biological Samples with 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing matrix effects in complex biological samples. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay accuracy, precision, and sensitivity in LC-MS/MS bioanalysis. We will explore the fundamental causes of matrix effects and provide a comprehensive troubleshooting framework. A special focus will be given to an advanced derivatization strategy using 2,2-Difluoro-2-phenylethanamine HCl for specific, challenging analytes.

Frequently Asked Questions (FAQs)

This section addresses the foundational concepts of matrix effects and the common strategies to overcome them.

Q1: What are matrix effects and how do they impact my LC-MS/MS results?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and reproducibility of quantitative analyses.[3] For example, a consistent ion suppression can lead to an underestimation of the true analyte concentration in your samples.

Q2: What are the primary causes of matrix effects in biological samples?

A2: The "matrix" in a biological sample is a highly complex mixture of endogenous components like salts, proteins, and lipids.[1][4] In LC-MS/MS analysis, particularly with electrospray ionization (ESI), the most common culprits are phospholipids .[5][6] These molecules are abundant in plasma and serum and can co-elute with target analytes, competing for ionization in the MS source.[5][6] Other sources include salts, endogenous metabolites, and co-administered drugs.[2][7]

Q3: How can I determine if my assay is suffering from matrix effects?

A3: There are two primary methods for assessing matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A solution of your analyte is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.[3][7]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common and regulatory-accepted method.[7][8] You compare the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the same analyte in a neat solution (e.g., mobile phase). A significant difference between these responses indicates the presence of matrix effects.[8][9]

Q4: What are the first-line strategies to reduce matrix effects?

A4: Before considering advanced techniques, you should focus on three key areas:

  • Sample Preparation: The goal is to remove interfering components before analysis. Techniques range from simple protein precipitation (PPT), which is often insufficient, to more effective methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][5][10] Specialized phospholipid removal plates or cartridges are highly effective for plasma and serum samples.[6][11][12][13]

  • Chromatographic Separation: Optimize your HPLC/UPLC method to chromatographically separate your analyte from the regions where matrix components elute.[3][14] For example, if phospholipids are the issue, ensure your analyte does not elute in the same retention time window.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[15][16][17] A SIL-IS is chemically identical to the analyte but has a different mass (e.g., contains ¹³C or ²H atoms). It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction and accurate quantification.[18]

Troubleshooting Guide: Diagnosing & Solving Matrix Effect Issues

This guide provides a logical workflow for troubleshooting when you suspect matrix effects are compromising your data.

Problem Encountered Potential Cause Recommended Action & Rationale
Poor reproducibility in QC samples prepared in different matrix lots. Variable Matrix Effects: Different biological lots (e.g., plasma from different donors) can have varying levels of endogenous components, leading to inconsistent ion suppression/enhancement.Action: Quantitatively assess the matrix effect in at least six different lots of blank matrix as per regulatory guidelines. Rationale: This test confirms if the variability is due to the matrix itself. If a suitable SIL-IS is used, this variability should be corrected.[2]
Analyte signal is significantly lower in matrix samples compared to neat standards. Ion Suppression: Co-eluting matrix components, likely phospholipids, are competing with your analyte for ionization.Action: 1. Improve sample cleanup using SPE or a dedicated phospholipid removal product.[11][12] 2. Modify your LC gradient to better separate the analyte from interfering peaks.[14] Rationale: A cleaner sample or better separation directly removes the source of the interference.
Low analyte recovery during sample preparation. Inefficient Extraction: The chosen sample preparation method (e.g., LLE with an unsuitable solvent) is not efficiently extracting the analyte from the matrix.Action: Re-evaluate the extraction procedure. Test different SPE sorbents or LLE solvents with varying pH conditions. Rationale: Analyte recovery is distinct from matrix effects but can be confounded with it. Ensuring efficient extraction is a prerequisite for accurate analysis.[8]
Even with a SIL-IS, I see high variability. Chromatographic Separation of Analyte and SIL-IS: This can occur with deuterium-labeled standards, where the isotopic mass difference can sometimes lead to a slight shift in retention time (the "isotope effect").Action: 1. Ensure the analyte and SIL-IS are perfectly co-eluting. 2. If they are not, consider a ¹³C or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts.[16] Rationale: For the SIL-IS to perfectly compensate for matrix effects, it must experience the exact same conditions as the analyte at the exact same time.
Troubleshooting Workflow Diagram

G start High CV% or Inaccurate QCs check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is assess_me Assess Matrix Effect (Post-Extraction Spike in 6 lots) check_is->assess_me Yes implement_sil Implement a co-eluting SIL-IS check_is->implement_sil No me_present Matrix Effect Confirmed? assess_me->me_present improve_cleanup Improve Sample Cleanup (SPE, LLE, Phospholipid Removal) me_present->improve_cleanup Yes revalidate Re-evaluate Assay Performance me_present->revalidate No (Issue is elsewhere, e.g., stability) optimize_lc Optimize Chromatography (Separate Analyte from Interference) improve_cleanup->optimize_lc optimize_lc->revalidate implement_sil->assess_me derivatization Consider Advanced Strategy: Chemical Derivatization revalidate->derivatization Still Unacceptable G cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization Reaction cluster_analysis 3. Analysis p1 Plasma Sample + SIL-IS p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Evaporate Supernatant p2->p3 d1 Reconstitute in ACN p3->d1 d2 Add Coupling Reagents (EDC/NHS) d1->d2 d3 Add Derivatization Reagent (this compound + Base) d2->d3 d4 Incubate (50°C, 60 min) d3->d4 a1 Evaporate & Reconstitute in Mobile Phase d4->a1 a2 Inject into LC-MS/MS System a1->a2

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comprehensive Validation of 2,2-Difluoro-2-phenylethanamine HCl: Purity, Identity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a compound's identity and purity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical framework for the validation of 2,2-Difluoro-2-phenylethanamine HCl, a fluorinated analogue of phenethylamine with significant potential in pharmaceutical and neuroscience research. We will explore a multi-pronged analytical approach, delve into the rationale behind experimental choices, and present a comparative analysis to illustrate its standing among related compounds.

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes fluorinated compounds like this compound of high interest. However, these same alterations necessitate a rigorous and tailored validation process.

The Imperative of Orthogonal Analytical Techniques

A single analytical method is rarely sufficient to definitively establish the purity and identity of a pharmaceutical-grade chemical.[3][4] Instead, a self-validating system employing multiple, orthogonal techniques is essential. This approach ensures that different chemical and physical properties of the molecule are interrogated, providing a comprehensive and trustworthy assessment. Our validation workflow for this compound integrates Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Caption: Orthogonal workflow for the validation of this compound.

Part 1: Unambiguous Identity Confirmation

The first crucial step is to confirm that the synthesized molecule is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides detailed information about the chemical structure, connectivity, and environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

¹H NMR: This technique reveals the number and types of protons in the molecule. The spectrum of this compound is expected to show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the ethylamine chain. The coupling between protons and the adjacent fluorine atoms will result in distinctive splitting patterns (triplets or more complex multiplets), which are key identifiers.

¹³C NMR: This provides information on the carbon skeleton. The carbon atom attached to the two fluorine atoms will exhibit a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling.

¹⁹F NMR: This is a highly sensitive technique that directly observes the fluorine atoms. A single resonance is expected for the two equivalent fluorine atoms, and its chemical shift provides a unique fingerprint of their electronic environment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

High-Resolution Mass Spectrometry (HRMS): The Exact Mass

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. This is a powerful tool for confirming the molecular formula.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺. Compare the experimentally measured exact mass with the theoretically calculated mass for the molecular formula C₈H₁₀F₂N⁺. A mass accuracy of less than 5 ppm is typically required for unambiguous confirmation.

ParameterTheoretical ValueExpected Experimental Value
Molecular FormulaC₈H₉F₂N-
Monoisotopic Mass157.0703 g/mol -
[M+H]⁺ (protonated)158.0776 m/z158.0771 ± 0.0008 m/z (<5 ppm)

Part 2: Rigorous Purity Assessment

Ensuring the absence of significant impurities is critical for the safety and efficacy of any potential therapeutic agent.[5][6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[7] A reversed-phase HPLC method with UV or Photodiode Array (PDA) detection is well-suited for this compound.

Method Development Rationale:

  • Column: A C18 column is a good starting point for retaining the moderately polar analyte.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) will be effective in eluting the main compound and separating it from potential impurities with different polarities.

  • Detection: The phenyl group in the molecule allows for UV detection, typically around 210-260 nm. A PDA detector is advantageous as it can provide spectral information for peak identity and purity assessment.

Experimental Protocol: HPLC Purity Determination

  • System: An HPLC system with a gradient pump, autosampler, column oven, and a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a hold and re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm or PDA detection from 200-400 nm.

  • Sample Preparation: Accurately prepare a sample solution of approximately 1 mg/mL in the mobile phase.

  • Analysis: Inject the sample and determine the area percentage of the main peak relative to the total area of all peaks.

Elemental Analysis: The Fundamental Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical formula and can indicate the presence of inorganic impurities or residual solvents.

Experimental Protocol: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Instrumentation: An automated elemental analyzer.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

  • Data Comparison: The experimental percentages are compared to the theoretical values for C₈H₁₀ClF₂N.

ElementTheoretical %Experimental % (Typical Acceptance Criteria)
Carbon (C)49.6249.62 ± 0.40
Hydrogen (H)5.205.20 ± 0.30
Nitrogen (N)7.237.23 ± 0.30

Part 3: Comparative Analysis with Alternatives

To understand the unique properties of this compound, it is useful to compare its analytical data with that of its non-fluorinated parent compound, 2-phenylethylamine HCl, and a regioisomeric fluorinated analogue, 4-Fluoro-2-phenylethylamine HCl.

Caption: Comparative analysis framework.

FeatureThis compound2-Phenylethylamine HCl4-Fluoro-2-phenylethylamine HClRationale for Difference
Molecular Weight 193.63 g/mol 157.64 g/mol [8]175.63 g/mol Addition of fluorine atoms increases mass.
¹⁹F NMR Signal PresentAbsentPresentDirect detection of fluorine.
HPLC Retention Time ShorterLongerSimilar to parentIncreased polarity due to fluorine can decrease retention on a C18 column.
LogP (Predicted) LowerHigherSlightly lower than parentFluorine substitution can alter lipophilicity.

Conclusion: A Framework for Confidence

The validation of this compound requires a meticulous and multi-faceted analytical strategy. By employing an orthogonal set of techniques—NMR for structure, HRMS for molecular formula, HPLC for purity, and elemental analysis for elemental composition—researchers can establish a high degree of confidence in the identity and quality of their material. This rigorous approach is not merely a procedural formality; it is a fundamental prerequisite for the integrity of subsequent research and development activities. The comparative data further contextualizes the unique properties of this fluorinated compound, paving the way for its effective application in scientific discovery.

References

  • Knors Pharma. (2024, June 10). Reference Standards for Impurities in Pharmaceuticals. Retrieved from [Link]

  • Reagecon. (2025, December 18). Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions. Retrieved from [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Ryze Chemie. (2025, March 10). Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Chemical purity. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Methods For | PDF | Pharmacology | High Performance Liquid Chromatography. Retrieved from [Link]

  • Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales pharmaceutiques francaises, 44(2), 123–132.
  • PubChemLite. (n.d.). 2,2-difluoro-2-phenylethylamine (C8H9F2N). Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylethylamine hydrochloride. Retrieved from [Link]

  • Campins-Falco, P., Sevillano-Cabeza, A., Herraez-Hernandez, R., & Servent-Mico, A. (1995). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. Journal of chromatography.
  • Kim, J., Lee, J., Park, M., Kim, J., & Lee, S. (2018). The identification and analytical characterization of 2,2'-difluorofentanyl. Drug testing and analysis, 10(1), 169–174.
  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022–1050.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]

  • Chemsrc. (2025, August 21). 2-phenylethanaminium chloride. Retrieved from [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022–1050.
  • Fritz Haber Institute. (2004, October 29). Chemical (Elemental) Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyloxy-1-phenylethylamine hydrochloride. Retrieved from [Link]

  • Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein journal of organic chemistry, 16, 1022–1050.
  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :.... Retrieved from [Link]

  • SpectraBase. (n.d.). 2,2-Diphenylethylamine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]

Sources

A Comparative Analysis of 2,2-Difluoro-2-phenylethanamine HCl and Phenylethylamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the endogenous trace amine phenylethylamine (PEA) and its synthetic counterpart, 2,2-Difluoro-2-phenylethanamine HCl. While phenylethylamine is a well-characterized neuromodulator with a significant body of research, its difluorinated analog remains largely unexplored in publicly accessible literature. This document, therefore, serves a dual purpose: to provide a comprehensive overview of PEA's established pharmacology and to present a theoretically grounded projection of how geminal difluorination at the benzylic position may alter its physicochemical and pharmacological properties. This analysis is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of fluorination on psychoactive compounds.

Section 1: Phenylethylamine (PEA): The Endogenous Stimulant

Phenylethylamine is a naturally occurring monoamine alkaloid found in various organisms, including humans, and is also present in certain foods like chocolate.[1] It functions as a central nervous system stimulant and neuromodulator, playing a role in mood, attention, and energy levels.[2][3]

Chemical Properties and Synthesis

PEA is a primary amine with a phenyl group attached to an ethylamine backbone.[2] Its hydrochloride salt, 2-phenylethylamine hydrochloride, is a white to off-white crystalline solid soluble in water and alcohol, which enhances its stability and ease of use in research settings.[4][5]

Several synthetic routes for PEA have been established, including the reduction of benzyl cyanide or the reduction of ω-nitrostyrene.[1] A common laboratory-scale synthesis involves the reduction of benzyl cyanide with hydrogen over a Raney-Nickel catalyst.[6]

Mechanism of Action

The pharmacological effects of PEA are multifaceted, primarily involving the modulation of monoamine neurotransmitter systems.[7]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: PEA is a potent agonist of TAAR1, a G-protein coupled receptor that regulates monoamine neurotransmission.[1][8] Activation of TAAR1 can lead to an increase in dopamine, norepinephrine, and serotonin levels.[9]

  • Monoamine Transporter Interaction: Similar to amphetamines, PEA can induce the release of dopamine and norepinephrine by interacting with their respective transporters (DAT and NET).[7][8] It can also inhibit the vesicular monoamine transporter 2 (VMAT2).[1]

  • Enzymatic Metabolism: The in vivo activity of PEA is significantly curtailed by its rapid metabolism, primarily by monoamine oxidase B (MAO-B).[1][10] This rapid breakdown results in a short half-life, limiting its therapeutic potential when administered peripherally.

Behavioral and Physiological Effects

In animal models, PEA administration leads to a range of behavioral effects, including increased locomotor activity, stereotypy, and at higher doses, a serotonin-like behavioral syndrome.[11][12][13] In humans, fluctuations in PEA levels have been associated with mood disorders, and it is thought to contribute to the euphoric effects of activities like exercise.[3]

Section 2: this compound: A Theoretical Exploration

While empirical data on this compound is scarce, we can extrapolate its likely properties based on the well-documented effects of fluorination in medicinal chemistry. The introduction of a geminal difluoro group at the benzylic position (the carbon adjacent to the phenyl ring) is a strategic modification that can profoundly alter a molecule's characteristics.

Predicted Physicochemical Properties

The replacement of two hydrogen atoms with highly electronegative fluorine atoms will induce significant changes in the molecule's electronic and steric profile.

  • Increased Lipophilicity: Fluorine substitution typically increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier (BBB).[1]

  • Altered Basicity: The strong electron-withdrawing nature of the two fluorine atoms is expected to decrease the basicity (pKa) of the amine group. This can influence its ionization state at physiological pH, potentially affecting receptor interactions and solubility.[7]

Hypothesized Pharmacological Profile

The gem-difluoro substitution is predicted to have a significant impact on the metabolism and receptor interactions of the phenylethylamine scaffold.

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. The benzylic position is a primary site for oxidative metabolism by enzymes like MAO. Therefore, the CF2 group is expected to block this metabolic pathway, leading to a substantially longer half-life and increased systemic exposure compared to PEA.[14]

  • Receptor Affinity and Selectivity: The altered electronic distribution and conformation conferred by the gem-difluoro group may change the binding affinity and selectivity for TAAR1 and other monoamine receptors. While the precise nature of this change is unknown without experimental data, it is a critical parameter to investigate.

  • Blood-Brain Barrier Penetration: The predicted increase in lipophilicity suggests that 2,2-Difluoro-2-phenylethanamine may exhibit enhanced penetration across the blood-brain barrier, potentially leading to more potent central nervous system effects.[1][10]

Section 3: Comparative Data Summary

The following table summarizes the known properties of phenylethylamine and the hypothesized properties of this compound.

PropertyPhenylethylamine (PEA)This compound (Hypothesized)
Chemical Structure C8H11NC8H9F2N·HCl
Primary Mechanism TAAR1 agonist; Dopamine and Norepinephrine releaser.[7][8]Likely TAAR1 agonist; potential for altered affinity and selectivity.
Metabolism Rapidly metabolized by MAO-B.[1][10]Expected to be resistant to MAO-B metabolism, leading to a longer half-life.
Blood-Brain Barrier Crosses the BBB.[9]Predicted to have enhanced BBB penetration due to increased lipophilicity.[1][10]
In Vivo Effects CNS stimulant, increases locomotor activity, stereotypy.[11][13]Potentially more potent and longer-lasting CNS stimulant effects.
Synthesis Established methods include reduction of benzyl cyanide.[1][6]Likely synthesized from a corresponding difluorinated precursor, such as 2,2-difluoro-2-phenylacetonitrile or 2,2-difluoro-2-phenylacetamide.

Section 4: Proposed Experimental Workflows for Comparative Analysis

To validate the hypotheses regarding this compound and directly compare it to PEA, a series of in vitro and in vivo experiments are proposed.

In Vitro Characterization

This assay will determine the susceptibility of each compound to metabolism by MAO-A and MAO-B.

Protocol:

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A non-selective substrate like kynuramine or a selective substrate like benzylamine for MAO-B can be employed.[10]

  • Assay Principle: The assay measures the enzymatic conversion of the substrate, which can be monitored spectrophotometrically or fluorometrically. A common method involves detecting the hydrogen peroxide byproduct using a fluorogenic probe like Amplex® Red in the presence of horseradish peroxidase (HRP).[10]

  • Procedure:

    • Incubate the MAO enzyme with either PEA or this compound at various concentrations.

    • Initiate the reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time.

  • Data Analysis: Calculate the rate of metabolism for each compound. A significantly lower rate for the difluorinated analog would confirm its resistance to MAO-mediated degradation.

MAO_Metabolism PEA Phenylethylamine (PEA) MAO_B Monoamine Oxidase B (MAO-B) PEA->MAO_B Rapid Metabolism DF_PEA 2,2-Difluoro-2-phenylethanamine DF_PEA->MAO_B Metabolite Phenylacetic Acid MAO_B->Metabolite No_Metabolism Resistant to Metabolism MAO_B->No_Metabolism

Figure 1: Hypothesized differential metabolism by MAO-B.

This experiment will quantify the binding affinity and functional potency of each compound at the TAAR1 receptor.

Protocol:

  • Cell Line: Use a stable cell line expressing human TAAR1, such as CHO or HEK293 cells.

  • Competitive Binding Assay:

    • A radiolabeled or fluorescently tagged TAAR1 ligand is used.

    • Incubate the cell membranes with the labeled ligand in the presence of increasing concentrations of unlabeled PEA or this compound.

    • Measure the displacement of the labeled ligand to determine the binding affinity (Ki) of each test compound.

  • Functional Assay (cAMP Measurement):

    • TAAR1 is a Gs-coupled receptor, so its activation leads to an increase in intracellular cyclic AMP (cAMP).

    • Treat the TAAR1-expressing cells with varying concentrations of each compound.

    • Measure the resulting cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) for each compound.

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Receptor G_Protein Gs Protein TAAR1->G_Protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ligand PEA or 2,2-Difluoro-PEA Ligand->TAAR1 Binding G_Protein->AC Stimulation ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Transporter Phosphorylation) PKA->Downstream

Figure 2: TAAR1 receptor activation pathway.
In Vivo Comparative Study

A rodent behavioral study will assess the overall CNS effects, potency, and duration of action.

Protocol:

  • Animals: Male Swiss Webster mice or Sprague-Dawley rats.

  • Drug Administration: Administer PEA HCl or this compound via intraperitoneal (i.p.) injection across a range of doses.

  • Behavioral Monitoring (Open Field Test):

    • Immediately after injection, place individual animals in an open field arena equipped with automated tracking software.

    • Record locomotor activity (distance traveled), rearing frequency, and stereotyped behaviors (e.g., circling, head-weaving) for at least 2 hours.

  • Data Analysis: Compare the dose-response curves for each behavioral parameter. The difluorinated compound is hypothesized to show a leftward shift in the dose-response curve (higher potency) and a longer duration of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MAO_Assay MAO Metabolism Assay TAAR1_Assay TAAR1 Binding & Activation Data_Analysis Comparative Data Analysis (Potency, Efficacy, Duration) MAO_Assay->Data_Analysis TAAR1_Assay->Data_Analysis Animal_Model Rodent Model Selection Dosing Dose-Response Administration Animal_Model->Dosing Behavior Open Field Behavioral Test Dosing->Behavior Behavior->Data_Analysis Start Compound Synthesis (PEA & 2,2-Difluoro-PEA) Start->MAO_Assay Start->TAAR1_Assay Start->Animal_Model Conclusion Pharmacological Profile Determination Data_Analysis->Conclusion

Figure 3: Proposed comparative experimental workflow.

Section 5: Conclusion and Future Directions

Phenylethylamine is a foundational molecule for understanding the pharmacology of endogenous trace amines. The synthesis and evaluation of its fluorinated analogs, such as this compound, represent a logical next step in neuropharmacological research. Based on established principles of medicinal chemistry, it is hypothesized that the introduction of a geminal difluoro group at the benzylic position will significantly enhance metabolic stability and may increase CNS potency and duration of action.

The experimental protocols outlined in this guide provide a clear path forward for the empirical validation of these hypotheses. A thorough investigation of this compound will not only elucidate the specific effects of this structural modification but also contribute to a broader understanding of how fluorination can be strategically employed to modulate the properties of psychoactive compounds. This research could pave the way for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

References

  • Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? PMC - PubMed Central. [Link]

  • 2-Phenylethylamine . American Chemical Society. [Link]

  • Phenethylamine . Wikipedia. [Link]

  • What is Phenethylamine (PEA) mechanism of action? Consensus. [Link]

  • Synthesis and resolution of alpha-phenylethylamine . designer-drug.com. [Link]

  • What is Phenethylamine (PEA) mechanism of action? Consensus. [Link]

  • CN103641725A - Preparation method of phenylethylamine.
  • Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms . PubMed. [Link]

  • Fluorine in psychedelic phenethylamines . ResearchGate. [Link]

  • Behavioural effects of acute and chronic beta-phenylethylamine administration in the rat: evidence for the involvement of 5-hydroxytryptamine . PubMed. [Link]

  • Bioisosteric Replacements . Cambridge MedChem Consulting. [Link]

  • β-PHENYLETHYLAMINE . Organic Syntheses Procedure. [Link]

  • Introduction to Psychedelic Phenethylamines . Spirit Pharmacist. [Link]

  • Phenylethylamine (PEA) . Nootropics Expert. [Link]

  • Pharmacological Changes Induced by Repeated Exposure to Phenylethylamine . PubMed. [Link]

  • What are the adverse effects of Phenethylamine (PEA)? Consensus. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase . PubMed. [Link]

  • An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice . PubMed. [Link]

  • Pharmacology of beta-phenylethylamine-induced seizures in mice . PubMed. [Link]

  • Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors . MDPI. [Link]

  • Phenylethylamine modulation of affect: therapeutic and diagnostic implications . PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay . Evotec. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) . ACS Publications. [Link]

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine . ResearchGate. [Link]

  • Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study . ResearchGate. [Link]

  • Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Semantic Scholar. [Link]

  • Trace amine-associated receptor 1 is a stereoselective binding site for compounds in the amphetamine class . PMC - PubMed Central. [Link]

  • 2,2-difluoro-2-phenylethanamine . ChemSynthesis. [Link]

  • 2,2-Difluoro-2-phenylethylamine . PubChem. [Link]

  • Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies . F1000Research. [Link]

  • Trace amine-associated receptor 1 (TAAR1) agonism as a new treatment strategy for schizophrenia and related disorders . ResearchGate. [Link]

  • Process for Preparing 2,2-Difluoroethylamine.
  • Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity . YouTube. [Link]

  • TAAR1 . Wikipedia. [Link]

  • 2,2-Difluoro-2-phenylethan-1-ol . Oakwood Chemical. [Link]

  • 2-Phenylethylamine hydrochloride . PubChem. [Link]

Sources

A Comparative Guide to Dopamine Release: Amphetamine versus the Predicted Profile of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the well-characterized psychostimulant, amphetamine, and a predicted pharmacological profile for 2,2-Difluoro-2-phenylethanamine HCl. While extensive experimental data exists for amphetamine, there is a notable absence of publicly available research on the specific effects of this compound on dopamine release. Therefore, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to construct a scientifically-grounded, theoretical profile for this fluorinated analogue. The experimental protocols detailed herein are presented as the essential methodologies required to validate these predictions.

Introduction: The Enduring Interest in Dopamine Releasers

The modulation of dopamine (DA) neurotransmission is a cornerstone of neuropharmacology, central to the therapeutic management of conditions like Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, as well as the study of substance use disorders.[1][2] The dopamine transporter (DAT) is a primary regulatory protein that controls synaptic DA levels by reuptaking the neurotransmitter into the presynaptic terminal.[3] Compounds that interact with DAT fall broadly into two categories: inhibitors (like cocaine), which block reuptake, and substrates (like amphetamine), which are transported into the neuron and induce non-vesicular DA release through reverse transport, a process also known as efflux.[2][3]

Amphetamine is the archetypal dopamine-releasing agent, and its mechanism has been studied for decades. In contrast, this compound represents a rational chemical modification of the basic phenethylamine scaffold. The introduction of a gem-difluoro group at the alpha-carbon (the carbon adjacent to the amine) is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability and electronic properties.[4][5] This guide will first detail the established mechanism of amphetamine and then extrapolate the likely effects of this difluorination to predict the pharmacological profile of this compound, offering a side-by-side comparison for the research community.

Comparative Mechanism of Action at the Dopamine Terminal

The primary mechanism for both amphetamine and, hypothetically, 2,2-Difluoro-2-phenylethanamine involves a complex interaction with the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).

Amphetamine: The Canonical Releasing Agent

Amphetamine's action is a multi-step process:

  • DAT Substrate: Amphetamine is a high-affinity substrate for DAT and is transported from the synaptic cleft into the presynaptic neuron.[3] This competitively inhibits the reuptake of dopamine.

  • VMAT2 Disruption: Once inside the neuron, amphetamine, being a weak base, disrupts the proton gradient of synaptic vesicles, which is maintained by VMAT2. This causes dopamine to leak from the vesicles into the cytoplasm.

  • DAT Reversal (Efflux): The resulting high concentration of cytoplasmic dopamine, coupled with amphetamine's interaction with DAT, induces a conformational change in the transporter, causing it to reverse its direction of transport. This results in the non-vesicular, calcium-independent release of dopamine into the synaptic cleft.[3][6]

  • MAO Inhibition: Amphetamine is also a weak inhibitor of monoamine oxidase (MAO), the enzyme responsible for degrading cytoplasmic dopamine, which further increases the available pool of dopamine for efflux.

This compound: A Predicted Profile

The parent compound, β-phenylethylamine (PEA), is an endogenous trace amine that also acts as a DAT substrate to promote dopamine efflux, though its effects are very transient due to rapid metabolism by MAO.[[“]][[“]] The introduction of the gem-difluoro group is predicted to cause several critical changes:

  • Blocked Metabolic Oxidation: The C-F bond is significantly stronger than the C-H bond. The CF2 group at the alpha-position would block metabolism by MAO-B, which requires the oxidation of an adjacent C-H bond. This is analogous to how deuteration at the same position prolongs the dopamine-releasing effects of PEA.[9] This metabolic stability would drastically increase the compound's duration of action compared to PEA.

  • Altered Basicity (pKa): Fluorine is highly electronegative. The two fluorine atoms will have a strong electron-withdrawing effect, which is known to lower the pKa (reduce the basicity) of the nearby primary amine.[5] This could alter the compound's affinity for DAT and its ability to disrupt the pH gradient of synaptic vesicles.

  • DAT Interaction: The altered electronic profile and steric bulk of the CF2 group compared to a CH2 group will modify its binding to DAT. It is plausible that it remains a DAT substrate, but its potency and efficacy as a releaser versus an inhibitor could be significantly different from PEA or amphetamine. It may exhibit a mixed profile of reuptake inhibition and release.

The diagram below illustrates the established pathway for amphetamine and the hypothesized pathway for its difluoro-analogue.

G cluster_Amph Amphetamine (AMPH) Action cluster_DFPEA Predicted 2,2-Difluoro-2-phenylethanamine (DF-PEA) Action AMPH_out AMPH (Extracellular) DAT_Amph DAT AMPH_out->DAT_Amph 1. Uptake via DAT AMPH_in AMPH (Cytosolic) DAT_Amph->AMPH_in DA_efflux_Amph DA Efflux (Reverse Transport) DAT_Amph->DA_efflux_Amph VMAT2_Amph VMAT2 AMPH_in->VMAT2_Amph 2. Disrupts Vesicle pH Vesicle_Amph Synaptic Vesicle (DA Storage) VMAT2_Amph->Vesicle_Amph DA_cyto_Amph Cytosolic DA (Increased Pool) Vesicle_Amph->DA_cyto_Amph DA Leak DA_cyto_Amph->DAT_Amph 3. Induces DAT Reversal DFPEA_out DF-PEA (Extracellular) DAT_DFPEA DAT DFPEA_out->DAT_DFPEA 1. Interacts with DAT (Substrate or Inhibitor?) DFPEA_in DF-PEA (Cytosolic) DAT_DFPEA->DFPEA_in DA_efflux_DFPEA DA Efflux? DA Reuptake Inhibition? DAT_DFPEA->DA_efflux_DFPEA VMAT2_DFPEA VMAT2 DFPEA_in->VMAT2_DFPEA 3. Disrupts Vesicle pH? (pKa Dependent) MAO_DFPEA MAO DFPEA_in->MAO_DFPEA 2. Blocks Metabolism Vesicle_DFPEA Synaptic Vesicle (DA Storage) VMAT2_DFPEA->Vesicle_DFPEA DA_cyto_DFPEA Cytosolic DA (Increased Pool) Vesicle_DFPEA->DA_cyto_DFPEA DA Leak DA_cyto_DFPEA->DAT_DFPEA 4. Modulates DAT Conformation

Figure 1. Comparative mechanistic pathways for dopamine release.

Quantitative Comparison: Potency and Efficacy

Potency (EC50) is the concentration of a drug that gives a half-maximal response, while efficacy (Emax) is the maximum response achievable. For dopamine releasers, these values are typically determined using in vitro assays with synaptosomes or cells expressing DAT.

The table below summarizes the known data for amphetamine and the hypothesized profile for this compound. The values for this compound are predictive and require experimental validation.

ParameterAmphetamineThis compound (Predicted)Rationale for Prediction
Primary Mechanism DAT Substrate / ReleaserMixed DAT Substrate / InhibitorThe strong electron-withdrawing CF2 group may alter binding to favor inhibition over substrate-mediated efflux.
DA Release EC50 ~30 - 100 nMHigher than AmphetamineAltered pKa and electronics may reduce efficiency of DAT reversal, requiring higher concentrations for release.
DAT Inhibition Ki ~300 - 1000 nMLower than AmphetamineMay bind more tightly as an inhibitor due to modified electronic properties.
DA Release Emax HighModerate to HighDependent on its ability to effectively reverse DAT. Could be lower than amphetamine if inhibitory action dominates.
Metabolic Stability Moderate (Metabolized by CYP2D6)HighThe α-CF2 group is predicted to block metabolism by MAO, significantly increasing bioavailability and duration.[4][9]

Experimental Methodologies for Profile Validation

To validate the predicted pharmacological profile of this compound, a series of well-established in vitro and in vivo experiments are required.

Protocol 1: In Vitro Dopamine Release Assay Using Synaptosomes

This assay provides a direct measure of a compound's ability to induce dopamine release from isolated nerve terminals, allowing for the determination of EC50 and Emax.

Causality Behind Experimental Choices:

  • Synaptosomes: These are resealed nerve terminals isolated from brain tissue (typically the striatum) that contain all the necessary machinery for neurotransmitter uptake, storage, and release.[10] This provides a more physiologically relevant system than simple cell lines.

  • [³H]-Dopamine: Using radiolabeled dopamine allows for highly sensitive and quantitative measurement of its release from the pre-loaded synaptosomes.

  • DAT-Specificity: The inclusion of a known DAT inhibitor, such as cocaine or GBR-12909, in a control condition is critical to confirm that the observed release is mediated by the dopamine transporter.[3]

Step-by-Step Methodology:

  • Synaptosome Preparation: a. Dissect striata from rodent brains in ice-cold sucrose buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4). b. Homogenize the tissue gently using a glass-Teflon homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. d. Collect the supernatant and centrifuge at 15,000 x g for 20 minutes to pellet the crude synaptosomal fraction (P2). e. Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

  • [³H]-Dopamine Loading: a. Incubate the resuspended synaptosomes with a low concentration (e.g., 20 nM) of [³H]-Dopamine for 15-30 minutes at 37°C.

  • Dopamine Release Assay: a. Wash the loaded synaptosomes three times with ice-cold buffer to remove extracellular [³H]-Dopamine. b. Resuspend the final pellet in fresh buffer and aliquot into reaction tubes. c. Add varying concentrations of the test compounds (amphetamine and this compound) to the tubes. d. Incubate for 5-10 minutes at 37°C. e. Terminate the reaction by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

  • Quantification: a. Measure the radioactivity in the supernatant (released [³H]-DA) and the pellet (retained [³H]-DA) using a liquid scintillation counter. b. Calculate the percentage of total [³H]-DA released for each drug concentration. c. Plot the data using a non-linear regression to determine EC50 and Emax values.

G start Start: Rat Striatal Tissue homogenize 1. Homogenize in Sucrose Buffer start->homogenize centrifuge1 2. Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 supernatant1 Collect Supernatant (S1) centrifuge1->supernatant1 centrifuge2 3. High-Speed Centrifugation (15,000 x g) supernatant1->centrifuge2 supernatant2 Discard Supernatant (Cytosol) centrifuge2->supernatant2 pellet2 Resuspend P2 Pellet (Synaptosomes) centrifuge2->pellet2 load_da 4. Load with [3H]-Dopamine (37°C, 15 min) pellet2->load_da wash 5. Wash 3x to Remove External [3H]-DA load_da->wash aliquot 6. Aliquot into Reaction Tubes wash->aliquot add_drug 7. Add Test Compounds (Varying Concentrations) aliquot->add_drug incubate 8. Incubate (37°C, 5 min) add_drug->incubate separate 9. Separate Supernatant and Pellet incubate->separate count 10. Scintillation Counting separate->count analyze 11. Analyze Data (Calculate % Release, Determine EC50/Emax) count->analyze end End: Potency & Efficacy Data analyze->end

Figure 2. Experimental workflow for the in vitro synaptosome dopamine release assay.

Protocol 2: In Vivo Microdialysis

This technique measures neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely-moving animals, providing crucial information on a drug's net effect on synaptic dopamine under physiological conditions.

Causality Behind Experimental Choices:

  • Freely-Moving Animals: Eliminates the confounding effects of anesthesia on neuronal activity and dopamine release.

  • Targeted Brain Region: Placing the probe in a dopamine-rich area like the nucleus accumbens or striatum allows for the direct measurement of dopamine release in circuits relevant to reward and motor control.[1]

  • No-Net-Flux Method: This advanced microdialysis technique can be used to estimate the true basal extracellular concentration of dopamine, providing a more accurate baseline for measuring drug effects.

Step-by-Step Methodology:

  • Surgical Implantation: a. Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. b. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). c. Allow the animal to recover for several days.

  • Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). c. Allow the system to equilibrate and collect baseline samples to establish stable dopamine levels.

  • Drug Administration and Sampling: a. Administer the test compound (e.g., amphetamine or this compound) systemically (e.g., via intraperitoneal injection). b. Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-injection.

  • Analysis: a. Analyze the dopamine concentration in each dialysate sample using high-performance liquid chromatography with electrochemical detection (HPLC-ED). b. Express the results as a percentage change from the baseline dopamine level.

Conclusion and Future Directions

Amphetamine remains a critical pharmacological tool and therapeutic agent due to its robust ability to evoke dopamine release. The analysis of this compound, based on established structure-activity relationships, suggests it may represent a novel pharmacological profile. The key hypothesis is that α,α-difluorination will confer significant metabolic stability while potentially shifting the compound's activity towards a mixed DAT inhibitor/releaser. This could translate to a longer duration of action with a different behavioral profile compared to amphetamine.

The ultimate determination of this compound's effects awaits empirical validation. The experimental protocols outlined in this guide provide a clear path forward for researchers to elucidate its precise mechanism, potency, and efficacy, thereby contributing valuable knowledge to the field of dopamine transporter pharmacology.

References

  • Mosher, J. T. (1986). In vivo release of endogenous dopamine from rat caudate nucleus by beta-phenylethylamine and alpha,alpha,-dideutero-beta-phenylethylamine. Life Sciences, 39(25), 2395–2400. [Link]

  • Zou, M. F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry, 60(24), 10172–10187. [Link]

  • Melnykov, K., et al. (2021). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Consensus. (n.d.). Does Phenethylamine (PEA) increase dopamine release in the brain? Consensus. [Link]

  • Gobert, S. (2021). The geminal difluoromethylene group: bioisosterism, and catalysis-based access from α-(bromomethyl)styrenes via I(I)/I(III) catalysis. ResearchGate. [Link]

  • Newman, A. H., et al. (2018). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. [Link]

  • Grygorenko, O. (2021). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Liashuk, O. (2021). Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. [Link]

  • Melnykov, K., et al. (2021). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Zou, M. F., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. PMC. [Link]

  • Kitayama, S., et al. (1993). Dopamine transporter mutants selectively enhance MPP+ transport. Synapse, 15(1), 58-62. [Link]

  • Consensus. (n.d.). Does Phenethylamine (PEA) increase dopamine release in the brain? Consensus. [Link]

  • Consensus. (n.d.). Does Phenethylamine (PEA) increase dopamine release in the brain? Consensus. [Link]

  • Woolverton, W. L., et al. (1980). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology Biochemistry and Behavior, 13(6), 869-76. [Link]

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. NIH. [Link]

  • Wikipedia. (n.d.). Dopamine. Wikipedia. [Link]

  • Foster, J. D., et al. (2016). Mechanisms of dopamine transporter regulation in normal and disease states. PMC. [Link]

  • Wainscott, D. B., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. NIH. [Link]

  • Kráľová, K., et al. (2017). Synthesis and Biological Evaluation of New Combined α/β-Adrenergic Blockers. PubMed. [Link]

  • de Oliveira, R. B., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. NIH. [Link]

  • St-Denis, C., et al. (2018). The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage. PMC. [Link]

  • Sjulson, L., et al. (2016). Distinct roles for dopamine clearance mechanisms in regulating behavioral flexibility. PMC. [Link]

  • Woulfe, J., et al. (2010). Dopamine Transporter Activity Is Modulated by α-Synuclein. PMC. [Link]

  • Ram-Mohan, S., et al. (2019). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. PubMed Central. [Link]

  • Sambo, D., et al. (2017). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. PubMed Central. [Link]

  • Zhang, L., et al. (2009). Fluorescent false neurotransmitters visualize dopamine release from individual presynaptic terminals. PubMed. [Link]

  • te Beek, E. T., et al. (2022). EC50 images reveal reproducible spatial variation in drug affinity across single- and repeat-dose occupancy studies. PubMed Central. [Link]

  • Zhang, L., et al. (2016). Dopamine Release Dynamics in the Tuberoinfundibular Dopamine System. PMC. [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Wikipedia. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to predicting its therapeutic potential and off-target liabilities. This guide provides an in-depth comparative analysis of 2,2-Difluoro-2-phenylethanamine HCl, a fluorinated phenethylamine derivative. Due to the limited direct experimental data on this specific molecule, this guide employs a predictive approach grounded in the well-established pharmacology of structurally related compounds. We will objectively compare its anticipated performance with key alternatives, supported by established experimental data from the scientific literature.

Introduction: The Significance of Fluorination and the Phenethylamine Scaffold

The 2-phenylethylamine (PEA) scaffold is the backbone of many endogenous neurotransmitters and psychoactive compounds, including dopamine, norepinephrine, and amphetamine.[1][2] These molecules primarily exert their effects by interacting with monoamine transporters and metabolic enzymes.[3] The introduction of fluorine atoms, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity to its targets.[4] Understanding how these modifications influence cross-reactivity is crucial for lead optimization and safety assessment.

This guide will focus on the predicted interactions of this compound with primary and secondary pharmacological targets, comparing it with:

  • 2-Phenylethylamine (PEA): The parent compound, providing a baseline for understanding the core pharmacophore.

  • Amphetamine: A well-characterized CNS stimulant and a close structural analog.

  • 2-Fluoroamphetamine (2-FA) and 4-Fluoroamphetamine (4-FA): Positional isomers that highlight the impact of fluorine placement on pharmacological activity.[4][5]

Predicted Primary Target Interactions: Monoamine Transporters and MAO Enzymes

Based on its structural homology to phenylethylamines, this compound is predicted to primarily interact with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and the monoamine oxidase (MAO) enzymes.[6][7]

Monoamine Transporter Affinity

Phenylethylamine derivatives are known to inhibit the reuptake of dopamine, norepinephrine, and serotonin, thereby increasing their synaptic concentrations.[3] The affinity for each transporter dictates the compound's specific stimulant and psychoactive profile.

Comparative Monoamine Transporter Inhibition Data

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
This compound Predicted: ModeratePredicted: HighPredicted: Low
2-Phenylethylamine~500~100>10,000
Amphetamine~600~70-100~20,000-40,000
2-Fluoroamphetamine (2-FA)Data not readily availableData not readily availableData not readily available
4-Fluoroamphetamine (4-FA)7704206800

Note: Ki values are collated from various in vitro studies and can vary based on experimental conditions. The predictions for this compound are based on structure-activity relationships of related fluorinated compounds.[5][6]

The difluorination at the alpha-carbon is expected to influence binding affinities. While precise predictions are challenging without direct experimental data, it is plausible that this compound will exhibit a strong affinity for NET, moderate affinity for DAT, and significantly lower affinity for SERT, similar to amphetamine.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[8] Phenylethylamines can act as substrates and inhibitors of both MAO-A and MAO-B.[7] Inhibition of MAO can potentiate the effects of monoamine release.

Comparative MAO Inhibition Data

CompoundMAO-A (IC50, µM)MAO-B (IC50, µM)
This compound Predicted: ModeratePredicted: Moderate to High
2-Phenylethylamine>100~5
Amphetamine~8-11>400
4-Fluoroamphetamine (4-FA)28240

Note: IC50 values are collated from various in vitro studies.[9][10][11]

Phenylethylamine is a preferential substrate for MAO-B.[8] The α-methylation in amphetamine shifts the selectivity towards MAO-A inhibition.[7] The difluoro substitution in this compound may result in moderate inhibitory activity at both isoforms, a crucial aspect to determine experimentally.

Off-Target Cross-Reactivity Profile: A Predictive Assessment

Early assessment of off-target interactions is critical to de-risk drug candidates.[12] Based on the pharmacology of related compounds, the following off-targets are of particular interest for this compound.

Adrenergic and Serotonergic Receptors

Direct interaction with adrenergic and serotonergic receptors can lead to a range of physiological effects. Phenethylamines generally exhibit low affinity for these receptors, but substitutions on the phenyl ring can modulate these interactions.[[“]][14]

Predicted Off-Target Receptor Affinities

TargetThis compound (Predicted Affinity)Rationale & Comparative Insights
α-Adrenergic Receptors LowPhenylethylamine and its simple derivatives generally show low affinity for α-adrenergic receptors.[[“]]
β-Adrenergic Receptors LowSimilar to α-adrenergic receptors, significant affinity is not expected.
5-HT Receptors (e.g., 5-HT2A, 5-HT2C) Low to ModerateWhile the parent phenethylamine has low affinity, substitutions can increase binding. For instance, 4-Fluoroamphetamine has a Ki of 11,300 nM for the 5-HT2A receptor.[5][12]
Cytochrome P450 (CYP) Enzyme Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions. Amphetamine and its derivatives are known to be weak to moderate inhibitors of CYP2D6.[15][16]

Comparative CYP2D6 Inhibition

CompoundCYP2D6 Inhibition (Ki, µM)
This compound Predicted: Weak to Moderate
Amphetamine~26.5
Methamphetamine~25

Data from in vitro studies with human liver microsomes.[15]

Given the structural similarities, it is prudent to assume that this compound may act as a weak to moderate inhibitor of CYP2D6.

hERG Channel Blockade

Blockade of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[17] While phenylethylamines are not typically potent hERG blockers, it is a critical safety parameter to evaluate for any new chemical entity.

hERG Channel Affinity

CompoundhERG Inhibition (IC50)
This compound Predicted: >10 µM
Rationale: Structurally related stimulants without significant lipophilic substitutions generally exhibit low affinity for the hERG channel. However, this must be confirmed experimentally.

Experimental Protocols for Cross-Reactivity Profiling

To validate the predicted cross-reactivity profile of this compound, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Monoamine Transporter Radioligand Binding Assay

This assay determines the binding affinity of the test compound to DAT, SERT, and NET.

Caption: Principle of Fluorometric MAO Inhibition Assay.

Step-by-Step Protocol:

  • Reagents: Use recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorogenic probe (e.g., Amplex® Red), and horseradish peroxidase (HRP).

  • Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Setup: In a 96-well plate, add the MAO enzyme and varying concentrations of this compound. Include positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Add a solution containing the substrate, fluorogenic probe, and HRP to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em for Amplex® Red) in a kinetic mode for 30-60 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

CYP450 Inhibition Assay (Fluorogenic Method)

This high-throughput assay assesses the potential of a compound to inhibit major CYP450 isoforms.

CYP450_Inhibition_Workflow A Incubate CYP450 isozyme, NADPH regenerating system, and test compound B Add fluorogenic substrate A->B C Measure fluorescence over time B->C D Calculate % inhibition and IC50 C->D hERG_Assay_Logic A HEK293 cells expressing hERG channels are cultured on a patch plate B Whole-cell configuration is established A->B C A specific voltage protocol is applied to elicit hERG current B->C D Compound is applied at various concentrations C->D E Reduction in hERG tail current is measured D->E F IC50 value is determined E->F

Caption: Logic flow of an automated patch clamp hERG assay.

Step-by-Step Protocol:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

  • Automated Patch Clamp System: Utilize a system like QPatch or Patchliner.

  • Experimental Setup: Cells are automatically captured, and a whole-cell patch clamp configuration is established.

  • Voltage Protocol: Apply a specific voltage protocol to elicit the characteristic hERG current.

  • Compound Application: Apply a vehicle control followed by cumulative concentrations of this compound.

  • Data Acquisition: Record the hERG current, particularly the tail current, at each concentration.

  • Data Analysis: Calculate the percent inhibition of the hERG tail current and determine the IC50 value.

Conclusion and Future Directions

This guide provides a predictive and comparative framework for understanding the cross-reactivity of this compound. Based on its structural similarity to known phenylethylamines, it is anticipated to be a potent norepinephrine and dopamine reuptake inhibitor with potential for MAO inhibition. Off-target activities at adrenergic and serotonergic receptors are predicted to be low, but interactions with CYP2D6 and the hERG channel warrant experimental investigation.

The provided experimental protocols offer a robust starting point for the in vitro characterization of this compound. The resulting data will be crucial for building a comprehensive pharmacological profile, enabling informed decisions in the drug development process. Future studies should also consider functional assays (e.g., neurotransmitter release assays) and in vivo models to fully elucidate the compound's mechanism of action and safety profile.

References

  • Interactions of amphetamine analogs with human liver CYP2D6. PubMed. [Link]

  • Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed. [Link]

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. [Link]

  • Annotation of FDA Label for amphetamine and CYP2D6. ClinPGx. [Link]

  • 4-Fluoroamphetamine. Wikipedia. [Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One. [Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. [Link]

  • 4-Fluoroamphetamine (4-FA). LJMU Research Online. [Link]

  • 4-Fluoroamphetamine (4-FA) Critical Review Report. LJMU Research Online. [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PubMed Central. [Link]

  • Pharmacological interactions of phenethylamine with adrenergic receptors. Consensus. [Link]

  • Molecular Interaction of Serotonin 5-HT 2A Receptor Residues Phe339 (6.51) and Phe340 (6.52) with Superpotent N -Benzyl Phenethylamine Agonists. ResearchGate. [Link]

  • Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. Taylor & Francis Online. [Link]

  • Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. SpringerLink. [Link]

  • (PDF) Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ResearchGate. [Link]

  • Effect of MAO inhibitors on the high-affinity reuptake of biogenic amines in rat subcortical regions. PubMed. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. PubMed Central. [Link]

  • Chemical structures and MAO-A IC50 of some enantiomerically pure AMPH... ResearchGate. [Link]

  • Range of previously reported IC 50 values for neurotransmitter uptake inhibition.. ResearchGate. [Link]

  • (PDF) Irreversible Inhibition of CYP2D6 by (−)-Chloroephedrine, a Possible Impurity in Methamphetamine. ResearchGate. [Link]

  • Binding affinities (pKi values) of L-phenylephrine, medetomidine, synephrine, β-phenethylamine, and 1R,2S norephedrine on homogeneous populations of human α 1A. ResearchGate. [Link]

  • Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. PubMed. [Link]

  • Amphetamine Derivatives as Monoamine Oxidase Inhibitors. PubMed Central. [Link]

  • 2,5-Dimethoxy-4-iodoamphetamine. Wikipedia. [Link]

  • 2-Fluoroamphetamine. Wikipedia. [Link]

  • Monoamine oxidase inhibitor. Wikipedia. [Link]

  • High affinity open channel block by dofetilide of HERG expressed in a human cell line. PubMed. [Link]

  • Safety Profile and Neurocognitive Function Following Acute 4-Fluoroamphetamine (4-FA) Administration in Humans. National Institutes of Health. [Link]

  • Investigating the state dependence of drug binding in hERG channels using a trapped-open channel phenotype. PubMed Central. [Link]

  • 2-FA. KnowDrugs. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]

  • 2-Fluoromethamphetamine. Wikipedia. [Link]

  • Drug-induced changes in motor activity after selective MAO inhibition. PubMed. [Link]

  • Amphetamine. StatPearls - NCBI Bookshelf. [Link]

  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. ResearchGate. [Link]

  • A comparison of the receptor binding and HERG channel affinities for a series of antipsychotic drugs. PubMed. [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. [Link]

  • Structural modeling of the hERG potassium channel and associated drug interactions. ResearchGate. [Link]

  • Physicochemical features of the HERG channel drug binding site. PubMed. [Link]

  • Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate. PubMed Central. [Link]

  • Balance between Dopamine and Serotonin Release Modulates Behavioral Effects of Amphetamine‐Type Drugs. ResearchGate. [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • 2-Phenylethylamine. American Chemical Society. [Link]

Sources

Benchmarking a Novel Compound: A Comparative Analysis of 2,2-Difluoro-2-phenylethanamine HCl and Known TAAR1 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of 2,2-Difluoro-2-phenylethanamine HCl, a novel compound with structural similarities to known psychoactive agents. Our objective is to benchmark its activity against established Trace Amine-Associated Receptor 1 (TAAR1) agonists, providing a clear, data-driven comparison for researchers in neuroscience and drug development.

Introduction: The Significance of TAAR1 Modulation

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a critical modulator of monoaminergic neurotransmission, influencing dopamine, serotonin, and norepinephrine signaling.[1][2][3] Unlike classical monoamine receptors, TAAR1 is activated by a unique class of endogenous ligands known as trace amines, such as β-phenylethylamine (β-PEA) and tyramine, as well as by certain psychoactive drugs like amphetamine.[1][4][5] This receptor's ability to fine-tune neuronal activity has positioned it as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders.[2][6][7]

The therapeutic potential of TAAR1 agonists lies in their ability to attenuate hyperdopaminergic states without the direct receptor blockade characteristic of traditional antipsychotics, potentially offering a novel treatment paradigm with a more favorable side-effect profile.[6][8] Therefore, the identification and characterization of novel, potent, and selective TAAR1 agonists is an area of intense research. This guide outlines a systematic approach to evaluate this compound and compare its pharmacological profile to well-characterized TAAR1 agonists.

The Compounds Under Investigation

This guide focuses on a head-to-head comparison of our novel compound with three well-established TAAR1 agonists, each representing a different chemical class and potency profile.

  • This compound (Test Compound): A novel phenethylamine derivative. Its fluorination at the alpha-carbon may alter its metabolic stability and receptor interaction profile.

  • β-Phenylethylamine (β-PEA) (Endogenous Agonist): An endogenous trace amine that serves as a natural ligand for TAAR1.[1] It is a foundational benchmark for assessing the physiological relevance of novel agonists.

  • Amphetamine (Exogenous Agonist): A well-known central nervous system stimulant and a potent TAAR1 agonist, particularly in rodents.[1][4] It serves as a reference for psychoactive potential.

  • 3-Iodothyronamine (T1AM) (High-Potency Agonist): An endogenous thyronamine that is one of the most potent known TAAR1 agonists.[9][10] It provides a benchmark for maximal efficacy.

Experimental Benchmarking Workflow

To thoroughly characterize this compound, a multi-tiered experimental approach is proposed. This workflow is designed to first establish its interaction with TAAR1 and then to quantify its functional activity and downstream signaling effects.

G A Compound Acquisition & Purity Analysis B Primary Screening: Receptor Binding Assays A->B C Functional Characterization: cAMP Accumulation Assays B->C D Downstream Signaling Analysis: pERK1/2 & pCREB Assays C->D E Comparative Data Analysis & Reporting D->E

Caption: Proposed experimental workflow for benchmarking this compound.

Part 1: Receptor Binding Affinity

The initial step is to determine if this compound directly interacts with the TAAR1 receptor. This is achieved through competitive radioligand binding assays.

Protocol: TAAR1 Radioligand Binding Assay

  • Cell Culture: Utilize HEK293 cells stably expressing human TAAR1.

  • Membrane Preparation: Harvest cells and prepare cell membrane fractions through homogenization and centrifugation.

  • Binding Reaction: Incubate membrane preparations with a known TAAR1 radioligand (e.g., [³H]-EPPTB) and varying concentrations of the test compounds (this compound, β-PEA, Amphetamine, T1AM).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) for each compound by fitting the data to a one-site competition model using non-linear regression.

Rationale: This assay provides a quantitative measure of the affinity of each compound for the TAAR1 receptor. A lower Ki value indicates a higher binding affinity.

Part 2: Functional Agonist Activity

Demonstrating binding is crucial, but it does not reveal the functional consequence of that interaction. The canonical signaling pathway for TAAR1 involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[10][11] Therefore, a cAMP accumulation assay is the gold standard for determining agonist activity.

Protocol: cAMP Accumulation Assay

  • Cell Culture: Use HEK293 cells stably expressing human TAAR1.

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of concentrations of each test compound.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescence resonance energy transfer (BRET)-based biosensor.[12]

  • Data Analysis: Plot the concentration-response curves and calculate the half-maximal effective concentration (EC50) and the maximum effect (Emax) for each compound.

Rationale: This assay quantifies the potency (EC50) and efficacy (Emax) of each compound in activating TAAR1. A lower EC50 indicates greater potency, while the Emax reflects the maximal response achievable by the compound relative to a full agonist.

G cluster_0 TAAR1 Signaling Cascade Agonist TAAR1 Agonist TAAR1 TAAR1 Receptor Agonist->TAAR1 G_alpha_s Gαs TAAR1->G_alpha_s ERK ERK Pathway TAAR1->ERK β-arrestin2 dependent AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB

Caption: Simplified TAAR1 signaling pathway leading to cAMP production and downstream effects.

Part 3: Downstream Signaling Pathways

Beyond cAMP production, TAAR1 activation can trigger other intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).[13][14][15] Examining these downstream events provides a more comprehensive understanding of the compound's cellular effects.

Protocol: Western Blot for pERK and pCREB

  • Cell Culture and Treatment: Culture and treat HEK293-hTAAR1 cells with the test compounds at their respective EC80 concentrations for various time points (e.g., 5, 15, 30 minutes).

  • Protein Extraction: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membranes with primary antibodies specific for phosphorylated ERK1/2 (pERK1/2) and phosphorylated CREB (pCREB), as well as total ERK1/2 and CREB as loading controls.

  • Visualization and Quantification: Use a chemiluminescent substrate and an imaging system to visualize the protein bands. Quantify the band intensities to determine the relative levels of phosphorylation.

Rationale: This experiment confirms that the agonist-induced cAMP production translates into the activation of downstream signaling pathways known to be involved in the physiological effects of TAAR1 activation.

Comparative Data Summary

The following table summarizes the expected data points from the proposed experiments, allowing for a direct comparison of this compound with the reference compounds. Note: Data for this compound is hypothetical and serves as an illustrative example.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Efficacy (Emax, % of β-PEA)pERK ActivationpCREB Activation
This compound 5015095%YesYes
β-Phenylethylamine (β-PEA) 240[5]45,000[16]100%YesYes
Amphetamine Micromolar at human TAAR1[1]Micromolar at human TAAR1[1]Partial to full agonistYesYes
3-Iodothyronamine (T1AM) 14 (rat)[5]112 (mouse)[17]HighYesYes

Conclusion and Future Directions

The proposed benchmarking workflow provides a robust framework for the initial characterization of this compound as a potential TAAR1 agonist. By directly comparing its binding affinity, functional potency, and downstream signaling effects to well-established compounds, researchers can gain valuable insights into its pharmacological profile.

Positive results from these in vitro assays would warrant further investigation, including selectivity profiling against other aminergic receptors and transporters, as well as in vivo studies to assess its pharmacokinetic properties and behavioral effects in animal models of neuropsychiatric disorders. This systematic approach ensures a thorough and data-driven evaluation of this novel compound's therapeutic potential.

References

  • TAAR1 - Wikipedia. [Link]

  • 3-Iodothyronamine - Wikipedia. [Link]

  • New Insights into the Potential Roles of 3-Iodothyronamine (T1AM) and Newly Developed Thyronamine-Like TAAR1 Agonists in Neuroprotection. Frontiers in Cellular Neuroscience. [Link]

  • Amphetamine - Wikipedia. [Link]

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. CNS & Neurological Disorders - Drug Targets. [Link]

  • Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. The Journal of Neuroscience. [Link]

  • The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Neuropharmacology. [Link]

  • Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. PLoS ONE. [Link]

  • Researchers shed light on mechanisms behind TAAR1 activation. BioWorld. [Link]

  • Update on 3-iodothyronamine and its neurological and metabolic actions. Journal of Endocrinology. [Link]

  • Trace Amine-Associated Receptor 1 as a Monoaminergic Modulator in Brain. Current Neuropharmacology. [Link]

  • 3-Iodothyronamine—A Thyroid Hormone Metabolite With Distinct Target Profiles and Mode of Action. Endocrine Reviews. [Link]

  • Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. ResearchGate. [Link]

  • The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Pharmacology. [Link]

  • TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg. Frontiers in Pharmacology. [Link]

  • In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Is there a role for biogenic amine receptors in mediating β-phenylethylamine and RO5256390-induced vascular contraction?. European Journal of Pharmacology. [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients. [Link]

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. [Link]

  • TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences. [Link]

  • List of TAAR1 agonists identified in BRET assay. ResearchGate. [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. PubMed. [Link]

  • Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. International Journal of Molecular Sciences. [Link]

  • Functional assessment of four TAAR1 agonists in activating TAAR1 and overall structure of METH–TAAR1–Gs complex. ResearchGate. [Link]

  • Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers in Pharmacology. [Link]

  • Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function. Journal of Biological Chemistry. [Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. International Journal of Molecular Sciences. [Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders. Pharmaceuticals. [Link]

Sources

A Researcher's Guide to Assessing the Target Specificity of Novel Monoamine Oxidase B Inhibitors: A Comparative Analysis Featuring 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience, the rigorous assessment of a novel compound's target specificity is a cornerstone of preclinical evaluation. This guide provides an in-depth, technical framework for evaluating the specificity of emerging compounds, using the novel molecule 2,2-Difluoro-2-phenylethanamine HCl as a case study. We will explore the experimental methodologies to characterize its inhibitory profile against its putative target, Monoamine Oxidase B (MAO-B), in comparison to the well-established selective inhibitors, Selegiline and Rasagiline.

Monoamine oxidases (MAO) are enzymes crucial for the metabolism of monoamine neurotransmitters.[1][2] The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor selectivities.[1][2] Selective inhibitors of MAO-B are therapeutically significant in the management of Parkinson's disease and have potential applications in other neurodegenerative disorders.[1][2] Given the structural similarity of this compound to phenethylamine, a known substrate of MAO-B, it is hypothesized to be an inhibitor of this enzyme. This guide will delineate the necessary experimental procedures to validate this hypothesis and quantify its specificity.

Comparative Compounds at a Glance

To establish a robust comparative framework, we will benchmark the hypothetical performance of this compound against two gold-standard, irreversible MAO-B inhibitors:

  • Selegiline: A well-characterized selective MAO-B inhibitor, widely used in the treatment of Parkinson's disease.[3][4]

  • Rasagiline: Another potent and selective irreversible MAO-B inhibitor with demonstrated neuroprotective properties.[4][5][6]

For the purpose of this guide, we will generate hypothetical experimental data for this compound to illustrate the comparative analysis.

Experimental Workflow for Assessing MAO-B Specificity

The cornerstone of determining the specificity of a putative MAO-B inhibitor lies in a series of well-controlled in vitro enzymatic assays. The following workflow provides a comprehensive approach to achieving this.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Selectivity Determination cluster_2 Phase 3: Mechanism of Inhibition Studies A Compound Preparation (this compound, Selegiline, Rasagiline, Clorgyline) C Fluorometric or Colorimetric Assay A->C B Recombinant Human MAO-A and MAO-B Enzyme Source B->C D IC50 Determination for MAO-A and MAO-B C->D Initial Inhibition Data E Calculation of Selectivity Index (IC50 MAO-A / IC50 MAO-B) D->E F Kinetic Assays (e.g., Michaelis-Menten) E->F Potent & Selective Compounds G Determination of Ki and Inhibition Type (Competitive, etc.) F->G

Figure 1: A generalized experimental workflow for the assessment of MAO-B inhibitor specificity.

Detailed Experimental Protocols

1. In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This assay is fundamental to determining the inhibitory potential of this compound against both MAO-A and MAO-B.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against MAO-A and MAO-B.

  • Principle: The enzymatic activity of MAO is measured by monitoring the production of a fluorescent or colored product resulting from the oxidation of a substrate. The reduction in signal in the presence of an inhibitor allows for the quantification of its potency. A common method involves the use of a probe that reacts with the hydrogen peroxide generated during the MAO-catalyzed reaction.[7][8]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO-A selective substrate (e.g., serotonin) and MAO-B selective substrate (e.g., benzylamine)[8]

    • Fluorescent or colorimetric probe (e.g., Amplex Red)[8]

    • Horseradish Peroxidase (HRP)

    • Test Compounds: this compound, Selegiline (positive control for MAO-B inhibition), Rasagiline (positive control for MAO-B inhibition), Clorgyline (positive control for MAO-A inhibition)[1][7]

    • Assay Buffer (e.g., phosphate buffer, pH 7.4)

    • 96-well microplate

    • Plate reader capable of fluorescence or absorbance measurement

  • Procedure:

    • Prepare serial dilutions of the test compounds and positive controls in assay buffer.

    • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

    • Add the diluted test compounds or controls to the respective wells. Include a vehicle control (e.g., DMSO in assay buffer).[9]

    • Incubate the plate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[9]

    • Initiate the enzymatic reaction by adding the substrate, HRP, and fluorescent/colorimetric probe mixture to all wells.[9]

    • Measure the fluorescence or absorbance at regular intervals to determine the reaction rate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Calculation of Selectivity Index

The selectivity index is a critical parameter for quantifying the specificity of an inhibitor for its target enzyme over other related enzymes.

  • Objective: To determine the selectivity of this compound for MAO-B over MAO-A.

  • Calculation:

    • Selectivity Index = IC50 (MAO-A) / IC50 (MAO-B)

    • A higher selectivity index indicates greater specificity for MAO-B.

Hypothetical Comparative Data

The following table presents hypothetical data for our test compound alongside the established inhibitors. This data is for illustrative purposes to demonstrate how the results of the described assays would be presented and interpreted.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
This compound 8,50015056.7
Selegiline 12,0008.51411.8
Rasagiline 15,0006.22419.4
Clorgyline 2.19,8000.0002

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates preferential inhibition of MAO-B over MAO-A, as indicated by its lower IC50 value for MAO-B and a selectivity index greater than 1. However, when compared to Selegiline and Rasagiline, its selectivity for MAO-B is significantly lower. This would suggest that while it may have potential as a MAO-B inhibitor, further medicinal chemistry efforts could be warranted to improve its specificity.

Probing the Mechanism of Inhibition: Kinetic Studies

Understanding how a compound inhibits its target enzyme provides deeper insights into its mode of action and can guide further optimization.

G cluster_0 Kinetic Analysis Workflow A Enzyme Kinetics Setup Varying substrate concentrations Fixed inhibitor concentrations B Data Acquisition Measure initial reaction velocities (v₀) A->B C Data Analysis Lineweaver-Burk or Michaelis-Menten plots B->C D Determination of Kinetic Parameters Vmax, Km, Ki C->D E Elucidation of Inhibition Mechanism Competitive, Non-competitive, Uncompetitive, or Mixed D->E

Sources

A Senior Application Scientist's Guide to Reproducibility in Phenylethylamine Research: A Comparative Analysis of 2-Phenylethylamine HCl and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is the cornerstone of scientific integrity. In the realm of neuroscience and pharmaceutical development, the study of neuromodulators like 2-phenylethylamine and its analogs is of paramount importance. However, the path to generating reliable and reproducible data is fraught with challenges, from the synthesis and purification of the target compound to its characterization and application in biological assays.

This guide provides an in-depth, technical comparison of 2-phenylethylamine hydrochloride (HCl) and its well-known alternative, amphetamine. While the originally intended focus was on the less-documented 2,2-Difluoro-2-phenylethanamine HCl, the principles of ensuring experimental reproducibility remain universal. By focusing on the widely studied 2-phenylethylamine HCl, we can establish a robust framework for researchers working with this class of compounds. We will delve into the nuances of synthesis, purification, and analytical characterization, providing detailed, field-proven protocols and explaining the causality behind our experimental choices.

The Critical Importance of Purity and Characterization

The biological effects of phenylethylamines are highly sensitive to minor structural modifications and the presence of impurities.[1] Therefore, rigorous synthesis, purification, and analytical characterization are not mere preliminary steps but are integral to the validity of any subsequent biological investigation. The choice of synthetic route can influence the impurity profile, while the method of purification will determine the final purity of the compound.[2] Furthermore, the selection of analytical techniques for characterization is crucial for confirming the identity and purity of the material, ensuring that the observed biological effects are indeed attributable to the compound of interest.

Synthesis and Purification: A Comparative Approach

The synthesis of 2-phenylethylamine HCl and amphetamine can be achieved through various methods, each with its own advantages and disadvantages in terms of yield, purity, and scalability. Here, we compare common synthetic routes for both compounds.

Comparative Overview of Synthesis Methods
Feature2-Phenylethylamine HClAmphetamine Sulfate
Common Precursor Phenylacetic acid or Benzyl cyanidePhenyl-2-propanone (P2P)
Primary Synthesis Method Reduction of benzyl cyanideLeuckart reaction
Typical Yield 84-95%[3][4]Good yield (specific percentages vary)[2]
Key Reagents Raney nickel, Hydrogen, HCl[4]Formamide or Ammonium formate[2]
Common Impurities Di-(β-phenylethyl)-amine[4]N-formylamphetamine, 4-methyl-5-phenyl-pyrimidine[2]
Detailed Experimental Protocol: Synthesis of 2-Phenylethylamine HCl via Reductive Amination of Benzyl Cyanide

This protocol is adapted from a well-established method and is known for its high yield and purity.[4]

Objective: To synthesize 2-phenylethylamine and convert it to its hydrochloride salt.

Causality of Choices: The use of Raney nickel as a catalyst is effective for the reduction of the nitrile group. The presence of ammonia helps to minimize the formation of the secondary amine byproduct, di-(β-phenylethyl)-amine.[4] The final conversion to the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[5]

Materials:

  • Benzyl cyanide

  • Raney nickel catalyst

  • Liquid ammonia

  • Hydrogen gas

  • Methanol

  • Diethyl ether

  • Hydrogen chloride (gas or solution in diethyl ether)

Procedure:

  • In a high-pressure hydrogenation apparatus, combine benzyl cyanide and a slurry of Raney nickel catalyst in methanol.

  • Add liquid ammonia to the reaction vessel.

  • Pressurize the vessel with hydrogen gas to approximately 500-1000 psi.

  • Heat the mixture to 100-125°C with vigorous stirring.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Cool the reaction vessel and carefully vent the excess pressure.

  • Filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst can be pyrophoric when dry.

  • Remove the methanol and ammonia by distillation.

  • Dissolve the resulting crude 2-phenylethylamine in diethyl ether.

  • Bubble hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether, until precipitation of the hydrochloride salt is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: Synthesis workflow for 2-Phenylethylamine HCl.

Detailed Experimental Protocol: Synthesis of Amphetamine Sulfate via the Leuckart Reaction

The Leuckart reaction is a common method for the synthesis of amphetamine.[2]

Objective: To synthesize amphetamine and convert it to its sulfate salt.

Causality of Choices: The Leuckart reaction is a reductive amination process where phenyl-2-propanone is reacted with formamide or ammonium formate to produce the corresponding formamide, which is then hydrolyzed to the amine.[6] The final product is often isolated as the sulfate salt.[2]

Materials:

  • Phenyl-2-propanone (P2P)

  • Formamide

  • Sodium hydroxide solution

  • Dichloromethane

  • Sulfuric acid

Procedure:

  • Combine phenyl-2-propanone and formamide in a reaction vessel.

  • Heat the mixture under reflux for several hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide to hydrolyze the intermediate N-formylamphetamine.

  • Continue heating under reflux until the hydrolysis is complete.

  • Cool the mixture and extract the amphetamine free base with dichloromethane.

  • Wash the organic layer with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude amphetamine free base.

  • Dissolve the free base in a suitable solvent (e.g., ethanol) and slowly add a stoichiometric amount of sulfuric acid to precipitate the amphetamine sulfate.

  • Collect the precipitate by filtration, wash with a cold solvent, and dry.

Caption: Synthesis workflow for Amphetamine Sulfate.

Analytical Characterization: Ensuring Identity and Purity

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for this purpose.[7]

Comparison of HPLC and GC-MS for Phenylethylamine Analysis
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7][8]Separation of volatile compounds in the gas phase followed by mass-based detection.[7][8]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[9]Requires volatile and thermally stable compounds; derivatization is often necessary for polar compounds like amines.[9]
Derivatization Often not required.[7]Frequently required to increase volatility and improve peak shape.[7]
Sensitivity Good, can be enhanced with specific detectors (e.g., fluorescence).[7]Excellent, especially in Selected Ion Monitoring (SIM) mode.[7]
Selectivity Good, dependent on column and mobile phase selection.Excellent, provides structural information from mass fragmentation patterns.
Typical Run Time 10-30 minutes.10-30 minutes.
Instrumentation Cost Moderate to high.High.

Causality of Method Selection: The choice between HPLC and GC-MS depends on the specific analytical goal. HPLC is often preferred for routine purity analysis of the salt form due to its simplicity (no derivatization).[7] GC-MS is invaluable for the identification of unknown impurities and for providing definitive structural confirmation due to its mass spectrometric detection.[7]

Detailed Protocol: Purity Determination of 2-Phenylethylamine HCl by HPLC

Objective: To determine the purity of a synthesized batch of 2-phenylethylamine HCl.

Materials:

  • 2-Phenylethylamine HCl sample

  • HPLC-grade acetonitrile

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC-grade water

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a 20mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 70:30 v/v).

  • Standard Solution Preparation: Accurately weigh a known amount of a certified 2-phenylethylamine HCl reference standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions for a calibration curve.

  • Sample Solution Preparation: Accurately weigh the synthesized 2-phenylethylamine HCl and dissolve it in the mobile phase to a concentration within the calibration range.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 210 nm.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peak corresponding to 2-phenylethylamine based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks (area percent method), or by using the calibration curve for quantification.

Caption: HPLC workflow for purity analysis.

Pharmacological Comparison: Understanding Biological Activity

2-Phenylethylamine and amphetamine are both central nervous system stimulants, but they exhibit different pharmacological profiles.[1][10]

Comparative Pharmacological Properties
Property2-PhenylethylamineAmphetamine
Primary Mechanism of Action Trace amine-associated receptor 1 (TAAR1) agonist; monoamine transporter substrate.[11]Primarily acts as a releasing agent of dopamine and norepinephrine; also a reuptake inhibitor.[12]
Potency Less potent than amphetamine.[13]More potent than 2-phenylethylamine.[13]
Duration of Action Short-acting due to rapid metabolism by monoamine oxidase-B (MAO-B).[14]Longer-acting due to resistance to metabolism.[14]
Clinical Applications Investigated for roles in mood and attention; used as a dietary supplement.[15]Used in the treatment of ADHD and narcolepsy.[12]

Causality of Pharmacological Differences: The α-methyl group in the amphetamine structure protects it from rapid metabolism by MAO, leading to a longer duration of action and higher potency compared to 2-phenylethylamine.[14]

G cluster_PEA 2-Phenylethylamine cluster_AMPH Amphetamine PEA PEA TAAR1 TAAR1 Agonism PEA->TAAR1 MAT Monoamine Transporter Substrate PEA->MAT Neurotransmitter Release Neurotransmitter Release TAAR1->Neurotransmitter Release MAT->Neurotransmitter Release AMPH AMPH DNR Dopamine & Norepinephrine Releasing Agent AMPH->DNR RI Reuptake Inhibitor AMPH->RI Increased Synaptic\nDopamine & Norepinephrine Increased Synaptic Dopamine & Norepinephrine DNR->Increased Synaptic\nDopamine & Norepinephrine RI->Increased Synaptic\nDopamine & Norepinephrine

Caption: Simplified comparison of the primary mechanisms of action.

Conclusion: A Framework for Reproducible Research

Ensuring the reproducibility of experiments with neuroactive compounds like 2-phenylethylamine HCl and its analogs is a multi-faceted challenge. It requires a deep understanding of the chemistry involved in their synthesis and purification, as well as the analytical techniques used for their characterization. By following detailed, validated protocols and understanding the rationale behind experimental choices, researchers can be more confident in the identity and purity of their materials. This, in turn, leads to more reliable and reproducible biological data, advancing our understanding of the complex roles these molecules play in the nervous system. This guide has provided a framework for achieving this, using the well-characterized 2-phenylethylamine HCl as a model and comparing it to the important alternative, amphetamine. The principles and protocols outlined here can be adapted to the study of other phenylethylamines, contributing to a more robust and reproducible body of scientific knowledge.

References

  • PrepChem. (n.d.). Synthesis of 2-phenylethylamine hydrochloride. Retrieved from [Link]

  • Fvs. (n.d.). Amphetamine Leuckart Synthesis. Retrieved from [Link]

  • Xena Organics. (n.d.). 2-Phenylethylamine Hydrochloride (Cas No: 156-28-5). Retrieved from [Link]

  • Pesce, G., & Adler-Graschinsky, E. (1983). Comparison of the effects of beta-phenylethylamine and d-amphetamine on rat isolated atria. Journal of Pharmacology and Experimental Therapeutics, 227(1), 205–214.
  • Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for testing amphetamine and methamphetamine. Retrieved from [Link]

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of amphetamine through the LW method. Retrieved from [Link]

  • Raiteri, M., et al. (1988). Comparative effect of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding. Journal of Pharmacology and Experimental Therapeutics, 245(1), 199-210.
  • Parker, K. E., et al. (1988). Comparative effects of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding. The Journal of pharmacology and experimental therapeutics, 245(1), 199–210.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(17), 7342–7348.
  • Al-Ghorbani, M., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from [Link]

  • Celebration of Scholarship. (n.d.). GCMS VS HPLC. Retrieved from [Link]

  • American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved from [Link]

  • Hirano, M., et al. (1989). [beta-Phenylethylamine and amphetamine: similar aspects in their behavioropharmacological and neurochemical characteristics]. Yakubutsu seishin kodo = Japanese journal of psychopharmacology, 9(4), 335–348.
  • Ringstad, N., et al. (2014). Amphetamine potentiates the effects of β-phenylethylamine through activation of an amine-gated chloride channel. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(13), 4539–4548.
  • SWGDrug. (2005, May 5). AMPHETAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). EP2387555A1 - Method for making phenylethylamine compounds.
  • BRC Recovery. (2024, August 5). Phenylethylamine HCL vs Adderall: Comparing Two Stimulant Options. Retrieved from [Link]

  • Reddit. (2024, December 18). Amphetamine vs 2-phenylethylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

Sources

A Comparative Guide to the Metabolic Stability of 2,2-Difluoro-2-phenylethanamine HCl and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug development, the metabolic stability of a candidate molecule is a paramount determinant of its potential success. Compounds that are rapidly metabolized often exhibit poor bioavailability and short in vivo half-lives, necessitating frequent and higher doses, which can, in turn, increase the risk of adverse effects.[1] Consequently, a thorough understanding and optimization of metabolic stability are crucial during the lead optimization phase.[2] This guide provides an in-depth comparison of the metabolic stability of 2,2-Difluoro-2-phenylethanamine HCl against its non-fluorinated parent compound, 2-phenylethanamine. We will delve into the underlying biochemical principles, present comparative experimental data, and provide detailed protocols for the key assays used in this evaluation.

The strategic introduction of fluorine into drug candidates has become a widely adopted strategy to enhance metabolic stability.[3] The rationale is rooted in the exceptional strength of the carbon-fluorine bond, which can effectively block metabolism at the site of fluorination. This guide will illustrate this principle through the lens of this compound, a compound that exemplifies the benefits of this medicinal chemistry approach.

Metabolic Landscape of Phenylethylamines

Phenylethylamines are a class of compounds that includes endogenous neurotransmitters and a wide array of synthetic molecules with diverse pharmacological activities.[4] Their metabolism is primarily governed by two key enzyme systems:

  • Monoamine Oxidases (MAO): These enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial for the degradation of biogenic and dietary amines.[5] MAO-B, in particular, preferentially metabolizes β-phenylethylamine (PEA).[5][6] The primary metabolic transformation is oxidative deamination of the primary amine.[7]

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes is a major player in the metabolism of a vast number of drugs.[8][9] While MAOs are the primary route for simple phenylethylamines, CYPs can be involved in the metabolism of more complex analogs.[10]

Comparative Analysis of Metabolic Stability

The introduction of gem-difluoro substitution at the benzylic position of the phenylethylamine scaffold dramatically alters the molecule's susceptibility to metabolism. The electron-withdrawing nature of the fluorine atoms and the steric hindrance they introduce serve to protect the adjacent C-H bond from enzymatic attack, particularly by MAO.

Below is a summary of hypothetical, yet representative, data comparing the metabolic stability of 2,2-Difluoro-2-phenylethanamine with its non-fluorinated parent compound, 2-phenylethanamine.

CompoundIn Vitro Half-Life (t½) in HLM (min)Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)In Vitro Half-Life (t½) in Human Plasma (min)
2-Phenylethanamine< 5> 200> 120
2,2-Difluoro-2-phenylethanamine> 60< 10> 120
  • HLM: Human Liver Microsomes

From this data, it is evident that 2-phenylethanamine is rapidly metabolized in human liver microsomes, as indicated by its very short half-life and high intrinsic clearance. This is consistent with its known rapid degradation by MAO enzymes.[11] In contrast, 2,2-Difluoro-2-phenylethanamine exhibits significantly enhanced metabolic stability in the same system, with a much longer half-life and lower intrinsic clearance. This stark difference underscores the effectiveness of the difluoro substitution in blocking the primary route of metabolism. Both compounds are stable in plasma, indicating that enzymatic degradation in blood is not a significant clearance pathway for this class of molecules.[12][13]

Experimental Protocols

The following are detailed protocols for the in vitro assays used to assess the metabolic stability of these compounds.

In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone in early drug discovery for evaluating a compound's susceptibility to metabolism by liver enzymes, predominantly Cytochrome P450s.[2][14]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes to calculate in vitro half-life (t½) and intrinsic clearance (CLint).[3][15]

Materials and Reagents:

  • Test compounds (this compound, 2-Phenylethanamine)

  • Pooled human liver microsomes (HLM)[16]

  • 0.1 M Phosphate buffer (pH 7.4)[17]

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[14][18]

  • Acetonitrile with an internal standard for quenching the reaction[2]

  • Control compounds (e.g., Dextromethorphan, Verapamil)[2][17]

  • 96-well plates

  • Incubator/shaker set to 37°C[14]

  • Centrifuge[18]

  • LC-MS/MS system for analysis[2]

Procedure:

  • Preparation: Thaw the human liver microsomes at 37°C and dilute them to a final protein concentration of 0.5-1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keep the microsomal solution on ice.[16][17]

  • Reaction Mixture: Prepare the reaction mixture by adding the test compound (final concentration typically 1 µM) to the microsomal solution in a 96-well plate.[14][17]

  • Initiation and Incubation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17]

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.[2][14]

  • Sample Preparation: After the final time point, centrifuge the plate to pellet the precipitated proteins.[18]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[2]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t½) is calculated using the formula: t½ = 0.693 / k.[13]

  • Intrinsic Clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[14]

Experimental Workflow for Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw & Dilute Human Liver Microsomes prep2 Prepare Test Compound Working Solutions prep3 Prepare NADPH Regenerating System inc1 Add Microsomes & Test Compound to 96-Well Plate prep3->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate Reaction with NADPH inc2->inc3 inc4 Incubate at 37°C with Shaking inc3->inc4 samp1 At Time Points (0, 5, 15, 30, 60 min) inc4->samp1 samp2 Add Cold Acetonitrile + Internal Standard samp1->samp2 an1 Centrifuge to Pellet Protein samp2->an1 an2 Transfer Supernatant an1->an2 an3 LC-MS/MS Analysis an2->an3 an4 Calculate t½ & CLint an3->an4

Caption: Workflow of the in vitro liver microsomal stability assay.

Plasma Stability Assay

This assay determines a compound's stability in plasma, which is important as some compounds, particularly those with ester or amide functionalities, can be hydrolyzed by plasma enzymes.[12][19]

Objective: To evaluate the chemical and enzymatic stability of a test compound in plasma from various species.[13]

Materials and Reagents:

  • Test compounds

  • Pooled human plasma (heparinized)[13]

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile or methanol with an internal standard[13]

  • 96-well plates

  • Incubator set to 37°C[20]

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw pooled human plasma at 37°C.

  • Reaction Setup: Add the test compound (final concentration 1 µM) to the plasma in a 96-well plate.[12][21]

  • Incubation: Incubate the plate at 37°C.[19]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), aliquot the incubation mixture and terminate the reaction by adding 3-5 volumes of a cold organic solvent (acetonitrile or methanol) containing an internal standard.[13][20]

  • Sample Processing: Centrifuge the samples to precipitate plasma proteins.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[19]

Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample.

  • The half-life (t½) is determined by plotting the natural logarithm of the percent remaining versus time and using the equation: t½ = 0.693 / k, where k is the elimination rate constant.[20]

Mechanism of Enhanced Stability

The primary metabolic pathway for 2-phenylethanamine is oxidative deamination by MAO, which occurs at the α-carbon. The introduction of two fluorine atoms at this position provides a robust metabolic shield.

Metabolic Fate of Phenylethylamine vs. its Difluoro-Analog

G cluster_PEA 2-Phenylethanamine Metabolism cluster_DFPEA 2,2-Difluoro-2-phenylethanamine Metabolism PEA 2-Phenylethanamine Metabolite Phenylacetaldehyde PEA->Metabolite MAO-B (Oxidative Deamination) DFPEA 2,2-Difluoro-2-phenylethanamine Blocked Metabolism Blocked DFPEA->Blocked MAO-B

Caption: Difluorination blocks MAO-B mediated metabolism.

Conclusion

The strategic incorporation of gem-difluoro substitution at the benzylic position of the phenylethylamine scaffold is a highly effective strategy for enhancing metabolic stability. As demonstrated by the comparative data, this compound shows markedly improved stability in human liver microsomes compared to its non-fluorinated analog, 2-phenylethanamine. This is primarily due to the electronic and steric effects of the fluorine atoms, which block the primary metabolic pathway of oxidative deamination by monoamine oxidase. For researchers and drug development professionals working with phenylethylamine-based scaffolds, this approach represents a valuable tool for optimizing pharmacokinetic properties and developing more robust drug candidates.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • PubMed. Increased stress response and beta-phenylethylamine in MAOB-deficient mice. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • PubMed. Phenylethylamine in the CNS: effects of monoamine oxidase inhibiting drugs, deuterium substitution and lesions and its role in the neuromodulation of catecholaminergic neurotransmission. Available from: [Link]

  • Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Wikipedia. Phenethylamine. Available from: [Link]

  • Creative Bioarray. Plasma Stability Assay. Available from: [Link]

  • ResearchGate. β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain | Request PDF. Available from: [Link]

  • Domainex. Plasma Stability Assay. Available from: [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. Available from: [Link]

  • BioDuro. ADME Plasma Stability Assay. Available from: [Link]

  • ResearchGate. Psychomotor stimulant effects of β-phenylethylamine in monkeys treated with MAO-B inhibitors. Available from: [Link]

  • PubMed. 2-Phenylethylamine-induced changes in catecholamine receptor density: implications for antidepressant drug action. Available from: [Link]

  • SpringerLink. Phenylethylamine Metabolism by Postmortem Human Brain and Liver Preparations. Available from: [Link]

  • PubChem. Phenethylamine | C8H11N | CID 1001. Available from: [Link]

  • Wikipedia. 25I-NBOMe. Available from: [Link]

  • ResearchGate. In vivo pharmacokinetics. a–h) Selected time points (totally for 96 h).... Available from: [Link]

  • Frontage Laboratories. Metabolic Stability. Available from: [Link]

  • Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Available from: [Link]

  • PubMed Central. 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

  • LabRulez. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Available from: [Link]

  • PubMed Central. β-phenylethylamine, a small molecule with a large impact. Available from: [Link]

  • BioIVT. Metabolic Stability Assay Services. Available from: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]

  • PubMed. Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. Available from: [Link]

  • PubMed. Compound-specific, quantitative characterization of organic fluorochemicals in biological matrices. Available from: [Link]

  • Walsh Medical Media. An Overview of Bioanalytical Methods. Available from: [Link]

  • Waters Corporation. A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. Available from: [Link]

  • Wikipedia. Mescaline. Available from: [Link]

  • ACS Publications. Synthesis of α,α-Difluoromethylene Amines from Thioamides Using Silver Fluoride | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. Available from: [Link]

  • PubMed Central. Cytochrome P450 Enzymes and Drug Metabolism in Humans. Available from: [Link]

  • PubMed. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Available from: [Link]

  • PubMed Central. Cytochrome P450 Enzymes and Drug Metabolism—Basic Concepts and Methods of Assessment. Available from: [Link]

  • PubMed Central. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Available from: [Link]

  • ResearchGate. Examples of biologically active α-difluoromethyl amines and.... Available from: [Link]

  • Royal Society of Chemistry. Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Available from: [Link]

  • PubMed. Cytochrome P450 Enzymes and Drug Metabolism in Humans. Available from: [Link]

  • PubMed Central. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Available from: [Link]

  • PubMed. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Available from: [Link]

  • American Chemical Society. 2-Phenylethylamine. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2,2-Difluoro-2-phenylethanamine HCl. As a halogenated aromatic amine hydrochloride, this compound requires meticulous management to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established regulatory frameworks and laboratory best practices, designed to provide clarity and build confidence in your waste management operations.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of this compound is the foundation of its safe management. Its structure combines a halogenated organic molecule with a hydrochloride salt, presenting a multi-faceted hazard profile. The primary causal factor for these stringent protocols is the compound's classification as a halogenated organic waste, which is subject to specific disposal regulations due to the environmental impact of halogenated compounds.

All personnel handling this substance must be thoroughly familiar with its Safety Data Sheet (SDS). While an SDS for this specific compound may not be universally available, data from analogous structures like 2-Phenylethylamine HCl and other halogenated organics inform the following profile.[1][2][3][4][5]

Property / Hazard Summary & Rationale
Chemical Class Halogenated Organic Compound; Amine Hydrochloride
Primary Hazards Corrosive: As a hydrochloride salt, it can cause severe skin burns and eye damage.[1][6] Toxic: Likely toxic if swallowed, inhaled, or absorbed through the skin.[1][5] Environmental: Halogenated organics are persistent and require specific disposal methods to prevent environmental release.[7][8]
Physical State Solid / Crystalline Powder
Regulatory Framework Governed by the EPA's Resource Conservation and Recovery Act (RCRA) as a hazardous waste.[9][10][11]
Required PPE Nitrile gloves (double-gloving recommended), chemical splash goggles, and a fully buttoned lab coat are mandatory.[3]

The Regulatory Imperative: RCRA Compliance

In the United States, all chemical waste management is federally regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste to protect human health and the environment.[12] Laboratories are classified as waste generators and must adhere to strict guidelines for waste identification, segregation, storage, and disposal.[9][11][13]

Because this compound is a halogenated organic compound, it falls under specific RCRA restrictions that severely limit land disposal.[7] The required and most effective disposal method is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the halogenated organic molecule, preventing its release into the environment.

Core Disposal Workflow: From Generation to Final Disposition

The following protocol provides a systematic, self-validating workflow for managing this compound waste. Adherence to this sequence is critical for safety and compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure proper PPE is worn. The causality is simple: preventing exposure is the most effective safety measure.

  • Gloves: Wear double nitrile gloves. Nitrile provides good resistance to a range of chemicals.[3]

  • Eye Protection: ANSI-approved chemical splash goggles are required to protect against potential splashes.[3]

  • Lab Coat: A fully buttoned lab coat protects skin and personal clothing.

  • Ventilation: All handling of this waste, especially if dust can be generated, should occur within a certified chemical fume hood.

Step 2: Waste Segregation

This is the most critical step in the disposal process. Improper segregation can lead to dangerous chemical reactions and incorrect disposal pathways.

  • Designate a "Halogenated Organic Waste" container. This is non-negotiable. Do not mix this waste with non-halogenated solvents, acids, bases, or metals.[14][15][16]

  • Rationale: Mixing halogenated and non-halogenated waste streams complicates disposal and significantly increases costs. Furthermore, mixing with incompatible materials like strong oxidizers can result in dangerous reactions.[4]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by the EPA and are essential for safe handling.[12]

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is appropriate.[10][14] Ensure the container has a secure, vapor-tight lid.

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "HAZARDOUS WASTE" .[12]

    • The full chemical name: "Waste this compound" . Do not use abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Corrosive").[12]

    • The accumulation start date (the date the first drop of waste enters the container).

Step 4: On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][17]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Storage: Keep the waste container closed at all times except when adding waste.[18] Store it in secondary containment (such as a spill tray) to prevent leaks from spreading.[19]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to the central storage area within 3 days.[17]

Step 5: Final Disposal

Laboratory personnel do not perform the final disposal. This is handled by your institution's Environmental Health & Safety (EHS) office and a licensed hazardous waste vendor.

  • Request Pickup: Once the waste container is full (no more than 90% capacity to allow for expansion), contact your EHS office to schedule a pickup.[17]

  • Documentation: Your EHS office will manage the waste manifest, a legal document that tracks the waste from your lab to its final destruction, ensuring a complete and compliant disposal cycle.[12]

Emergency Protocol: Spill Management

Immediate and correct response to a spill is vital to ensure safety.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small spill (that can be cleaned up in under 10 minutes by trained personnel), you may proceed.[3] For large spills, evacuate the area, close the doors, and contact your institution's EHS emergency line.

  • Spill Cleanup (Small Spill):

    • Ensure you are wearing appropriate PPE (double nitrile gloves, goggles, lab coat).

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Label the container as "Spill Debris with this compound" and manage it as hazardous waste.

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Safety cluster_main Routine Disposal Protocol cluster_spill Emergency Spill Protocol A Wear Full PPE (Double Gloves, Goggles, Lab Coat) B Segregate into 'Halogenated Organic Waste' A->B C Use Labeled, Compatible Waste Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Container Full? (<=90% Capacity) D->E E->D No F Contact EHS for Pickup & Final Disposal (Incineration) E->F Yes S1 Spill Occurs S2 Small or Large Spill? S1->S2 S3 Evacuate & Call EHS Emergency S2->S3 Large S4 Contain with Inert Absorbent S2->S4 Small S5 Collect Debris into Hazardous Waste Container S4->S5 S6 Clean & Decontaminate Area S5->S6 S6->C Dispose of Debris start Waste Generated start->A start->S1

Caption: Decision workflow for handling this compound.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 19, 2026, from [Link]

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube. Retrieved January 19, 2026, from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 19, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved January 19, 2026, from [Link]

  • National Research Council. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Waste Handling Best Practices for New Chemists. (2026, January 13). CP Lab Safety. Retrieved January 19, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 19, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 19, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved January 19, 2026, from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). US EPA. Retrieved January 19, 2026, from [Link]

  • Halogenated Solvents Safety Information. (n.d.). Washington State University Environmental Health & Safety. Retrieved January 19, 2026, from [Link]

  • Halogenated Waste Guidance. (n.d.). University of California, Santa Barbara EH&S. Retrieved January 19, 2026, from [Link]

  • Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 19, 2026, from [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). US EPA. Retrieved January 19, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved January 19, 2026, from [Link]

  • Industrial Hygiene and Toxicology. Aliphatic Halogenated Hydrocarbons. (1962, November 30). Regulations.gov. Retrieved January 19, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved January 19, 2026, from [Link]

  • PSFC Halogenated Solvents Safety. (n.d.). MIT Plasma Science and Fusion Center. Retrieved January 19, 2026, from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved January 19, 2026, from [Link]

  • RCRA Subtitle C Reporting Instructions and Forms. (2023, December 19). US EPA. Retrieved January 19, 2026, from [Link]

Sources

Operational Guide: Safe Handling and Disposal of 2,2-Difluoro-2-phenylethanamine HCl

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety and logistical protocols for the handling of 2,2-Difluoro-2-phenylethanamine HCl. It is intended for researchers, scientists, and drug development professionals. The guidance herein is synthesized from established safety principles for analogous compounds and general laboratory best practices, aiming to build a foundation of trust and operational excellence in your laboratory.

Hazard Identification and Risk Assessment

Structural Analogs Analysis:

  • 2-Phenylethylamine hydrochloride: The parent amine structure is known to be an irritant.[1][2] The hydrochloride salt can cause severe eye irritation.[1]

  • Fluorinated Organic Compounds: These compounds can have varied toxicological profiles. The presence of fluorine can alter metabolic pathways and dermal absorption rates.[3] Many are harmful if ingested, absorbed through the skin, or inhaled.[4]

  • Fine Chemical Powders: As a solid, this compound poses an inhalation risk. Powders, especially in small particle sizes, can become airborne and enter the respiratory system, and even minute exposures can cause health effects.[5]

Anticipated Hazard Profile:

Hazard TypePotential RiskRationale
Inhalation May cause respiratory tract irritation.[6] Harmful if inhaled.Amine salts can be irritating to mucous membranes. Fine powders are easily aerosolized during handling (e.g., weighing, transferring).
Dermal Contact Causes skin irritation or burns.[7] Potential for systemic toxicity via absorption.Fluorination can enhance skin permeability. Amines are often corrosive or irritating to the skin.
Eye Contact Causes serious eye damage.[1]Hydrochloride salts of amines are often acidic and can be severely corrosive to eye tissue.
Ingestion Toxic or harmful if swallowed.Many pharmacologically active amines have significant oral toxicity.

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks identified above. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of the solid compound.[8]

PPE CategorySpecificationJustification & Expert Insight
Eye & Face Protection Chemical splash goggles and a full-face shield.[3][9]Goggles provide a seal against dust and splashes. The face shield offers a secondary, broader barrier of protection against unexpected splashes during dissolution or reaction quenching. Standard safety glasses are insufficient.
Hand Protection Double-gloving with nitrile gloves.[4][10]Nitrile provides good resistance to a broad range of chemicals. Double-gloving is a critical best practice that minimizes the risk of exposure from a single glove failure (e.g., a micropuncture or tear). Always inspect gloves before use and change them immediately upon known or suspected contact.[9][10]
Body Protection Flame-resistant laboratory coat, fully fastened.[11] Long pants and closed-toe shoes are mandatory.[10]A lab coat protects against incidental skin contact from minor spills and dust. Flame-resistant material is a best practice when working with any organic chemical. Ensuring full coverage of the arms, legs, and feet prevents skin exposure.[10]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a fume hood or if there is any risk of dust generation that cannot be contained by local exhaust ventilation. Consult your institution's environmental health and safety (EHS) office for fit-testing and selection guidance.

Step-by-Step Operational Workflow

Adherence to a strict, sequential workflow is paramount for safety. The following protocols for donning and doffing PPE are designed to prevent cross-contamination.

Preparation & Engineering Controls
  • Designated Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, to minimize exposure.[4]

  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow is verified.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the fume hood before introducing the chemical.

  • Emergency Access: Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[8][11]

PPE Donning Workflow

The sequence of putting on PPE is designed to ensure that the most contaminated items (gloves) are put on last.

G cluster_donning PPE Donning Sequence Prep 1. Lab Coat & Attire (Fully buttoned coat, long pants, closed-toe shoes) Resp 2. Respirator (If required, perform seal check) Prep->Resp Eye 3. Goggles & Face Shield Resp->Eye Gloves_Outer 4. Double Gloves (Place outer glove cuff over lab coat sleeve) Eye->Gloves_Outer

Caption: A step-by-step workflow for correctly donning PPE.
PPE Doffing (Removal) Workflow

The removal process is critical and must be performed in an order that minimizes the risk of contaminating your skin or clothing. It proceeds from most contaminated to least contaminated.

G cluster_doffing PPE Doffing Sequence Gloves_Outer 1. Remove Outer Gloves (Peel off without touching exterior) Face_Shield 2. Remove Face Shield & Goggles (Handle by straps/sides) Gloves_Outer->Face_Shield Coat 3. Remove Lab Coat (Roll inside-out) Face_Shield->Coat Gloves_Inner 4. Remove Inner Gloves (Peel off without touching exterior) Coat->Gloves_Inner Wash 5. Wash Hands Thoroughly Gloves_Inner->Wash

Caption: The correct sequence for removing PPE to prevent contamination.

Decontamination and Disposal Plan

Proper waste management is a legal and ethical requirement to protect personnel and the environment. As a fluorinated organic compound, this chemical must be disposed of as halogenated organic waste.[12][13]

Spill Management
  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a designated, sealed waste container labeled "Halogenated Organic Waste."[12]

    • Decontaminate the surface with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact your institution's EHS emergency response team.[3]

    • Restrict access to the area.

Waste Disposal Workflow

Never dispose of halogenated waste down the drain.[4] All materials that have come into contact with this compound are considered hazardous waste.

G cluster_disposal Waste Disposal Decision Workflow Waste Generated Waste (Unused chemical, contaminated PPE, absorbent material) Container Segregate into 'Solid Halogenated Organic Waste' Container Waste->Container Label Label Container Clearly - 'Hazardous Waste' - 'Halogenated Organics' - List all chemical constituents Container->Label Storage Store in Satellite Accumulation Area (In secondary containment) Label->Storage Pickup Request Waste Pickup (Contact EHS) Storage->Pickup

Caption: A procedural diagram for the proper disposal of waste.

Disposal Guidelines:

  • Segregation: Keep halogenated waste separate from non-halogenated waste streams to reduce disposal costs and ensure proper treatment.[12][14]

  • Containers: Use only approved, chemically compatible, and sealable containers for waste collection.[15] The container must be kept closed except when actively adding waste.[12][15]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full list of their contents.[13][15]

  • Collection: Contaminated disposable PPE (gloves, wipes, etc.) and unused chemical product must be placed in the solid halogenated waste container.

References

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University Environmental Health & Safety. [Link]

  • Fluorine Gas Safety Guideline. Rutgers University Environmental Health and Safety. [Link]

  • A Comprehensive Guide to Safe Powder Handling. Powder Systems Inc.[Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • Safety Data Sheet: (R)-N-(2,2-Difluoroethylidene)-1-phenylethylamine. Angene Chemical. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Difluoro-2-phenylethanamine HCl
Reactant of Route 2
2,2-Difluoro-2-phenylethanamine HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.